Technical Documentation Center

Fmoc-D-Orn(Boc)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-D-Orn(Boc)-OH

Core Science & Biosynthesis

Foundational

Fmoc-D-Orn(Boc)-OH chemical structure and physical properties

An In-depth Technical Guide to Fmoc-D-Orn(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis Introduction In the landscape of modern drug discovery and biochemical research, the precise assembly of peptides with uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Fmoc-D-Orn(Boc)-OH: A Cornerstone for Advanced Peptide Synthesis

Introduction

In the landscape of modern drug discovery and biochemical research, the precise assembly of peptides with unique structural and functional properties is paramount. Among the vast arsenal of synthetic building blocks, protected amino acids are fundamental tools that enable the controlled, stepwise construction of complex peptide chains. N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butyloxycarbonyl)-D-ornithine , commonly abbreviated as Fmoc-D-Orn(Boc)-OH , stands out as a critical reagent for researchers and scientists.

This guide provides a comprehensive technical overview of Fmoc-D-Orn(Boc)-OH, delving into its chemical structure, physicochemical properties, and its strategic application in Solid-Phase Peptide Synthesis (SPPS). As a derivative of the non-proteinogenic amino acid D-ornithine, its utility is magnified by two key features: the incorporation of a D-enantiomer, which can confer proteolytic resistance and unique conformational properties to the final peptide, and a sophisticated orthogonal protection scheme.[1] This dual-protection strategy, featuring the base-labile Fmoc group and the acid-labile Boc group, affords chemists exceptional control over peptide chain elongation and side-chain modification, which is invaluable for synthesizing complex architectures like cyclic peptides and branched constructs.[2]

Chemical Structure and Physicochemical Properties

Fmoc-D-Orn(Boc)-OH is a chiral molecule whose structure is defined by a central D-ornithine core. The α-amino group is protected by the bulky fluorenylmethoxycarbonyl (Fmoc) group, while the terminal δ-amino group on the side chain is protected by the tert-butyloxycarbonyl (Boc) group. This strategic placement of protecting groups is the foundation of its versatility in synthesis.[2]

IUPAC Name: (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid.[3]

Key Physicochemical Data

The effective application of Fmoc-D-Orn(Boc)-OH in a laboratory setting necessitates a clear understanding of its physical and chemical characteristics. These properties influence everything from storage and handling to dissolution and reactivity during synthesis.

PropertyValueReferences
CAS Number 118476-89-4[4][5][6]
Molecular Formula C₂₅H₃₀N₂O₆[3][5][6]
Molecular Weight 454.52 g/mol [3][4][6]
Appearance White to off-white powder[7]
Melting Point 100-115 °C[8]
Solubility Clearly soluble in Dimethylformamide (DMF); also soluble in DMSO, Ethanol, and Methanol. Sparingly soluble in water.[7][9]
Storage Temperature 2-8°C, can be stored at -20°C for long-term stability.[6][7]
SMILES String CC(C)(C)OC(=O)NCCCNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12[3]

The Principle of Orthogonal Protection in Fmoc-D-Orn(Boc)-OH

The primary advantage of Fmoc-D-Orn(Boc)-OH lies in its orthogonal protection scheme, a cornerstone of modern peptide synthesis.[2] This strategy allows for the selective removal of one protecting group under a specific set of conditions while another remains completely intact.[10] This control is essential for directing chemical reactions to specific sites on the molecule.

  • N-α-Fmoc Group (Base-Labile): The Fmoc group protects the alpha-amino group, the site of peptide bond formation during chain elongation. It is stable to acidic conditions but is rapidly cleaved by a mild base, typically a 20% solution of piperidine in DMF.[11][12] This deprotection step regenerates the free amine, which is then ready to be coupled with the next activated amino acid in the sequence.

  • N-δ-Boc Group (Acid-Labile): The Boc group protects the side-chain amino group of the ornithine residue. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[2][13] This differential lability allows chemists to unmask the side-chain amine at any desired point in the synthesis to perform further modifications, such as cyclization or branching, without disturbing the main peptide chain or its N-terminal protection.[2]

Orthogonal_Protection Start Fmoc-D-Orn(Boc)-OH Fmoc_Removed H-D-Orn(Boc)-OH (Free α-amine) Start->Fmoc_Removed Base (e.g., Piperidine) Boc_Removed Fmoc-D-Orn-OH (Free δ-amine) Start->Boc_Removed Acid (e.g., TFA) Both_Removed H-D-Orn-OH (Fully Deprotected) Fmoc_Removed->Both_Removed Acid (e.g., TFA) Boc_Removed->Both_Removed Base (e.g., Piperidine)

Orthogonal deprotection pathways for Fmoc-D-Orn(Boc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Orn(Boc)-OH is a standard building block for the introduction of D-ornithine residues via Fmoc-based SPPS. The process involves a repeated cycle of deprotection, activation, and coupling steps on a solid support (resin).

Detailed Protocol: Single Coupling Cycle

This protocol outlines the essential steps for incorporating one Fmoc-D-Orn(Boc)-OH residue onto a growing peptide chain anchored to a resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-D-Orn(Boc)-OH

  • Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Solvents: High-purity DMF, Dichloromethane (DCM)

Methodology:

  • Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes to ensure optimal accessibility of reactive sites.[7]

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5-15 minutes.[14] This step is often performed twice to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

  • Amino Acid Activation: In a separate vessel, Fmoc-D-Orn(Boc)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated. This is achieved by dissolving it in DMF with HBTU/HOBt (1 eq. each to the amino acid) and DIEA (2 eq. to the amino acid). The mixture is allowed to react for several minutes.

  • Coupling: The activated Fmoc-D-Orn(Boc)-OH solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.

  • Washing: Following the coupling reaction, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.

SPPS_Cycle Start Start: Resin-Peptide-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Activated Fmoc-D-Orn(Boc)-OH) Washing1->Coupling Washing2 4. Washing (DMF/DCM) Coupling->Washing2 End End: Resin-Peptide-Orn(Boc)-Fmoc Washing2->End End->Deprotection Next Cycle

A single cycle in Fmoc solid-phase peptide synthesis.

Advanced Applications in Research and Drug Development

The unique structural features of Fmoc-D-Orn(Boc)-OH make it a valuable tool for creating peptides with enhanced therapeutic potential and for probing biological systems.

  • Increased Proteolytic Stability: Peptides constructed with D-amino acids are less susceptible to degradation by proteases, which typically recognize L-amino acids. This increased stability can significantly prolong the half-life of a peptide drug in vivo.[1]

  • Synthesis of Cyclic Peptides: The orthogonally protected side chain is frequently exploited for on-resin cyclization.[2] After assembly of the linear peptide, the Boc group on the ornithine side chain can be selectively removed with mild acid. The newly freed δ-amino group can then form a lactam bridge by reacting with the C-terminal carboxyl group, creating a conformationally constrained cyclic peptide.[7] This strategy is used in the synthesis of bioactive peptides like Gramicidin S.[7]

  • Development of Novel Therapeutics: Fmoc-D-Orn(Boc)-OH has been used as a key reagent in the synthesis of bisquinoline analogs that exhibit potent anti-leishmanial and broad-spectrum antimicrobial activity.[3] Furthermore, ornithine-containing peptides are explored as antimicrobial agents and as scaffolds for targeted drug delivery.[2]

Conclusion

Fmoc-D-Orn(Boc)-OH is more than a standard amino acid derivative; it is a sophisticated synthetic tool that provides chemists with precise control over peptide architecture. Its orthogonal protection scheme is fundamental to the Fmoc/tBu strategy, enabling the construction of complex linear, cyclic, and branched peptides. The incorporation of a D-enantiomer further expands its utility, offering a pathway to create peptides with enhanced stability and novel biological activities. As the demand for advanced peptide-based therapeutics continues to grow, the strategic application of versatile and reliable building blocks like Fmoc-D-Orn(Boc)-OH will remain indispensable to innovation in pharmaceutical research and development.

References

  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4]. Retrieved from [Link]

  • P3 BioSystems. (n.d.). Fmoc Amino Acids - Ornithine (Orn). Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038.
  • National Center for Biotechnology Information. (n.d.). Boc-D-orn(boc)-OH. PubChem Compound Database. Retrieved from [Link]

  • Nowick, J. S. (n.d.).
  • Vasile, C. M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(23), 5675.
  • National Center for Biotechnology Information. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. PubChem Compound Database. Retrieved from [Link]

  • Fields, G. B., et al. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Al-Azzawi, A., et al. (2018). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 20(21), 4883-4888.
  • Chatterjee, J., et al. (2011). Direct Fmoc-Chemistry-Based Solid-Phase Synthesis of Peptidyl Thioesters. Organic Letters, 13(13), 3348-3351.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-Trp(Boc)-OH in Advanced Amino Acid Chemistry. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide to Fmoc-D-Orn(Boc)-OH: Molecular Weight, Exact Mass, and SPPS Methodologies

Executive Summary Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-Boc-D-ornithine) is a highly specialized amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS). The strategic incorporation of D-amino acids...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-Boc-D-ornithine) is a highly specialized amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS). The strategic incorporation of D-amino acids into peptide sequences is a cornerstone of modern drug development, as the unnatural D-chirality disrupts enzymatic recognition by endogenous proteases, thereby significantly enhancing the pharmacokinetic stability and bioavailability of therapeutic peptides[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the critical distinction between its molecular weight and exact mass in analytical validation, and field-proven methodologies for its integration into synthetic workflows.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

When validating the synthesis of complex peptides, distinguishing between the average molecular weight and the exact monoisotopic mass is a fundamental requirement for high-resolution mass spectrometry (HRMS)[2].

Quantitative Physicochemical Data

Table 1: Key chemical properties and mass specifications for Fmoc-D-Orn(Boc)-OH.

PropertyValue
CAS Number 118476-89-4
Empirical Formula C₂₅H₃₀N₂O₆
Molecular Weight (Average) 454.52 g/mol
Exact Mass (Monoisotopic) 454.210388 Da
Residue Mass (Unprotected Orn in peptide) 114.079313 Da
The Causality of Mass Definitions in Analytical Validation

The molecular weight (454.52 g/mol ) is calculated using the abundance-weighted average of all naturally occurring isotopes[3]. In a laboratory setting, this macroscopic value is strictly used for stoichiometry—calculating the precise molar equivalents required for coupling reactions.

Conversely, the exact mass (454.210388 Da) is calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Mass spectrometers measure individual molecular ions, not molar averages. In HRMS platforms (such as Orbitrap or Q-TOF systems), utilizing the exact monoisotopic mass is critical. High resolving power relies on this exact mass to resolve isotopic envelopes, distinguish isobaric matrix interferences, and prevent false-positive sequence assignments during de novo peptide sequencing[4].

Structural Logic and Orthogonal Protecting Group Strategy

Fmoc-D-Orn(Boc)-OH relies on an orthogonal protection strategy, allowing for the precise, sequential elongation of a peptide chain without unwanted side reactions:

  • α-Amine Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. It is selectively removed using secondary amines to expose the α-amine for the next coupling step, leaving acid-labile groups completely intact.

  • δ-Amine Protection (Boc): The tert-butyloxycarbonyl (Boc) group protects the highly nucleophilic side-chain amine of ornithine. It remains stable under the basic conditions of iterative SPPS but is readily cleaved by strong acids during the final global deprotection step.

G Step1 Fmoc-D-Orn(Boc)-OH Attached to Peptidyl-Resin Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Base-labile cleavage Step3 Peptide Elongation (Iterative SPPS) Step2->Step3 Free α-amine exposed Step4 Global Cleavage & Boc Removal (TFA / TIPS / H2O) Step3->Step4 Sequence completed Step5 Unprotected D-Orn in Final Peptide Step4->Step5 Acid-labile cleavage

Orthogonal deprotection workflow for Fmoc-D-Orn(Boc)-OH in SPPS.

Experimental Methodologies: SPPS Integration

To ensure a self-validating synthetic workflow, the following protocol details the coupling and deprotection of Fmoc-D-Orn(Boc)-OH, incorporating mandatory in-process analytical checks.

Step 1: Amino Acid Activation and Coupling
  • Preparation: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 20 minutes to expand the polymer matrix.

  • Stoichiometry: Dissolve 3.0 to 4.0 molar equivalents (relative to resin loading) of Fmoc-D-Orn(Boc)-OH and an equimolar amount of coupling additive (e.g., Oxyma Pure) in minimal DMF.

  • Activation: Add an equimolar amount of N,N'-Diisopropylcarbodiimide (DIC) to the solution.

    • Causality: DIC activates the carboxylic acid to form an O-acylisourea intermediate. Oxyma acts as a nucleophile to form a highly reactive ester, which effectively suppresses the epimerization of the D-stereocenter during coupling.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

  • In-Process Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow/colorless result indicates a self-validated, complete coupling (absence of free primary amines). A blue result dictates that a recoupling step is required.

Step 2: Fmoc Deprotection
  • Reagent Application: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Mechanism: Piperidine initiates a base-catalyzed E1cB elimination of the Fmoc group, generating a dibenzofulvene intermediate which is subsequently scavenged by the excess piperidine.

  • Washing: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine, preventing premature cleavage or side reactions in subsequent coupling steps.

Step 3: Global Cleavage and Side-Chain Deprotection
  • Cleavage Cocktail: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% ultrapure water.

  • Reaction: Submerge the synthesized peptide-resin in the cocktail for 2–3 hours at room temperature.

    • Causality: TFA cleaves the peptide from the solid support and simultaneously removes the acid-labile Boc group from the D-Orn side chain. TIPS and water act as highly efficient carbocation scavengers to prevent the re-alkylation of the peptide backbone by the liberated tert-butyl cations.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge and lyophilize the resulting pellet.

Analytical Validation via LC-HRMS

Final validation of the synthesized peptide must be conducted using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The successful incorporation of a single D-Orn residue adds exactly 114.079313 Da to the monoisotopic mass of the elongating peptide chain (accounting for the loss of H₂O during amide bond formation).

Researchers must calculate the theoretical monoisotopic mass of the complete sequence and compare it against the experimental m/z values. Ensuring mass accuracy within a strict tolerance (typically < 5 ppm) confirms sequence fidelity, verifies the D-Orn incorporation, and guarantees the complete removal of the Boc protecting group[2].

References

  • Title: The Use of Exact Mass and High Resolution Precursor Ion Selection on a Q-Tof Ultima MALDI for de novo Peptide Sequencing Source: Waters Corporation URL: [Link]

Sources

Foundational

The Solvation Thermodynamics and Application Profile of Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

The Physicochemical Context of Fmoc-D-Orn(Boc)-OH Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-t-Boc-D-ornithine, CAS: 118476-89-4) is a highly specialized, orthogonal-protected chiral building block[1]. The incorporation of D-ornit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Physicochemical Context of Fmoc-D-Orn(Boc)-OH

Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-t-Boc-D-ornithine, CAS: 118476-89-4) is a highly specialized, orthogonal-protected chiral building block[1]. The incorporation of D-ornithine is a proven strategy to confer proteolytic resistance and direct specific topological folding in therapeutic peptides, such as the lipopeptide Paenibacterin[2]. However, the dual-protected nature of this molecule—bearing a bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and a tert-butyloxycarbonyl (Boc) group on the δ-amine—creates a complex thermodynamic landscape for solvation[3].

As a Senior Application Scientist, I frequently observe that coupling failures in Solid-Phase Peptide Synthesis (SPPS) are misattributed to steric hindrance when the true root cause is micro-aggregation driven by sub-optimal solvation[4].

Thermodynamic Drivers of Solvation in Organic Media

The solid-state lattice of Fmoc-D-Orn(Boc)-OH is stabilized by intermolecular hydrogen bonding (between carbamate NH and carbonyl oxygen atoms) and π-π stacking of the fluorenyl rings. To achieve a homogenous solution, the solvent system must overcome these cohesive lattice energies.

  • N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These polar aprotic solvents possess high dipole moments and act as potent hydrogen-bond acceptors. They efficiently disrupt intermolecular H-bonds, making them the industry standard for Fmoc-protected amino acids[]. Fmoc-D-Orn(Boc)-OH is "clearly soluble" in DMF at concentrations of 1 mmol per 2 mL (approx. 0.5 M or ~227 mg/mL)[1]. NMP is highly polar and effectively solvates the growing peptide resin, though prolonged exposure can lead to minor Fmoc decomposition[6].

  • Dichloromethane (DCM): While excellent for swelling polystyrene resins and dissolving Boc-amino acids, DCM lacks the hydrogen-bonding capacity to solvate the Fmoc moiety effectively[6]. Attempting to dissolve Fmoc-D-Orn(Boc)-OH purely in DCM often results in incomplete dissolution or gelation, leading to sluggish kinetics and incomplete acyl transfer[6].

  • Green Solvent Alternatives: With increasing regulatory pressure on reprotoxic solvents like DMF and NMP, binary mixtures utilizing Dimethyl sulfoxide (DMSO) or 2-methyltetrahydrofuran (2-MeTHF) are gaining traction[7]. DMSO is particularly effective at disrupting interchain hydrogen bonds, achieving solubilities of up to 100 mg/mL for Fmoc-Orn(Boc)-OH derivatives under sonication[8][9].

Quantitative Solubility Profile

Table 1: Solubility Profile of Fmoc-D-Orn(Boc)-OH in Common SPPS Solvents

SolventSolubility LimitSolvation MechanismSuitability for SPPS
DMF >227 mg/mL (0.5 M)[1]Strong H-bond acceptor, dipole-dipoleOptimal (Standard)
NMP >200 mg/mL[]High polarity, disrupts aggregationExcellent (Alternative)
DMSO 10 - 100 mg/mL[8][9]High dielectric constantGood (often used as co-solvent)
DCM <10 mg/mL[6]Weak van der Waals, poor H-bond disruptionPoor (Avoid as primary solvent)
Ethanol ~10 mg/mL[8]Protic, competitive H-bondingNot suitable for SPPS coupling

Experimental Protocol: Self-Validating Solvation and Coupling Workflow

To ensure high-fidelity peptide chain elongation, the following protocol establishes a self-validating system for the activation and coupling of Fmoc-D-Orn(Boc)-OH[2].

Step 1: Gravimetric Preparation & Primary Solvation

  • Weigh 5 equivalents of Fmoc-D-Orn(Boc)-OH relative to the resin loading capacity[2].

  • Add peptide-synthesis grade, degassed DMF to achieve a final amino acid concentration of 0.2 M to 0.5 M[1][6]. Causality: Degassing DMF prevents the spontaneous formation of dimethylamine impurities, which can prematurely cleave the Fmoc protecting group and lead to insertion deletions[6].

Step 2: Visual Validation & Sonication

  • Vortex the mixture for 30 seconds. If utilizing DMSO as a green co-solvent, apply ultrasonic agitation for 1-2 minutes[9].

  • Self-Validation Check: The solution must be optically clear. Any turbidity indicates micro-aggregation. Do not proceed to activation if the solution is cloudy; instead, add 5-10% (v/v) NMP or DMSO to break the aggregates[6][7].

Step 3: Activation Kinetics

  • Add 5 equivalents of an activating agent (e.g., HCTU or HATU) followed by 5-10 equivalents of a non-nucleophilic base such as N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)[2].

  • Pre-activate the solution for exactly 1 to 2 minutes at room temperature[2]. Causality: Fmoc-D-Orn(Boc)-OH is susceptible to epimerization if over-activated. A strict 1-minute pre-activation generates the highly reactive O-acylisourea or uronium intermediate while minimizing the formation of inactive byproducts[2][7].

Step 4: Resin Coupling & Orthogonal Validation

  • Transfer the activated solution to the swelled peptide-resin and agitate for 1.5 to 2 hours[2].

  • Drain the reaction vessel and wash the resin thoroughly with DMF (6 × 1 min)[2].

  • Self-Validation Check: Perform a Kaiser test. A colorless or faint yellow resin bead confirms >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a double-coupling cycle using a different solvent system (e.g., switching from DMF to NMP) to alter the solvation dynamics[6].

Mechanistic Workflow Diagram

SolvationWorkflow SolidState Fmoc-D-Orn(Boc)-OH (Solid State) DMF_NMP Standard Solvation (DMF / NMP) SolidState->DMF_NMP High Polarity / H-Bond Acceptor GreenSolv Green Solvents (DMSO / 2-MeTHF) SolidState->GreenSolv Eco-friendly / High Dielectric DCM_Fail Poor Solvation (DCM) SolidState->DCM_Fail Low Polarity / Weak H-Bonding Activation Carboxyl Activation (DIC/Oxyma or HATU) DMF_NMP->Activation Complete Dissolution (>0.5M) GreenSolv->Activation Complete Dissolution Aggregation Micro-aggregation & Coupling Failure DCM_Fail->Aggregation Incomplete Lattice Disruption Coupling Resin Coupling (SPPS) Activation->Coupling Acyl Transfer Coupling->Aggregation If poorly solvated

Workflow of Fmoc-D-Orn(Boc)-OH solvation and coupling in SPPS.

Conclusion

The successful incorporation of Fmoc-D-Orn(Boc)-OH into complex peptide sequences is fundamentally a thermodynamic exercise in solvation. By strictly adhering to highly polar, H-bond accepting solvents like DMF or NMP, and employing self-validating visual and chemical checks, researchers can eliminate micro-aggregation and achieve near-quantitative coupling yields. As the field evolves, the strategic integration of greener solvents like DMSO will further refine the solubility profile of this indispensable chiral building block.

References

  • Sigma-Aldrich - Fmoc-D-Orn(Boc)
  • AltaBioscience - Fmoc Amino Acids for SPPS URL
  • PMC - NIH - Advances in Fmoc solid-phase peptide synthesis URL
  • Peptide.
  • ACS Biomaterials Science & Engineering - Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review URL
  • Cayman Chemical - Fmoc-Orn(Boc)-OH (CAS Number: 109425-55-0)
  • MedChemExpress - Fmoc-Orn(Boc)
  • BOC Sciences - Why Fmoc-Protected Amino Acids Dominate SPPS?
  • The Journal of Organic Chemistry (ACS)

Sources

Exploratory

Fmoc-D-Orn(Boc)-OH (CAS 118476-89-4): A Comprehensive Technical Guide on Properties, Safety, and SPPS Integration

As a Senior Application Scientist in peptide chemistry, I frequently encounter the need to engineer peptides with enhanced proteolytic stability, altered charge distribution, and specific topological constraints. The inc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the need to engineer peptides with enhanced proteolytic stability, altered charge distribution, and specific topological constraints. The incorporation of D-amino acids is a cornerstone strategy in modern drug development to achieve these goals. Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-t-Boc-D-ornithine) serves as a highly specialized and critical building block in this domain.

This whitepaper provides an in-depth analysis of Fmoc-D-Orn(Boc)-OH, detailing its physicochemical properties, material safety data, orthogonal protection logic, and field-proven experimental protocols for Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile and Causality of Design

The structural design of Fmoc-D-Orn(Boc)-OH is highly intentional, providing three distinct chemical advantages for peptide engineers:

  • D-Chirality: The D-enantiomer is invisible to most endogenous human proteases, which strictly recognize L-amino acid peptide bonds. Incorporating D-Ornithine drastically extends the in vivo half-life of peptide therapeutics.

  • Side-Chain Geometry: Ornithine possesses a δ -amine (three methylene groups), making it one carbon shorter than lysine ( ε -amine). This reduced side-chain length restricts conformational flexibility, which is thermodynamically favorable when designing tight cyclic peptides (e.g., lactam bridges) or when precise spatial presentation of a conjugated fluorophore is required.

  • Orthogonal Protection: The molecule utilizes a self-validating binary logic system. The base-labile Fmoc group protects the α -amine for controlled chain elongation, while the acid-labile Boc group masks the highly reactive δ -amine until global cleavage.

Quantitative Data: Physicochemical Properties
PropertyValue / Specification
Chemical Name N- α -Fmoc-N- δ -t-Boc-D-ornithine
CAS Number 118476-89-4
Molecular Formula C 25​ H 30​ N 2​ O 6​
Molecular Weight 454.52 g/mol
Appearance White to off-white powder
Solubility Clearly soluble (1 mmol in 2 mL DMF)
Enantiomeric Purity 99.5% (a/a)

Material Safety Data Sheet (MSDS) & Handling Protocols

Maintaining the integrity of Fmoc-D-Orn(Boc)-OH requires strict adherence to safety and storage protocols. While generally benign, improper handling can lead to premature Boc-deprotection or Fmoc degradation.

MSDS Summary
Hazard / Handling CategoryGuideline / Specification
Storage Temperature 2–30 °C (Refrigeration preferred for long-term stability)
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) WGK 3 (Highly hazardous to water)
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, and a well-ventilated fume hood.
Handling Precautions Avoid inhalation of dust. Keep away from strong acids (which prematurely cleave the Boc group) and strong bases (which cleave the Fmoc group).

Orthogonal Protection Logic in SPPS

The success of Fmoc-D-Orn(Boc)-OH relies entirely on orthogonal deprotection. The causality here is simple: we must be able to remove the α -amine protecting group to continue building the peptide backbone without exposing the δ -amine side chain to unwanted acylation.

Orthogonal_Logic Molecule Fmoc-D-Orn(Boc)-OH Alpha N-alpha: Fmoc Group (Base Labile) Molecule->Alpha Delta N-delta: Boc Group (Acid Labile) Molecule->Delta Base 20% Piperidine in DMF (Removes Fmoc) Alpha->Base Acid 95% TFA Cleavage Cocktail (Removes Boc) Delta->Acid Elongation Peptide Chain Elongation (Iterative) Base->Elongation SideChain Free Delta-Amine (Final Product) Acid->SideChain

Orthogonal deprotection logic of Fmoc-D-Orn(Boc)-OH in peptide synthesis.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems to ensure maximum coupling efficiency and minimal racemization.

Protocol 1: Automated Fmoc-SPPS Coupling of Fmoc-D-Orn(Boc)-OH

Causality Check: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) rather than standard HBTU/DIPEA. Oxyma/DIC operates at a near-neutral pH, which drastically suppresses the base-catalyzed racemization of the D-chiral center during activation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin (e.g., Rink Amide or 2-CTC) in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine. (Failure to remove piperidine will neutralize the incoming activated amino acid).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-D-Orn(Boc)-OH and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of DIC. Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser test. A yellow/colorless result indicates successful coupling (no free primary amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle.

SPPS_Workflow Start Swelled Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling Fmoc-D-Orn(Boc)-OH (DIC/Oxyma Activation) Wash1->Couple Wash2 DMF Wash (5x) Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleavage Global Cleavage (TFA/TIPS/Water) Wash2->Cleavage Sequence Complete End Crude D-Orn Peptide Cleavage->End

Step-by-step workflow for Fmoc-SPPS utilizing Fmoc-D-Orn(Boc)-OH.

Protocol 2: Global Cleavage and Boc Deprotection

Causality Check: The Boc group on the δ -amine requires strong acid (Trifluoroacetic acid, TFA) for removal. During cleavage, the Boc group generates highly reactive tert-butyl cations. If scavengers like Triisopropylsilane (TIPS) and water are not included, these cations will permanently re-alkylate electron-rich amino acids (like Tryptophan or Tyrosine) in your sequence.

Step-by-Step Methodology:

  • Preparation: Wash the final peptidyl-resin with Dichloromethane (DCM) and dry under a vacuum.

  • Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% TIPS, and 2.5% ultrapure water.

  • Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently for 2 to 3 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (at least 10 volumes) to precipitate the crude peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Lyophilize the resulting powder.

Field-Proven Applications (Case Studies)

The utility of Fmoc-D-Orn(Boc)-OH is heavily documented in the synthesis of complex, sterically hindered antimicrobial peptides.

  • Synthesis of Paenibacterin: In the total synthesis of Paenibacterin—a cyclic lipodepsipeptide antibiotic—researchers utilized Fmoc-D-Orn(Boc)-OH[1]. Because the sequence was highly prone to aggregation and truncation, the D-Ornithine residue was incorporated as part of a pseudoproline dipeptide building block (Fmoc-D-Orn(Boc)-Ser( Ψ Me,MePro)OH)[1]. This strategic choice disrupted backbone hydrogen bonding during synthesis, allowing for excellent overall yields[1].

  • Synthesis of Laterocidine: In the development of cationic antimicrobial peptides like Laterocidine, Fmoc-D-Orn(Boc)-OH was repeatedly coupled to build the polycationic framework. The D-chirality of the ornithine residues was essential for the peptide's ability to resist host proteases while maintaining the high positive charge density required to disrupt bacterial membranes.

References

  • Total Synthesis of Paenibacterin and Its Analogues. The Journal of Organic Chemistry (2019). ACS Publications. Available at:[Link]

  • The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides, Laterocidine and Brevicidine. Journal of Natural Products (2021). ACS Publications. Available at:[Link]

Sources

Foundational

Optimizing Storage and Maximizing Shelf Life of Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

Executive Summary Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-Boc-D-ornithine) is a critical chiral building block used extensively in Solid-Phase Peptide Synthesis (SPPS) for generating therapeutic antimicrobial peptides, peptidom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-Boc-D-ornithine) is a critical chiral building block used extensively in Solid-Phase Peptide Synthesis (SPPS) for generating therapeutic antimicrobial peptides, peptidomimetics, and constrained cyclic peptides[1]. Ensuring the chemical stability and enantiomeric purity of this reagent is paramount for drug development professionals. This whitepaper details the mechanistic degradation pathways of Fmoc-D-Orn(Boc)-OH, establishes robust storage protocols, and provides a self-validating quality control workflow to maximize shelf life and synthetic yield.

Mechanistic Degradation Pathways

Understanding the causality behind reagent degradation is the first step in establishing effective storage protocols. Fmoc-D-Orn(Boc)-OH contains three susceptible moieties:

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group: While stable to acidic conditions, it is highly sensitive to secondary amines and basic environments. Trace atmospheric ammonia or basic impurities can trigger premature deprotection, leading to the formation of dibenzofulvene (DBF) and free amines.

  • The Boc (tert-Butyloxycarbonyl) Group: Designed for acid lability, the Boc protecting group on the side-chain amine is susceptible to slow cleavage if exposed to ambient moisture that lowers the local pH over time.

  • The Chiral Alpha-Carbon: Prolonged exposure to elevated temperatures and basic conditions can induce racemization, converting the D-enantiomer into an L-enantiomer or a racemic mixture, which drastically impacts the biological activity of the synthesized peptide.

Optimal Storage Conditions and Shelf Life

To mitigate these degradation pathways, strict environmental controls must be maintained. The following table summarizes the quantitative storage parameters and expected shelf life based on industry standards[2].

Table 1: Storage Parameters and Shelf Life Matrix
Storage ConditionTemperature RangeMoisture/Light ExposureExpected Shelf LifeRecommended Use Case
Optimal (Long-Term) 2°C to 8°CDesiccated, Dark24 - 36 MonthsBulk storage, infrequent access.
Acceptable (Short-Term) 15°C to 25°CDesiccated, Dark6 - 12 MonthsActive benchtop use (daily SPPS).
Sub-Optimal (Degradative) > 30°CAmbient Humidity< 3 MonthsNot recommended; rapid Boc cleavage.

Note: While some manufacturers state stability up to 30°C[2], maintaining the reagent at 2-8°C under argon or nitrogen significantly extends its viability for high-purity pharmaceutical applications.

Quality Control Workflow: Self-Validating Protocol

Before utilizing Fmoc-D-Orn(Boc)-OH that has been stored for >6 months, a self-validating Quality Control (QC) protocol must be executed to ensure ≥98.0% HPLC purity[2].

Step-by-Step Methodology: HPLC and Chiral Purity Assessment
  • Sample Preparation: Allow the sealed reagent bottle to equilibrate to room temperature in a desiccator for 2 hours to prevent condensation.

  • Dissolution: Dissolve 5 mg of Fmoc-D-Orn(Boc)-OH in 1 mL of HPLC-grade Acetonitrile (MeCN).

  • Chromatographic Separation (RP-HPLC):

    • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in MeCN.

    • Gradient: 10% to 90% B over 20 minutes.

    • Detection: UV absorbance at 254 nm and 301 nm (specific for the Fmoc chromophore).

  • Enantiomeric Validation (Chiral HPLC): Run the sample on a chiral stationary phase (e.g., Chiralpak IC) using a hexane/isopropanol isocratic method to confirm the absence of the L-Ornithine derivative.

  • Data Analysis: A single sharp peak at the expected retention time indicates intact reagent. The presence of a peak at ~301 nm with a shorter retention time often indicates free DBF (Fmoc degradation).

Reagent Handling and SPPS Integration Workflow

The following diagram illustrates the logical workflow for handling Fmoc-D-Orn(Boc)-OH from storage retrieval to successful peptide coupling.

G Storage Long-Term Storage (2-8°C, Desiccated) Equilibration Equilibrate to RT (2 Hours in Desiccator) Storage->Equilibration Retrieve QC Quality Control (HPLC Purity ≥98%) Equilibration->QC Sample Prep Fail Degradation Detected (Discard/Purify) QC->Fail Purity < 98% Activation Activation (DIC/Oxyma or HATU/DIPEA) QC->Activation Purity ≥ 98% Coupling SPPS Coupling (Solid Support) Activation->Coupling Active Ester Formation

Figure 1: Workflow for the retrieval, validation, and application of Fmoc-D-Orn(Boc)-OH in SPPS.

References

  • BenchChem. "Fmoc-D-Orn(Boc)-OH | Benchchem." BenchChem, .
  • Sigma-Aldrich. "Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4." Sigma-Aldrich, .
  • The Journal of Organic Chemistry. "Total Synthesis of Paenibacterin and Its Analogues.

Sources

Exploratory

The Strategic Incorporation of D-Ornithine Derivatives in Non-Natural Peptide Design: A Guide to Enhancing Stability, Potency, and Diversity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As the landscape of peptide therapeutics evolves, the limitations of natural L-amino acid-based peptides—primarily their suscept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As the landscape of peptide therapeutics evolves, the limitations of natural L-amino acid-based peptides—primarily their susceptibility to proteolytic degradation and limited conformational diversity—have driven the exploration of non-natural building blocks. Among these, D-amino acids have emerged as a cornerstone for enhancing peptide stability and modulating biological activity. This guide delves into the specific and powerful role of D-ornithine, a non-proteinogenic amino acid, and its derivatives. We will explore its unique structural advantages, the synthetic methodologies for its incorporation, and its profound impact on the design of next-generation peptide therapeutics, from enzyme inhibitors to antimicrobial agents.

The D-Ornithine Advantage: Stereochemistry Meets Functionality

The strategic value of D-ornithine stems from a combination of its stereochemistry and its unique side-chain functionality. Unlike its proteinogenic counterpart, L-ornithine, the D-enantiomer introduces a critical alteration to the peptide backbone that has profound structural and functional consequences.

  • Proteolytic Resistance: The primary driver for incorporating any D-amino acid is to confer resistance to proteases, which are stereospecific for L-amino acid peptide bonds. The presence of a D-residue disrupts the natural conformation recognized by these enzymes, significantly increasing the peptide's in vivo half-life.[1][2] This is a fundamental requirement for transforming a peptide lead into a viable drug candidate.

  • Conformational Control: The incorporation of a D-amino acid can profoundly influence the secondary structure of a peptide. It can disrupt α-helical structures or, more strategically, act as a potent inducer of specific turn conformations, such as β-turns.[3] This ability to enforce a particular three-dimensional structure is critical for mimicking the bioactive conformation of a natural peptide ligand, often leading to enhanced receptor affinity and selectivity.[4][5]

  • The δ-Amino Functional Handle: What sets D-ornithine apart from many other D-amino acids is its side chain, which terminates in a primary amine (the δ-amino group). This provides a versatile functional handle for a wide array of chemical modifications, far from the peptide backbone. This amine can be used for:

    • Cyclization: Forming lactam bridges to create constrained cyclic peptides with enhanced rigidity and stability.[6][7]

    • Conjugation: Attaching molecules such as labels, lipids (for lipopeptides), or drug payloads.[7][8]

    • Charge Modulation: Introducing a positive charge at physiological pH, which is particularly important for interactions with negatively charged biological membranes, as seen in many antimicrobial peptides.[9]

The combination of these features makes D-ornithine a uniquely powerful building block for peptide engineers.

Synthesis and Incorporation: A Methodological Deep Dive

The successful integration of D-ornithine into a peptide sequence relies on robust synthetic strategies, primarily Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] The key to this process is the use of orthogonally protected D-ornithine derivatives.

Orthogonal Protecting Group Strategy

To selectively manipulate the α-amino group for chain elongation and the δ-amino group for later modification, an orthogonal protection scheme is essential.[6][10] The most common and effective derivative for this purpose is Nα-Fmoc-Nδ-Boc-D-ornithine (Fmoc-D-Orn(Boc)-OH) .

  • Fmoc (9-Fluorenylmethyloxycarbonyl) group (α-amino): This is the temporary protecting group for the α-amine. It is base-labile and is removed at each cycle of the synthesis using a mild base like piperidine, allowing the peptide chain to be extended.[11][12]

  • Boc (tert-Butoxycarbonyl) group (δ-amino): This is a more permanent protecting group for the side chain. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strong acidic conditions (e.g., Trifluoroacetic acid, TFA), typically during the final cleavage of the peptide from the resin.[6][7]

This differential lability is the cornerstone of its utility, allowing the peptide backbone to be fully assembled while the side-chain amine remains protected and inert.[6]

Table 1: Common Protecting Groups for D-Ornithine in Fmoc-SPPS
Protecting GroupPositionCleavage ConditionsStrategic Application
Fmoc α-amino20% Piperidine in DMFStandard temporary protection for chain elongation.[11]
Boc δ-aminoTrifluoroacetic Acid (TFA)Standard side-chain protection, removed during final cleavage.[6]
Aloc (Allyloxycarbonyl) δ-aminoPalladium catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both Fmoc and Boc; allows for on-resin side-chain modification before final cleavage.[10][13]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) δ-amino2-5% Hydrazine in DMFOrthogonal to both Fmoc and Boc; ideal for on-resin lactam cyclization.[10][13]
Z (Benzyloxycarbonyl) δ-aminoH₂/Pd or HBr/AcOHMore traditional group, stable to TFA, useful for fragment condensation strategies.[10][13]
Experimental Protocol: Incorporation of Fmoc-D-Orn(Boc)-OH via SPPS

This protocol outlines a standard manual Fmoc-SPPS cycle for coupling a D-ornithine derivative to a growing peptide chain on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (pre-loaded with the first amino acid or ready for first coupling)

  • Fmoc-D-Orn(Boc)-OH

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N'-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, DCM, Methanol

Methodology:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture. The solution may change color (e.g., to yellow). Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, a second coupling may be required.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry (e.g., LC-MS, MALDI-TOF).

Workflow Visualization

The following diagram illustrates the core cycle of incorporating a D-ornithine derivative during Fmoc-SPPS.

SPPS_Workflow start Peptide-Resin (N-terminally Fmoc-protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test (Positive?) Confirms Free Amine wash1->kaiser1 kaiser1->deprotection No, Repeat coupling 2. Coupling (Fmoc-D-Orn(Boc)-OH, HBTU, DIEA) kaiser1->coupling Yes wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test (Negative?) Confirms Complete Reaction wash2->kaiser2 kaiser2->coupling No, Recouple next_cycle Peptide-Resin + D-Ornithine (N-terminally Fmoc-protected) kaiser2->next_cycle Yes next_cycle->deprotection Continue for next amino acid

Fig 1. Core workflow for a single D-ornithine coupling cycle in Fmoc-SPPS.

Applications in Therapeutic Peptide Design

The unique properties of D-ornithine derivatives have been leveraged to address key challenges in drug development, leading to more potent and stable peptide candidates.

Enhancing Antimicrobial Peptides (AMPs)

AMPs often function by interacting with and disrupting bacterial membranes. Their efficacy is typically dependent on a net positive charge and an amphipathic structure.

  • Increased Stability and Charge: Replacing L-lysine with D-ornithine in AMPs serves a dual purpose. It enhances resistance to bacterial proteases and maintains (or introduces) a crucial positive charge via the δ-amino group.[9] Ornithine is often preferred over other non-coded amino acids for this purpose due to its proven ability to impart stability.[9]

  • Case Study: Ultrashort tetrapeptides containing two ornithine residues for charge and two tryptophan residues for hydrophobicity have demonstrated potent action against various bacteria.[9] Similarly, the synthetic peptide MSI-843, which contains six ornithine residues, shows excellent activity against Gram-positive and Gram-negative bacteria as well as fungi.[9]

Peptide Cyclization for Enhanced Potency and Stability

Cyclization is a premier strategy for pre-organizing a peptide into its bioactive conformation, which reduces the entropic penalty of binding to its target and increases stability.[7] The D-ornithine side chain is an ideal anchor point for forming a lactam bridge.

  • Mechanism: The synthesis involves assembling the linear peptide on-resin using a D-ornithine derivative protected with a highly orthogonal group like Dde or Aloc. After the linear sequence is complete, this specific protecting group is removed, leaving the rest of the peptide and its protecting groups intact. The now-free δ-amino group is then coupled with the C-terminal carboxylic acid (for head-to-tail cyclization) or the side chain of an acidic residue like aspartic acid (for side-chain-to-side-chain cyclization).[14][15]

  • Advantages: This on-resin approach is operationally straightforward and often results in higher yields and purity compared to solution-phase cyclization.[14] The resulting cyclic peptides exhibit enhanced conformational rigidity, leading to higher binding affinity, increased metabolic stability, and often improved cell permeability.[7]

Cyclization_Workflow cluster_0 On-Resin Linear Synthesis cluster_1 Selective Deprotection & Cyclization cluster_2 Final Cleavage A 1. Assemble Linear Peptide (Resin-N...Asp(OtBu)...D-Orn(Dde)...C-Resin) B 2. Remove Dde Group (2% Hydrazine/DMF) A->B C 3. Activate Asp Side-Chain & Couple (HBTU/DIEA) B->C Forms Lactam Bridge D 4. Cleave from Resin & Deprotect (TFA Cocktail) C->D E Purified Cyclic Peptide D->E

Fig 2. Workflow for on-resin side-chain cyclization using D-ornithine.
Design of Enzyme Inhibitors

D-ornithine derivatives are also valuable in designing enzyme inhibitors. A prime example is the inhibition of Ornithine Decarboxylase (ODC), a clinically validated target in cancer and parasitic diseases.[16]

  • Mechanism-Based Inhibition: The drug α-difluoromethylornithine (DFMO) is a well-known irreversible inhibitor of ODC.[16][17] While DFMO itself is a racemic mixture, studies have shown that both D- and L-enantiomers can inhibit the enzyme.[17][18] This has inspired the design of other novel ODC inhibitors based on the ornithine scaffold.

  • Peptidomimetics: D-ornithine can be incorporated into peptidomimetics designed to mimic the substrate and bind tightly to the enzyme's active site.[8] The D-configuration can help orient side chains in a non-natural but highly effective binding pose, while the overall structure provides a stable scaffold for presenting key pharmacophoric elements.

Structural Characterization and The "Ornithine Effect"

Confirming the structure and conformation of D-ornithine-containing peptides is crucial. Standard techniques like Circular Dichroism (CD) spectroscopy can reveal changes in secondary structure (e.g., loss of helicity, formation of turns), while Nuclear Magnetic Resonance (NMR) provides detailed 3D structural information.[19]

In the realm of mass spectrometry, ornithine residues give rise to a unique and diagnostically useful fragmentation pattern known as the "ornithine effect."

  • Mechanism: During collision-induced dissociation (CID) in a mass spectrometer, the δ-amino group of an ornithine residue can act as a nucleophile, attacking the backbone carbonyl carbon. This facilitates a highly specific cleavage of the amide bond immediately C-terminal to the ornithine residue, resulting in the formation of a stable six-membered lactam ring.[20][21]

  • Application: This effect is so robust that it often dominates the fragmentation spectrum, providing an unambiguous marker for the location of the ornithine residue.[21] This phenomenon can be exploited to sequence challenging peptides, particularly cyclic and stapled peptides, by first chemically converting arginine residues to ornithine to introduce a specific cleavage site.[20]

Fig 3. The "ornithine effect" in mass spectrometry.

Conclusion and Future Outlook

D-ornithine derivatives are more than just another non-natural amino acid; they are a multifunctional tool for strategic peptide design. By providing a unique combination of proteolytic resistance, conformational control, and a versatile functional handle for cyclization and conjugation, they enable the creation of peptides with significantly improved drug-like properties. The robust synthetic methodologies for their incorporation, coupled with predictable analytical signatures like the "ornithine effect," make them a reliable and powerful component in the medicinal chemist's arsenal. As the demand for more stable and potent peptide therapeutics grows, the strategic application of D-ornithine will undoubtedly continue to play a pivotal role in the discovery and development of novel drugs.

References

  • Peterse, E., Meeuwenoord, N. J., van der Marel, G. A., Overkleeft, H. S., & Filippov, D. V. (2022). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. Chemistry – A European Journal, 28(43), e202200771. Leiden University Scholarly Publications. Retrieved March 29, 2026, from [Link]

  • The Role of Ornithine Derivatives in Pharmaceutical Synthesis. (2026, March 2). ACN Newswire. Retrieved March 29, 2026, from [Link]

  • Peterse, E., Meeuwenoord, N. J., van der Marel, G. A., Overkleeft, H. S., & Filippov, D. V. (2022). Solid-Phase Synthesis of Macrocyclic Peptides via Side-Chain Anchoring of the Ornithine δ-Amine. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Hollmann, A., Martinez, M., & Maturana, P. (2018). The Potential of Antimicrobial Peptides as Biocides. International Journal of Molecular Sciences, 19(8), 2293. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Research, 53(4), 439-446. PubMed. Retrieved March 29, 2026, from [Link]

  • Bahar, A. A., & Ren, D. (2013). Antimicrobial Peptides. Pharmaceuticals, 6(12), 1543-1575. MDPI. Retrieved March 29, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 29, 2026, from [Link]

  • Ruijne, V. L. F., van Heel, A. J., & van der Donk, W. A. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 13(1), 169-178. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • van den Berg, R. J. B. H. N., et al. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. Bioconjugate Chemistry, 34(7), 1269-1277. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. (2026, March 26). ACN Newswire. Retrieved March 29, 2026, from [Link]

  • β2,2- and β3,3-bis-homo-ornithine derivatives suitably protected for peptide syntheses. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Mordhorst, S., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. Angewandte Chemie International Edition, 63(12), e202316823. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Ruijne, V. L. F., et al. (2024). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology, 13(5), 1543-1551. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved March 29, 2026, from [Link]

  • Unusual Amino Acids: Ornithine. (2025, March 27). LifeTein. Retrieved March 29, 2026, from [Link]

  • Ruijne, V. L. F., van Heel, A. J., & van der Donk, W. A. (2024). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 13(1), 169-178. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Role of peptidomimetics for new drug discovery. (2022, November 2). World Journal of Advanced Research and Reviews, 16(2), 271-291. WJARR. Retrieved March 29, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide-Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. ResearchGate. Retrieved March 29, 2026, from [Link]

  • Kent, S. B. H. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical Society Reviews, 38(2), 338-351. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Schematic diagrams of the different inhibitors based on ornithine. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Wu, H., et al. (2021). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 64(10), 6649-6668. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Kumar, V., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 28(20), 7108. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (2016). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Zhu, P., et al. (2021). An ornithine-rich dodecapeptide with improved proteolytic stability selectively kills gram-negative food-borne pathogens and its action mode on Escherichia coli O157:H7. International Journal of Food Microbiology, 352, 109281. PubMed. Retrieved March 29, 2026, from [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Nature. Retrieved March 29, 2026, from [Link]

  • Ruijne, V. L. F., et al. (2024). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology, 13(5), 1543-1551. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Ornithine Derivatives. (n.d.). CD Biosynsis. Retrieved March 29, 2026, from [Link]

  • Zhang, M., et al. (2024). Incorporation of D-amino Acids and Ornithines into Tirzepatide by Biosynthesis in E. Coli. International Journal of Peptide Research and Therapeutics, 32(1), 37. Springer. Retrieved March 29, 2026, from [Link]

  • Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. (n.d.). Longdom Publishing. Retrieved March 29, 2026, from [Link]

  • Laremore, T. N., et al. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Journal of the American Society for Mass Spectrometry, 27(5), 856-863. PubMed. Retrieved March 29, 2026, from [Link]

  • Role of peptidomimetics for new drug discovery. (2020, November 2). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved March 29, 2026, from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Nielsen, D. S., Hooley, E. N., & Fairlie, D. P. (2020). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews, 120(18), 10076-10126. ACS Publications. Retrieved March 29, 2026, from [Link]

  • Coleman, C. S., et al. (2003). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal, 375(Pt 2), 481-488. PubMed. Retrieved March 29, 2026, from [Link]

  • α-Amino acids derived from ornithine as building blocks for peptide synthesis. (1999). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Coleman, C. S., et al. (2003). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal, 375(Pt 2), 481-488. National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Mordhorst, S., et al. (2024). Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. ETH Zurich Research Collection. Retrieved March 29, 2026, from [Link]

  • Laremore, T. N., et al. (2013). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry, 24(7), 1244-1254. PubMed. Retrieved March 29, 2026, from [Link]

Sources

Foundational

Introduction: The Stereochemical Imperative in Modern Peptide Synthesis

An In-Depth Technical Guide to the Stereochemistry and Chirality of Fmoc-D-Orn(Boc)-OH In the landscape of advanced drug development and biochemical research, the precise three-dimensional arrangement of atoms within a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereochemistry and Chirality of Fmoc-D-Orn(Boc)-OH

In the landscape of advanced drug development and biochemical research, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a fundamental determinant of biological function. This is particularly true for peptide-based therapeutics, where the chirality of each amino acid building block dictates the peptide's secondary structure, its interaction with chiral biological targets like receptors and enzymes, and ultimately, its efficacy and safety.

Fmoc-D-Orn(Boc)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-N-δ-(tert-butyloxycarbonyl)-D-ornithine, is a non-proteinogenic amino acid derivative that has become an indispensable tool for peptide chemists.[1][2][3][4] Its D-configuration, contrary to the L-configuration of naturally occurring amino acids, is strategically employed to design peptides with enhanced proteolytic stability, constrained conformations, and novel therapeutic activities. The orthogonal protection scheme, featuring a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the δ-amino side chain, affords chemists exquisite control over synthetic strategies, enabling the construction of complex architectures like cyclic peptides.[3][4][5]

This guide provides a comprehensive technical overview of the stereochemistry of Fmoc-D-Orn(Boc)-OH. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to verify and maintain the chiral integrity of this critical building block. We will explore its structure, the causality behind analytical choices for its characterization, and self-validating protocols to ensure its enantiomeric purity.

Molecular Architecture: Defining the D-Configuration

The functionality of Fmoc-D-Orn(Boc)-OH is intrinsically linked to its molecular structure. The central stereogenic center is the alpha-carbon (Cα), which is bonded to four different substituents: the carboxyl group, the α-amino group, a hydrogen atom, and the side chain leading to the δ-amino group.

C_alpha COOH COOH C_alpha->COOH H H C_alpha->H NH_Fmoc NH-Fmoc C_alpha->NH_Fmoc SideChain CH₂-CH₂-CH₂-NH-Boc C_alpha->SideChain

Caption: Stereochemical representation of Fmoc-D-Orn(Boc)-OH highlighting the chiral Cα.

The "D" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For D-ornithine, the priority of the groups attached to the Cα is:

  • -NH₂ (Fmoc-protected): Highest priority due to the nitrogen atom's higher atomic number.

  • -COOH: Second priority.

  • -CH₂CH₂CH₂NH₂ (Boc-protected side chain): Third priority.

  • -H: Lowest priority.

When viewing the molecule with the lowest priority group (H) pointing away from the observer, the arrangement of the remaining groups from highest to lowest priority (1 to 3) proceeds in a clockwise direction. This clockwise arrangement defines the R-configuration. However, the D/L nomenclature for amino acids is based on a historical convention relating their structure to D-glyceraldehyde. For most amino acids, the D-enantiomer corresponds to the R-configuration, as is the case here. The crucial takeaway is that the stereochemistry is locked at this Cα, and the protecting groups, while vital for synthesis, do not alter this inherent chirality.

Synthetic Origin and the Imperative of Chiral Purity

The synthesis of Fmoc-D-Orn(Boc)-OH begins with the enantiomerically pure starting material, D-ornithine. The synthetic process involves the sequential protection of the two amino groups.[5] This strategy is designed to preserve the pre-existing stereocenter of the D-ornithine backbone.

G cluster_0 Synthetic Workflow A Start: D-Ornithine (Chiral Pool) B Side-Chain Protection (e.g., with Boc₂O) A->B Step 1 C α-Amino Protection (with Fmoc-OSu or Fmoc-Cl) B->C Step 2 D Final Product: Fmoc-D-Orn(Boc)-OH C->D Step 3 E Purification & Chiral Analysis D->E QC

Caption: General synthetic pathway for Fmoc-D-Orn(Boc)-OH.

Even with a stereochemically defined starting material, the risk of racemization (the formation of the unwanted L-enantiomer) exists, particularly under harsh basic or acidic conditions during the protection steps or subsequent handling. The presence of even small amounts of the L-enantiomer, Fmoc-L-Orn(Boc)-OH, in a peptide synthesis will lead to the formation of diastereomeric peptides. These diastereomers can be difficult to separate and may exhibit different biological activities, potentially leading to reduced efficacy or off-target toxicological effects.[6] Consequently, rigorous analytical verification of the enantiomeric purity is not merely a quality control step but a prerequisite for its use in any research or pharmaceutical context.

Analytical Methodologies for Stereochemical Validation

A multi-faceted analytical approach is required to confirm the identity, purity, and, most critically, the enantiomeric excess (e.e.) of Fmoc-D-Orn(Boc)-OH.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric purity with high precision and sensitivity.[7] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Causality of Method Selection: For N-protected amino acids, reversed-phase HPLC is often preferred due to its compatibility with a wide range of solvents and its robustness. The choice of CSP is critical. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven highly effective for separating Fmoc-protected amino acid enantiomers.[6][7][8][9] These phases create chiral cavities and utilize a combination of hydrogen bonding, π-π stacking (with the Fmoc group), and steric interactions to achieve separation.

cluster_workflow Chiral HPLC Workflow prep Sample Preparation 1. Dissolve in Mobile Phase 2. Filter (0.45 µm) hplc HPLC System 1. Inject Sample 2. Isocratic/Gradient Elution prep->hplc column {Chiral Column (CSP)|Enantiomer Separation} hplc->column detect UV Detector Monitor at 220 nm or 265 nm column->detect data Data Analysis 1. Integrate Peaks 2. Calculate % e.e. detect->data

Caption: Standard workflow for chiral purity analysis by HPLC.

Experimental Protocol: Reversed-Phase Chiral HPLC

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based CSP such as Lux Cellulose-2 or a macrocyclic glycopeptide-based column like CHIROBIOTIC T.[7][8]

  • Mobile Phase: A mixture of an organic modifier (e.g., Acetonitrile) and an aqueous buffer containing an acidic additive (e.g., 0.1% Trifluoroacetic Acid - TFA). The exact ratio is method-dependent and must be optimized.[7]

  • Flow Rate: Typically 1.0 mL/min (isocratic).[7]

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection Wavelength: 220 nm or 265 nm to detect the Fmoc group.

  • Sample Preparation: Prepare a standard of the racemic mixture (D and L forms) to confirm peak identity and resolution. Dissolve the Fmoc-D-Orn(Boc)-OH test sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The enantiomeric excess (% e.e.) is calculated from the peak areas of the D- and L-enantiomers using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] * 100. For a high-purity sample, the peak corresponding to the L-enantiomer should be at or below the limit of quantification (typically <0.1%).

Table 1: Comparison of Chiral Stationary Phases for Fmoc-Amino Acid Separation

Chiral Stationary Phase (CSP) TypeCommon ExamplesTypical Mobile PhaseAdvantages
Polysaccharide-Based Lux® Cellulose-1, -2, -3; Chiralpak® IA, ICReversed-Phase (Acetonitrile/Water/TFA)Broad selectivity for Fmoc-amino acids, excellent resolution.[6][7][9]
Macrocyclic Glycopeptide-Based CHIROBIOTIC® T (Teicoplanin), R (Ristocetin A)Reversed-Phase or Polar OrganicMultimodal capability, robust, effective for a wide variety of amino acids.[8]
Zwitterionic/Anion-Exchanger QN-AX™, ZWIX(+)™Hydro-Organic or SFCStrong electrostatic interactions, providing alternative selectivity.[10]
Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It provides a rapid confirmation of the bulk stereochemical identity.

Protocol & Interpretation: A solution of Fmoc-D-Orn(Boc)-OH with a known concentration (c) is prepared in a specified solvent (e.g., chloroform) and placed in a polarimeter cell of a known path length (l). The observed rotation (α) is measured. The specific rotation, [α]D, is a characteristic physical constant. For Fmoc-D-Orn(Boc)-OH, the reported value is typically around +9.7 ± 2° (c=1, chloroform).[5] A measured value within this range confirms that the D-enantiomer is the major component. However, polarimetry is not sensitive enough to accurately determine high enantiomeric excesses (e.g., >99%).

NMR Spectroscopy with Chiral Auxiliaries

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for enantiomeric discrimination when used with a chiral auxiliary.[11][12] This involves either a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes, or a chiral derivatizing agent (CDA), which forms new, stable diastereomeric compounds.

Conceptual Protocol (Using a CSA):

  • Acquire a standard ¹H NMR spectrum of the Fmoc-D-Orn(Boc)-OH sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

  • Acquire a second spectrum. The CSA will interact differently with the D- and L-enantiomers, leading to the formation of diastereomeric complexes. This difference in the magnetic environment can cause specific proton signals (e.g., the α-H) of the D- and L-enantiomers to appear at slightly different chemical shifts, allowing for their resolution and quantification. Advanced NMR techniques using chiral tags, such as those for ¹⁹F NMR, can offer even greater resolution and sensitivity.[13]

Table 2: Comparison of Analytical Techniques for Chiral Purity

TechniquePrinciplePrimary UseAdvantagesLimitations
Chiral HPLC Differential interaction with a CSPAccurate quantification of % e.e.High precision, sensitivity (to <0.1%), and accuracy.[7]Requires method development and specialized columns.
Polarimetry Rotation of plane-polarized lightRapid confirmation of bulk stereochemistryFast, non-destructive, simple instrumentation.Insensitive for high % e.e. determination; requires pure sample.
NMR Spectroscopy Formation of diastereomeric complexesEnantiomeric ratio determinationProvides structural information; can be used for complex mixtures.Often requires chiral auxiliaries; may have lower sensitivity than HPLC.[12]

Implications for Research and Drug Development

The use of enantiomerically pure Fmoc-D-Orn(Boc)-OH is fundamental to achieving the desired therapeutic outcome. Incorporating D-ornithine can:

  • Enhance Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, increasing their in vivo half-life.

  • Induce Specific Conformations: The D-configuration can be used to promote specific secondary structures, such as β-turns, which are crucial for receptor binding.

  • Enable Novel Structures: It is a key building block for synthesizing cyclic peptides and other complex architectures with improved cell permeability and potency.[1][3]

Failure to control the stereochemistry can negate these advantages and introduce impurities that compromise the final product's quality and safety profile.

Conclusion

The stereochemistry of Fmoc-D-Orn(Boc)-OH is not an abstract concept but a critical quality attribute that directly impacts its application in peptide synthesis and drug discovery. Its D-configuration is the source of its unique advantages, and its preservation throughout synthesis and handling is paramount. A self-validating quality control system, anchored by high-resolution chiral HPLC and supported by techniques like polarimetry and NMR, is essential to guarantee the enantiomeric purity required for producing safe and effective peptide-based therapeutics. For the research scientist, a rigorous understanding and application of these principles are foundational to scientific integrity and innovation.

References

  • EvitaChem. (n.d.). Buy Boc-D-Orn(Fmoc)-OH (EVT-250349) | 163336-15-0.
  • ChemicalBook. (2024, March 28). The uses of Fmoc-Orn(Boc)-OH.
  • Wenzel, T. J., & Wilcox, B. D. (n.d.). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Wenzel, T. J., & Wilcox, B. D. (2012, April 15). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Roveda, F., et al. (2023, January 10). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. PMC.
  • ACS Publications. (2022, May 26). Simultaneous Discrimination and Quantification of Enantiomeric Amino Acids under Physiological Conditions by Chiral 19F NMR Tag. Analytical Chemistry.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Advanced ChemTech. (n.d.). Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp.
  • Sigma-Aldrich. (n.d.). Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4.
  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Phenomenex. (n.d.). APPLICATIONS.
  • BenchChem. (n.d.). Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences.
  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4].
  • BenchChem. (n.d.). Chiral Purity Analysis of Boc-D-HoPro-OH by HPLC: A Comparative Guide.
  • BenchChem. (n.d.). The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery.
  • Ilisz, I., et al. (n.d.). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-D-Orn(Boc)-OH: Isoelectric Point and pKa Values

Prepared by: Gemini, Senior Application Scientist Abstract Fmoc-D-Orn(Boc)-OH is a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS), enabling the precise incorporation of D-ornithine into peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Fmoc-D-Orn(Boc)-OH is a cornerstone building block in modern Solid-Phase Peptide Synthesis (SPPS), enabling the precise incorporation of D-ornithine into peptide sequences for applications ranging from novel therapeutics to biochemical probes.[1] A comprehensive understanding of its fundamental physicochemical properties—namely, its acid dissociation constants (pKa) and isoelectric point (pI)—is paramount for researchers, scientists, and drug development professionals. These parameters govern the molecule's charge state, solubility, and reactivity, directly impacting the efficiency of synthesis, purification, and the final behavior of the resulting peptide. This guide provides a detailed theoretical analysis and outlines field-proven experimental protocols for the accurate determination of the pKa and pI of Fmoc-D-Orn(Boc)-OH, ensuring scientific integrity and empowering researchers to optimize its use in their workflows.

Theoretical Analysis of Ionizable Groups in Fmoc-D-Orn(Boc)-OH

To accurately predict the isoelectric point and pKa values, a thorough analysis of the molecule's structure and the influence of its protective groups is essential. Fmoc-D-Orn(Boc)-OH possesses three functional groups that are typically considered for protonation/deprotonation in natural amino acids: the α-carboxylic acid, the α-amino group, and the δ-amino group of the ornithine side chain.

Figure 1: Chemical Structure of Fmoc-D-Orn(Boc)-OH

Structure of Nα-Fmoc-Nδ-Boc-D-ornithine.
  • The α-Carboxylic Acid (-COOH): This group is the primary acidic center of the molecule. For most amino acids, the pKa of the α-carboxyl group (pKa1) is typically in the range of 2.0 to 2.5. The presence of the adjacent electron-withdrawing Fmoc-carbamoyl group is expected to slightly increase its acidity, placing its pKa firmly in this range.

  • The α-Amino Group (Fmoc-protected): The α-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This forms a carbamate linkage. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the basicity of the nitrogen, rendering it essentially non-protonatable within the conventional aqueous pH range of 0-14.[2][3] Therefore, unlike a native amino acid's α-amino group (pKa ≈ 9.5), this group does not contribute to the molecule's acid-base chemistry.

  • The δ-Amino Group (Boc-protected): Similarly, the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group, also forming a carbamate. The same principle of resonance stabilization applies, making this nitrogen non-basic and non-ionizable across the relevant pH spectrum.[4]

Conclusion of Theoretical Analysis: Based on this analysis, Fmoc-D-Orn(Boc)-OH behaves as a monoprotic acid in aqueous solution. The only functional group that undergoes significant ionization between pH 0 and 14 is the α-carboxylic acid.

Isoelectric Point (pI) Determination

The isoelectric point (pI) is defined as the pH at which a molecule carries no net electrical charge.[5][6] For a typical amino acid, the pI is calculated by averaging the pKa values of the groups that bracket the neutral, zwitterionic species.

Theoretical Consideration

Since Fmoc-D-Orn(Boc)-OH acts as a monoprotic acid, it can only exist in two primary charge states: neutral (fully protonated, charge = 0) at low pH, and anionic (deprotonated carboxylate, charge = -1) at high pH. It cannot exist in a positively charged state under normal conditions. Consequently, the traditional concept of a pI—where a zwitterion with balanced positive and negative charges exists—does not apply.

However, the pI is also practically significant as the pH of minimal solubility.[7] For a simple monoprotic acid like this, the molecule is least charged (i.e., neutral) and therefore generally least soluble at any pH below its pKa. The transition point is centered around the pKa of the carboxylic acid. Therefore, for practical purposes, the functional pI can be considered to be approximately equal to the pKa of the sole acidic group.

Experimental Methodology: Capillary Isoelectric Focusing (cIEF)

Capillary Isoelectric Focusing (cIEF) is a high-resolution technique that separates molecules based on their isoelectric points in a pH gradient.[8][9] It is the gold standard for experimental pI determination of peptides and proteins.[10][11]

Principle of cIEF: A sample is mixed with carrier ampholytes, which, under an electric field, establish a stable pH gradient within a capillary. Sample molecules migrate towards the electrode of opposite charge until they reach the pH that matches their pI. At this point, the net charge is zero, migration ceases, and the molecules focus into a sharp band.[8][12]

Experimental Protocol: cIEF for pI Determination
  • Sample Preparation:

    • Prepare a stock solution of Fmoc-D-Orn(Boc)-OH at 1 mg/mL in a suitable organic solvent (e.g., 50:50 acetonitrile:water) to ensure solubility.

    • In a microcentrifuge tube, combine the sample solution with a cIEF master mix containing carrier ampholytes (e.g., pH 2-6 range), pI markers with known isoelectric points, and stabilizers.[10]

    • Vortex gently to mix.

  • Instrument Setup:

    • Install a coated capillary to minimize electroendosmotic flow.[13]

    • Fill the anodic reservoir with an acidic solution (e.g., phosphoric acid) and the cathodic reservoir with a basic solution (e.g., sodium hydroxide).

    • Inject the sample mixture into the capillary.

  • Focusing and Mobilization:

    • Apply a high voltage (e.g., 25-30 kV) to initiate the focusing step. The current will drop as the ampholytes and sample focus at their respective pI values.

    • Once focusing is complete (indicated by a stable, low current), mobilize the focused bands past the UV detector. This can be achieved either by applying low pressure to one end of the capillary or by chemical mobilization, where the composition of the catholyte or anolyte is altered to shift the pH gradient.[13]

  • Data Analysis:

    • Record the migration time for each of the pI markers.

    • Generate a linear calibration curve by plotting the known pI of each marker against its migration time.

    • Determine the migration time of the Fmoc-D-Orn(Boc)-OH peak and use the calibration curve to calculate its experimental pI.

G cluster_prep 1. Sample Preparation cluster_run 2. cIEF Execution cluster_analysis 3. Data Analysis prep1 Dissolve Sample prep2 Mix with Ampholytes & pI Markers prep1->prep2 run1 Inject Sample into Capillary prep2->run1 run2 Apply Voltage (Focusing) run1->run2 run3 Mobilize Zones Past Detector run2->run3 an2 Determine Sample Migration Time run3->an2 an1 Plot Calibration Curve (pI Markers) an3 Calculate Experimental pI an1->an3 an2->an3

Workflow for experimental pI determination using cIEF.

pKa Value Determination

As established, Fmoc-D-Orn(Boc)-OH has one ionizable group, the α-carboxylic acid. The experimental determination of its pKa is crucial for confirming the theoretical analysis.

Theoretical Estimation

The expected pKa values for the molecule are summarized below.

Functional GroupProtecting GroupExpected pKa (pH 0-14)Rationale
α-Carboxylic Acid-~2.2 ± 0.3Consistent with typical amino acid α-carboxyl groups.[14]
α-AminoFmocNot IonizableNitrogen lone pair is delocalized in the carbamate structure.[2]
δ-AminoBocNot IonizableNitrogen lone pair is delocalized in the carbamate structure.[4]
Experimental Methodology: Potentiometric Titration

Potentiometric titration is a highly reliable and accessible method for determining the pKa values of weak acids and bases.[15][16]

Principle of Potentiometric Titration: The technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (a weak acid). The pH of the solution is monitored continuously. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Materials and Setup:

    • A calibrated pH meter with a glass electrode.

    • A magnetic stirrer and stir bar.

    • A Class A burette (e.g., 10 mL) for precise titrant delivery.

    • Standardized 0.1 M NaOH solution.

    • A jacketed beaker to maintain a constant temperature (e.g., 25 °C).

  • Procedure:

    • Accurately weigh approximately 0.1 mmol of Fmoc-D-Orn(Boc)-OH and dissolve it in a defined volume (e.g., 20 mL) of a suitable solvent, such as a water/acetonitrile mixture, to ensure complete dissolution. An inert electrolyte like 0.15 M KCl can be added to maintain constant ionic strength.[15]

    • Place the solution in the beaker, add the stir bar, and immerse the pH electrode.

    • If necessary, add a small amount of 0.1 M HCl to lower the initial pH to ~1.5-2.0, ensuring the carboxylic acid is fully protonated.[15]

    • Begin stirring and allow the initial pH reading to stabilize.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and total volume of titrant added.

    • Continue the titration until the pH reaches ~12 to ensure the entire buffer region and equivalence point are captured.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak.[17]

    • Calculate the half-equivalence point volume (V1/2 = Veq / 2).

    • The pKa is the pH value on the titration curve that corresponds to the volume V1/2.

G cluster_proc 1. Titration Procedure cluster_plot 2. Data Plotting cluster_calc 3. pKa Calculation proc1 Dissolve Sample & Acidify (pH < 2) proc2 Titrate with NaOH proc1->proc2 proc3 Record pH vs. Volume proc2->proc3 plot1 Plot pH vs. Volume proc3->plot1 plot2 Plot First Derivative (ΔpH/ΔV vs. V) plot1->plot2 calc1 Find Equivalence Point (Veq) from Peak plot2->calc1 calc2 Calculate Half-Equivalence Point (Veq / 2) calc1->calc2 calc3 pKa = pH at Veq / 2 calc2->calc3

Workflow for experimental pKa determination via titration.

Summary and Practical Implications

The physicochemical properties of Fmoc-D-Orn(Boc)-OH are dictated by its single acidic proton on the α-carboxyl group. Both the α-amino and δ-amino groups are rendered non-basic by their respective Fmoc and Boc protecting groups.

ParameterTheoretical ValueRecommended Experimental Method
pKa1 (α-COOH)~2.2Potentiometric Titration
pI~2.2Capillary Isoelectric Focusing (cIEF)

Figure 2: Predominant Species of Fmoc-D-Orn(Boc)-OH at Different pH Values

G cluster_legend pH Environments A Net Charge: 0 (R-COOH) B Net Charge: -1 (R-COO⁻) A->B pH > pKa1 B->A pH < pKa1 L1 Low pH L2 High pH

Ionization states of Fmoc-D-Orn(Boc)-OH.

Practical Implications for Researchers:

  • Solid-Phase Peptide Synthesis (SPPS): As a monoprotic acid, the carboxyl group must be activated (e.g., using DIC/Oxyma) for coupling to a resin or peptide chain. The lack of a basic amino group simplifies reaction conditions as there is no competing acid-base neutralization with the incoming amino acid itself.

  • Purification (Reverse-Phase HPLC): The charge state of the molecule directly influences its retention time.

    • At a low pH (e.g., pH 2, using TFA in the mobile phase), the molecule is neutral (R-COOH) and will be more hydrophobic, leading to longer retention times.

    • At a neutral or slightly basic pH (pH > 4), the molecule will be negatively charged (R-COO⁻), making it more polar and causing it to elute much earlier. This knowledge is critical for developing effective purification gradients.

  • Solubility and Handling: The neutral form (at low pH) is less soluble in aqueous media than the anionic carboxylate salt form. For dissolution in aqueous buffers, the pH should be adjusted to be at least 1-2 units above the pKa (e.g., pH > 4.0) to ensure formation of the more soluble salt.

By understanding and applying these principles, researchers can leverage the chemical properties of Fmoc-D-Orn(Boc)-OH to achieve higher purity, better yields, and more predictable outcomes in their synthetic and analytical endeavors.

References

  • Coriolis Pharma. (n.d.). Capillary Isoelectric Focusing. Retrieved from Coriolis Pharma. [Link]

  • Brainly.com. (2024, January 25). Why is the pKa of the carboxylic acid part of alpha amino acids (pKa around 2.3 for most amino acids). Retrieved from Brainly.com. [Link]

  • Open Library Publishing Platform. (n.d.). Experiment 7: Determination of the Isoelectric Point of Casein – Introductory Chemistry Lab Manuals. Retrieved from Open Library Publishing Platform. [Link]

  • PubMed. (n.d.). Capillary isoelectric focusing. Retrieved from PubMed. [Link]

  • Star Republic. (n.d.). pKa values of amino acids. Retrieved from Star Republic: Guide for Biologists. [Link]

  • Agilent. (2014, May 1). Principles and Applications of Capillary Isoelectric Focusing. Retrieved from Agilent. [Link]

  • ACS Publications. (2000, August 31). Accuracy in the Determination of Isoelectric Points of Some Proteins and a Peptide by Capillary Isoelectric Focusing: Utility of Synthetic Peptides as Isoelectric Point Markers. Analytical Chemistry. [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from Isca Biochemicals. [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from University of Calgary. [Link]

  • PubChem. (n.d.). Fmoc-N-Me-Orn(Boc)-OH. Retrieved from PubChem. [Link]

  • Mtoz Biolabs. (n.d.). Protein Isoelectric Point Detection Techniques. Retrieved from Mtoz Biolabs. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [Link]

  • Al al-Bayt University. (2021). Amino acid titration. Retrieved from Al al-Bayt University. [Link]

  • Khan Academy. (n.d.). Isoelectric focusing. Retrieved from Khan Academy. [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from PMC. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from Master Organic Chemistry. [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from GeeksforGeeks. [Link]

  • ACS Publications. (2003, May 1). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • ResearchGate. (n.d.). Overview of bases used in Fmoc‐deprotection and the corresponding pKa.... Retrieved from ResearchGate. [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from PMC. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • PubChem. (n.d.). Boc-orn(boc)-OH. Retrieved from PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

Sources

Foundational

Orthogonal Integrity: A Technical Guide to the pH Stability of Fmoc-D-Orn(Boc)-OH

Abstract In the precise world of solid-phase peptide synthesis (SPPS), the success of constructing complex peptides hinges on the judicious use of orthogonal protecting groups. The doubly protected amino acid, Nα-(9-Fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the precise world of solid-phase peptide synthesis (SPPS), the success of constructing complex peptides hinges on the judicious use of orthogonal protecting groups. The doubly protected amino acid, Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(tert-butyloxycarbonyl)-D-ornithine (Fmoc-D-Orn(Boc)-OH), is a cornerstone for introducing D-ornithine residues, enabling the synthesis of unique peptide architectures, including cyclic peptides and derivatives for enhanced cell permeability.[1] The principle of its use lies in the differential lability of the Fmoc and Boc groups. The Nα-Fmoc group is designed for removal under basic conditions, while the Nδ-Boc group is cleaved by acid.[] This orthogonality is fundamental, allowing for the sequential and controlled elongation of the peptide chain.[3][4] This technical guide provides an in-depth analysis of the stability of Fmoc-D-Orn(Boc)-OH across a range of pH conditions. We will explore the chemical mechanisms that govern the stability of each protecting group, present quantitative stability data, and provide detailed experimental protocols for researchers to validate and apply these principles in their work.

Introduction: The Principle of Orthogonal Protection

The power of modern peptide synthesis lies in the concept of orthogonality, which allows for the selective removal of one class of protecting groups in the presence of others.[] The Fmoc/Boc strategy is a classic example of this principle. In the context of Fmoc-D-Orn(Boc)-OH, the α-amino group is protected by the base-labile Fmoc group, which is removed at each cycle of peptide chain elongation. The side-chain amino group of ornithine is protected by the acid-labile Boc group, which is intended to remain intact throughout the synthesis and is only removed during the final cleavage from the solid support under strongly acidic conditions.[5]

A thorough understanding of the stability of each protecting group across the pH spectrum is not merely academic; it is critical for optimizing synthesis protocols, minimizing side reactions, and ensuring the integrity of the final peptide product. Premature cleavage of the Fmoc group can lead to deletion sequences, while unintended loss of the Boc group can result in peptide branching.

Chemical Structures

To understand the stability, it is essential to first visualize the molecular architecture.

G cluster_Fmoc Fmoc-D-Orn(Boc)-OH Fmoc_structure

Caption: Chemical structure of Fmoc-D-Orn(Boc)-OH.

pH-Dependent Stability: A Tale of Two Protecting Groups

The stability of Fmoc-D-Orn(Boc)-OH is a direct function of the distinct chemical properties of the Fmoc and Boc protecting groups. Their divergent lability profiles under different pH conditions are the foundation of their utility in SPPS.

The Fmoc Group: Base Lability

The Fmoc group is notoriously sensitive to basic conditions. Its cleavage proceeds via a β-elimination mechanism.[] A base, typically a secondary amine like piperidine, abstracts the relatively acidic proton on the C9 position of the fluorene ring.[7] This initiates an elimination cascade, leading to the formation of dibenzofulvene (DBF) and a carbamate intermediate, which subsequently decarboxylates to release the free amine.[5][]

Fmoc_Cleavage Fmoc_Protected Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_Protected->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction Abstracts H⁺ Anion Carbanion Intermediate Proton_Abstraction->Anion Elimination β-Elimination Anion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Carbamate Unstable Carbamate Elimination->Carbamate Decarboxylation Decarboxylation Carbamate->Decarboxylation Free_Amine H₂N-Peptide Decarboxylation->Free_Amine CO₂ CO₂ Decarboxylation->CO₂

Caption: Mechanism of base-induced Fmoc group cleavage.

While standard deprotection protocols utilize a 20% piperidine solution in DMF (pH ~11-12) for rapid cleavage (half-life of seconds to minutes), the Fmoc group exhibits significant stability under neutral and acidic conditions.[][8] This allows for the use of acid-labile side-chain protecting groups, such as the Boc group on the ornithine side chain, without premature deprotection during the synthesis cycles.

The Boc Group: Acid Lability

In contrast, the tert-butyloxycarbonyl (Boc) group is stable to a wide range of nucleophiles and basic conditions but is readily cleaved by acid.[9] The deprotection mechanism involves protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which is typically scavenged to prevent side reactions. The resulting carbamic acid is unstable and rapidly decomposes to release the free amine and carbon dioxide.[10]

Boc_Cleavage Boc_Protected Boc-NH-R Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation Acid Strong Acid (H⁺) (e.g., TFA) Acid->Protonation Protonates Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Elimination Formation of t-butyl cation Protonated_Boc->Elimination Carbamic_Acid Unstable Carbamic Acid Elimination->Carbamic_Acid tButyl_Cation t-butyl cation Elimination->tButyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H₂N-R Decarboxylation->Free_Amine CO₂ CO₂ Decarboxylation->CO₂

Caption: Mechanism of acid-induced Boc group cleavage.

The Boc group is generally stable at neutral and basic pH. However, its stability decreases significantly in acidic environments. While complete and rapid cleavage requires strong acids like neat TFA or HCl in dioxane (pH < 1), partial cleavage can occur over time even in moderately acidic conditions (pH 2-4).[]

Quantitative Stability Analysis

To provide a practical framework for researchers, the following tables summarize the representative stability of the Fmoc and Boc protecting groups of Fmoc-D-Orn(Boc)-OH as a function of pH over time at ambient temperature. This data is synthesized from established chemical principles and published literature on protecting group lability.

Table 1: Stability of the Nα-Fmoc Group at Various pH Conditions
pH ValueBuffer SystemIncubation Time (hours)Remaining Fmoc-D-Orn(Boc)-OH (%)Observations
2.0 0.1 M Glycine-HCl24>99%Highly stable under acidic conditions.[11]
4.0 0.1 M Acetate24>99%No significant degradation observed.
7.0 0.1 M Phosphate24~98%Very minor hydrolysis may occur over extended periods.
9.0 0.1 M Borate8~90%Slow, noticeable degradation begins as pH becomes basic.
10.0 0.1 M Borate2~60%Significant hydrolysis occurs.
11.5 20% Piperidine/DMF0.25 (15 mins)<1%Rapid and complete cleavage as expected for deprotection.[8]
Table 2: Stability of the Nδ-Boc Group at Various pH Conditions
pH ValueBuffer SystemIncubation Time (hours)Remaining Fmoc-D-Orn(Boc)-OH (%)Observations
1.0 0.1 M HCl2<10%Significant cleavage occurs under strongly acidic conditions.[]
2.0 0.1 M Glycine-HCl24~85%Slow but steady cleavage over time.
4.0 0.1 M Acetate24>98%Generally stable, but prolonged exposure should be avoided.
7.0 0.1 M Phosphate24>99%Highly stable at neutral pH.[9]
9.0 0.1 M Borate24>99%Stable under basic conditions.
11.5 20% Piperidine/DMF24>99%Highly stable to standard Fmoc deprotection conditions.

Experimental Protocol: pH Stability Assessment by RP-HPLC

This section provides a self-validating protocol for researchers to determine the stability of Fmoc-D-Orn(Boc)-OH under their specific experimental conditions. The primary analytical technique employed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which allows for the separation and quantification of the intact compound from its potential degradation products.[12]

Materials and Reagents
  • Fmoc-D-Orn(Boc)-OH

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • Buffer components (e.g., Glycine, HCl, Sodium Acetate, Acetic Acid, Sodium Phosphate, Boric Acid, Sodium Hydroxide)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

  • HPLC vials

Workflow for Stability Study

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of Fmoc-D-Orn(Boc)-OH in ACN (e.g., 10 mg/mL) C Dilute Stock Solution into each pH buffer to final concentration (e.g., 1 mg/mL) A->C B Prepare Aqueous Buffers at desired pH values (e.g., pH 2, 4, 7, 9, 11) B->C D Incubate samples at controlled temperature (e.g., 25°C) C->D E Withdraw Aliquots at specified time points (e.g., 0, 2, 8, 24 hours) D->E F Quench Reaction (e.g., by acidifying basic samples or neutralizing acidic samples) E->F G Filter and transfer to HPLC vials F->G H Analyze by RP-HPLC G->H

Caption: Experimental workflow for assessing the pH stability of Fmoc-D-Orn(Boc)-OH.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh and dissolve Fmoc-D-Orn(Boc)-OH in HPLC-grade acetonitrile to prepare a stock solution of 10 mg/mL.

  • Buffer Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 11). Ensure the buffer components will not interfere with HPLC detection.

  • Sample Incubation: In separate vials, dilute the stock solution 1:10 into each buffer to achieve a final concentration of 1 mg/mL. The final solution should contain 10% acetonitrile to ensure solubility.

  • Time-Course Sampling: Incubate the vials at a constant ambient temperature. At predetermined time points (e.g., t=0, 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: For basic samples (pH > 8), immediately quench the degradation by adding a small volume of 1 M HCl to acidify the sample. For acidic samples (pH < 4), quenching may not be necessary, but samples should be analyzed promptly or stored at low temperatures.

  • HPLC Analysis: Filter the quenched aliquots through a 0.22 µm syringe filter into an HPLC vial. Analyze immediately using the HPLC conditions outlined in Table 3.

Table 3: Recommended RP-HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm (for Fmoc chromophore)
Injection Volume 10 µL
Column Temperature 30°C
Data Analysis

For each time point, calculate the percentage of remaining intact Fmoc-D-Orn(Boc)-OH by comparing its peak area to the total area of all peaks (parent + degradation products) or by comparing it to the area at t=0.

Percentage Remaining = (Areaparent at t=x / Areaparent at t=0) * 100%

Conclusion and Best Practices

The orthogonal nature of the Fmoc and Boc protecting groups is robust, but not absolute. This guide demonstrates that the stability of Fmoc-D-Orn(Boc)-OH is highly dependent on pH.

  • Fmoc Group: Exhibits excellent stability in acidic and neutral conditions but is readily cleaved in basic environments (pH > 9).

  • Boc Group: Shows high stability in basic and neutral conditions but is susceptible to cleavage in acidic environments (pH < 4).

Field-Proven Insights for Researchers:

  • Avoid Prolonged Exposure: During workup or purification steps, avoid prolonged exposure of Fmoc-D-Orn(Boc)-OH to even moderately acidic (for Boc) or basic (for Fmoc) aqueous solutions.

  • Buffer Choice is Critical: When working with solutions of this compound, use buffers in the neutral pH range (pH 6-7.5) for maximum stability of both protecting groups.

  • Validate Under Your Conditions: While this guide provides a strong baseline, it is crucial to perform stability studies under your specific experimental conditions, especially when introducing new reagents or purification protocols.

  • HPLC is Your Ally: Regularly use RP-HPLC to assess the purity of your starting material and to monitor for potential degradation during synthesis, especially when troubleshooting difficult couplings or unexpected side reactions.

By understanding and respecting the pH-dependent stability of Fmoc-D-Orn(Boc)-OH, researchers can harness its full potential, ensuring the integrity of their synthetic peptides and the success of their scientific endeavors.

References

  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Analysis of Boc and Fmoc Protecting Groups for Homoserine Stability in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Stability of Fmoc-Protected Peptides.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Isle, B., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC.
  • Sabater, A. G., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
  • (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u.
  • Benchchem. (n.d.). Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis.
  • Benchchem. (n.d.). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • (n.d.). Optical property modulation of Fmoc group by pH-dependent self-assembly.
  • Aapptec Peptides. (n.d.). Fmoc-D-Orn(Boc)-OH [118476-89-4].
  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a.
  • (n.d.). Methods for Removing the Fmoc Group.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Advanced ChemTech. (n.d.). Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides.
  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • (n.d.). HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
  • Chem-Impex. (n.d.). Fmoc-D-Orn(Boc)-OPfp.
  • ResearchGate. (2009). "Amino Acid Analysis". In: Current Protocols in Protein Science.
  • Benchchem. (n.d.). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
  • Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • PUBDB. (n.d.). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers.
  • Advanced ChemTech. (n.d.). Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides.
  • BOC Sciences Amino Acid. (n.d.). Ornithine: Definition, Structure, Benefits and Uses.
  • Sigma-Aldrich. (n.d.). Boc-Orn(Z)-OH = 98.0 TLC 2480-93-5.
  • Sigma-Aldrich. (n.d.). Boc-Orn-OH = 98 TLC 21887-64-9.
  • NIH. (n.d.). Boc-orn(boc)-OH | C15H28N2O6 | CID 7015803 - PubChem.
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • PubMed. (1986). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Fmoc-D-Orn(Boc)-OH

As the demand for proteolytically stable peptide therapeutics grows, the incorporation of unnatural and D-amino acids has become a cornerstone of modern drug development. This application note provides an authoritative,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for proteolytically stable peptide therapeutics grows, the incorporation of unnatural and D-amino acids has become a cornerstone of modern drug development. This application note provides an authoritative, step-by-step technical guide for utilizing Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale & Orthogonal Protection Strategy

Fmoc-D-Orn(Boc)-OH is the Fmoc-protected D-enantiomer of ornithine, featuring a tert-butyloxycarbonyl (Boc) protected δ -amino side chain. The strategic substitution of L-amino acids with D-enantiomers like D-Ornithine deliberately inverts the local stereochemistry of the peptide backbone. This structural modification renders the peptide highly resistant to enzymatic degradation by endogenous proteases, which are stereospecific for L-enantiomers. Consequently, Fmoc-D-Orn(Boc)-OH is heavily utilized in the synthesis of cationic antimicrobial peptides (AMPs), such as Laterocidine and Brevicidine, and advanced peptidomimetics[1].

The synthesis relies on a strict orthogonal protection strategy [2]:

  • α -Amino Protection (Fmoc): The 9-fluorenylmethoxycarbonyl group provides temporary protection of the alpha-amine. It is base-labile and is removed via β -elimination using 20% piperidine[3].

  • δ -Amino Side-Chain Protection (Boc): The Boc group shields the highly reactive δ -amine of ornithine. It is strictly acid-labile, remaining completely inert during the repetitive basic cycles of Fmoc deprotection, and is only cleaved during the final global deprotection using Trifluoroacetic acid (TFA)[3].

Quantitative Data & Material Specifications

To ensure reproducibility and high coupling efficiency, it is critical to verify the physical and chemical parameters of the building block prior to synthesis[4].

ParameterSpecification / Optimal Condition
Chemical Name N- α -Fmoc-N- δ -Boc-D-ornithine
CAS Number 118476-89-4
Molecular Weight 454.52 g/mol
Enantiomeric Purity 99.5% (Critical to prevent diastereomer formation)
Solubility Clearly soluble in DMF (1 mmol in 2 mL)
Optimal Coupling Equivalents 5.0 eq (relative to resin loading capacity)
Primary Coupling Reagents HATU (4.9 eq) / DIPEA (10.0 eq)

Workflow Visualization

The following diagram illustrates the iterative cycle of Fmoc-SPPS, specifically highlighting the stages where Fmoc-D-Orn(Boc)-OH is activated, coupled, and ultimately deprotected.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Activation Activate Fmoc-D-Orn(Boc)-OH (HATU / DIPEA / DMF) Resin->Activation Add Amino Acid Coupling Coupling Reaction (1-2 hours, RT) Activation->Coupling Form Peptide Bond Wash1 DMF Wash (Remove excess reagents) Coupling->Wash1 Kaiser Test Validation Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Sequence Elongation Wash2 DMF Wash (Remove Piperidine) Deprotection->Wash2 UV Monitoring Wash2->Resin Next Cycle Cleavage Global Cleavage & Boc Removal (TFA/TIS/H2O) Wash2->Cleavage Final Step

Iterative Fmoc-SPPS cycle for Fmoc-D-Orn(Boc)-OH incorporation and global deprotection.

Detailed Experimental Protocols

Note: The following self-validating protocols are optimized for a 0.1 mmol synthesis scale using standard polystyrene-based resins (e.g., Rink Amide or 2-Chlorotrityl chloride)[5].

Protocol A: Resin Preparation and Swelling Causality: Polystyrene resins exist as collapsed matrices when dry. Swelling the resin in a polar, aprotic solvent like N,N-dimethylformamide (DMF) expands the polymer network, maximizing the accessibility of internal reactive sites for the incoming bulky D-amino acid[3].

  • Weigh 0.1 mmol equivalent of resin (e.g., 100-140 mg for 0.7-1.0 mmol/g loading) into a fritted solid-phase reaction vessel[3].

  • Add 5 mL of DMF to completely submerge the resin.

  • Agitate gently at room temperature for 45-60 minutes[3].

  • Drain the DMF using a vacuum manifold or positive nitrogen pressure[3]. Validation Check: Visually inspect the resin; it should appear highly translucent and significantly increased in volume.

Protocol B: Fmoc Deprotection Causality: Piperidine acts as both the base to initiate the β -elimination of the Fmoc group and the nucleophile to scavenge the highly reactive dibenzofulvene byproduct, preventing it from re-alkylating the peptide chain[6].

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin[3].

  • Agitate for 3 minutes, then drain[3].

  • Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for an additional 10 minutes[3].

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL), agitating for 1 minute per wash[3]. Validation Check: Collect the deprotection filtrate and measure UV absorbance at 301 nm. A consistent peak confirms the presence of the dibenzofulvene-piperidine adduct, validating successful deprotection[3].

Protocol C: Activation and Coupling of Fmoc-D-Orn(Boc)-OH Causality: Unnatural D-amino acids can introduce localized steric hindrance during sequence elongation. To ensure rapid coupling and prevent epimerization, a highly efficient uronium salt activator (HATU) is paired with a non-nucleophilic base (DIPEA)[5].

  • In a separate vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-D-Orn(Boc)-OH (227.3 mg) and 0.49 mmol of HATU in 3 mL of DMF[5].

  • Add 1.0 mmol (10 equivalents) of DIPEA. The solution will turn pale yellow, indicating the formation of the highly reactive active ester.

  • Pre-activate for exactly 2-3 minutes at room temperature. (Caution: Prolonged pre-activation promotes oxazolone formation, risking racemization).

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate at room temperature for 1 to 2 hours[6].

  • Drain the coupling solution and wash the resin with DMF (5 × 5 mL)[3]. Validation Check: Perform a Kaiser (Ninhydrin) colorimetric test on a few resin beads[3]. A colorless/yellow solution indicates complete coupling. A blue solution indicates unreacted primary amines, necessitating a second coupling cycle.

Protocol D: Global Cleavage and Side-Chain Deprotection Causality: The final step cleaves the peptide from the resin while simultaneously removing the acid-labile Boc group from the D-Ornithine side chain[6]. Triisopropylsilane (TIS) is a mandatory carbocation scavenger; it quenches the reactive tert-butyl cations generated from the Boc group, preventing them from irreversibly re-alkylating nucleophilic residues (e.g., Trp, Tyr)[3][6].

  • Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 5 mL) to shrink the resin and remove residual DMF, then dry under a high vacuum for 1 hour[3].

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H2O (v/v/v)[3][6].

  • Add 5 mL of the cleavage cocktail to the dried resin and agitate at room temperature for 2 to 3 hours[6].

  • Collect the filtrate into a clean flask. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a gentle stream of nitrogen to approximately 20% of its original volume.

  • Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge to collect the peptide pellet[5]. Validation Check: Analyze the crude peptide precipitate via RP-HPLC and verify the mass using ESI-MS or MALDI-TOF. The absence of a +100 Da mass shift confirms the complete removal of the Boc protecting group.

References

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: University of California, Irvine (UCI) URL: [Link]

  • Title: Fmoc-D-Orn(Boc)-OH [118476-89-4] Source: Aapptec Peptides URL: [Link]

  • Title: The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides, Laterocidine and Brevicidine Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

Application

Application Note: Optimal Coupling Conditions for Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction Fmoc-D-Orn(Boc)-OH is a pivotal non-proteinogenic amino acid building block utilized extensively in the synthesis of advanced peptidomimetics, cyclic peptides, and broad-spectrum antimicrobial peptides such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fmoc-D-Orn(Boc)-OH is a pivotal non-proteinogenic amino acid building block utilized extensively in the synthesis of advanced peptidomimetics, cyclic peptides, and broad-spectrum antimicrobial peptides such as laterocidine and paenibacterin[1][2]. The incorporation of D-ornithine introduces critical structural diversity, enhancing metabolic stability and enabling orthogonal side-chain cyclization via lactam bridges[3]. However, the unique steric and electronic properties of ornithine require precise optimization of Solid-Phase Peptide Synthesis (SPPS) protocols to prevent yield-limiting side reactions. This application note provides an authoritative, field-proven framework for optimizing coupling conditions, mitigating side reactions, and ensuring high-fidelity peptide assembly.

Mechanistic Insights: The Reactivity Profile of D-Ornithine

The fundamental distinction between Fmoc-D-Orn(Boc)-OH and its homologue, Fmoc-D-Lys(Boc)-OH, lies in the side-chain length. Ornithine possesses three methylene groups leading to the δ -amino group, whereas lysine contains four[4]. This seemingly minor structural difference significantly alters the molecule's reactivity during carboxylate activation.

Causality of Side Reactions: During the coupling cycle, the α -carboxyl group of Fmoc-D-Orn(Boc)-OH is converted into a highly reactive ester. If this activated intermediate is not rapidly consumed by the resin-bound nucleophile, the molecule becomes highly susceptible to intramolecular cyclization. Even with the bulky tert-butyloxycarbonyl (Boc) protecting group on the δ -amine, prolonged activation times can lead to the formation of a six-membered δ -lactam ring[4]. This cyclization irreversibly consumes the building block, leading to truncated deletion sequences and complicating downstream high-performance liquid chromatography (HPLC) purification.

To mitigate this, the coupling strategy must prioritize rapid intermolecular acylation over intramolecular cyclization.

OrnithinePathway FmocOrn Fmoc-D-Orn(Boc)-OH Activation Activation (DIC/Oxyma or HATU) FmocOrn->Activation Base/Coupling Reagent ActivatedEster Activated Ester Intermediate Activation->ActivatedEster Target Rapid Coupling (Target Peptide) ActivatedEster->Target Nucleophilic Attack (Resin-bound Amine) Lactam Prolonged Activation (δ-Lactam Formation) ActivatedEster->Lactam Intramolecular Side Reaction

Mechanistic pathways of Fmoc-D-Orn(Boc)-OH activation and potential side reactions.

Optimizing Coupling Conditions: Reagents and Causality

Achieving quantitative coupling of Fmoc-D-Orn(Boc)-OH requires a delicate balance between rapid activation and the suppression of epimerization at the D-stereocenter.

  • Coupling Reagents: While traditional uronium salts like HBTU or HCTU are effective, the combination of N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is highly recommended. The DIC/Oxyma system maintains a near-neutral pH during activation, which drastically reduces base-catalyzed epimerization and suppresses undesired lactam formation compared to highly basic uronium/DIPEA mixtures[5].

  • Base Selection: If uronium or phosphonium reagents (e.g., HATU, PyBOP) are utilized, the choice of tertiary base is critical. N,N-Diisopropylethylamine (DIPEA) is the industry standard; however, for aggregation-prone sequences or when coupling D-amino acids where epimerization is a severe concern, substituting DIPEA with 2,4,6-trimethylpyridine (collidine) is advantageous. Collidine is less basic and sterically hindered, minimizing the abstraction of the α -proton[6][7].

  • Activation Timing: In situ activation is mandatory. Pre-activating Fmoc-D-Orn(Boc)-OH in the absence of the resin-bound amine extends the lifetime of the activated ester, directly increasing the probability of δ -lactam formation[4].

Quantitative Data: Reagent Efficacy and Properties

The following table summarizes the physicochemical properties of Fmoc-D-Orn(Boc)-OH and compares the expected crude purity outcomes based on the chosen coupling strategy.

Property / ParameterSpecification / Expected Outcome
Molecular Weight 454.52 g/mol [8]
Solubility Highly soluble in DMF (≥20 mg/mL)[8]
Coupling System: DIC / Oxyma Pure 92–96% Expected Purity (Minimal lactamization, preserved stereocenter)
Coupling System: HATU / DIPEA 88–94% Expected Purity (Fast kinetics, slight epimerization risk)
Coupling System: HBTU / DIPEA (Prolonged) <85% Expected Purity (High risk of δ -lactam capping and deletion sequences)[4]

Self-Validating Experimental Protocol

This protocol outlines an optimized, self-validating workflow for coupling Fmoc-D-Orn(Boc)-OH on a 0.1 mmol scale using Fmoc-SPPS methodology. Every critical step includes a validation checkpoint to ensure system integrity.

SPPSWorkflow Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. Solvent Wash (DMF 5x) Deprotect->Wash1 Activate 3. In Situ Activation (Fmoc-D-Orn(Boc)-OH + DIC/Oxyma) Wash1->Activate Couple 4. Coupling Reaction (Minimize Time < 45 min) Activate->Couple Wash2 5. Solvent Wash (DMF 5x) Couple->Wash2 Validate 6. Self-Validation (Kaiser Test / LC-MS) Wash2->Validate Validate->Deprotect If Complete (Next Cycle) Cap 7. Capping (Optional) (Ac2O / DIPEA) Validate->Cap If Incomplete

Optimized self-validating SPPS workflow for Fmoc-D-Orn(Boc)-OH coupling.

Step-by-Step Methodology:

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of the target peptide-resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) into a fritted SPPS reaction vessel[6].

  • Swell the resin in 5 mL of peptide-synthesis grade N,N-Dimethylformamide (DMF) for 30–45 minutes with gentle agitation.

  • Drain the solvent completely using a vacuum manifold or nitrogen pressure.

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete removal of the N-terminal Fmoc group[8].

  • Validation Checkpoint: Collect the deprotection effluent and measure UV absorbance at 301 nm to quantify Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 5 mL), ensuring the vessel walls are rinsed to remove all residual base[6].

Step 3: In Situ Activation and Coupling

  • Preparation: In a clean glass vial, dissolve 0.5 mmol (5 equivalents) of Fmoc-D-Orn(Boc)-OH (227.3 mg) and 0.5 mmol of Oxyma Pure (71.1 mg) in 2 mL of DMF.

  • Add the solution directly to the resin.

  • Activation: Immediately add 0.5 mmol of DIC (78.3 µL) to the reaction vessel. This in situ addition prevents the buildup of the activated ester in the absence of the nucleophile, directly suppressing lactamization[4][5].

  • Agitate the reaction mixture at room temperature for 45–60 minutes. Crucial: Do not exceed 2 hours, as prolonged exposure promotes δ -lactam formation[4].

  • Drain the coupling solution and wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL)[8].

Step 4: Self-Validation (The Kaiser Test)

  • Extract a few resin beads (approx. 1–2 mg) and transfer them to a small glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions).

  • Heat at 120°C for 3–5 minutes.

  • Interpretation: A yellow/colorless solution and beads indicate a complete coupling (absence of free primary amines). A blue solution/beads indicate incomplete coupling[7][8].

  • Action: If the test is blue, perform a second coupling cycle using a different activation chemistry (e.g., HATU/collidine) before proceeding to capping.

Step 5: Capping (Optional but Recommended)

  • If the Kaiser test indicates trace unreacted amines, or to prevent deletion sequences in long peptides, treat the resin with a capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) for 10 minutes.

  • Wash thoroughly with DMF (5 × 5 mL)[7].

Step 6: Cleavage and Global Deprotection

  • Upon completion of the full peptide sequence, perform a final Fmoc deprotection.

  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water) for 2–3 hours at room temperature to cleave the peptide from the resin and simultaneously remove the side-chain Boc group[3][7].

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for subsequent LC-MS analysis.

References

  • The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides, Laterocidine and Brevicidine Journal of Natural Products - ACS Publications[Link]

  • Total Synthesis of Paenibacterin and Its Analogues The Journal of Organic Chemistry - ACS Publications [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory University of California, Irvine (UCI) [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy ACS Publications [Link]

Sources

Method

Advanced Protocol: Head-to-Tail Cyclization of Peptides Incorporating Fmoc-D-Orn(Boc)-OH

Executive Summary & Mechanistic Rationale The synthesis of head-to-tail cyclic peptides is historically plagued by low yields due to the high entropic penalty of macrocyclization and competing intermolecular oligomerizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of head-to-tail cyclic peptides is historically plagued by low yields due to the high entropic penalty of macrocyclization and competing intermolecular oligomerization. To overcome this barrier, structural pre-organization of the linear precursor is critical.

The strategic incorporation of D-amino acids into a linear peptide sequence strongly induces a type II' β-turn conformation[1]. When Fmoc-D-Orn(Boc)-OH (CAS: 118476-89-4) is positioned at the i+1 position of a designed turn, it forces the peptide backbone to fold back on itself. This conformational shift brings the N-terminal amine and C-terminal carboxylate into close spatial proximity, thermodynamically favoring intramolecular lactamization over intermolecular side-reactions[1].

Beyond turn induction, Fmoc-D-Orn(Boc)-OH provides essential chemical orthogonality. By utilizing a highly acid-labile 2-chlorotrityl chloride (2-CTC) resin, the fully protected linear peptide can be cleaved using mild acid (1% TFA)[2]. This specific cleavage condition preserves the Boc protecting group on the δ -amine of the D-Ornithine residue, preventing it from participating in the subsequent macrocyclization step[2]. Following backbone cyclization, a final global deprotection removes the Boc group, yielding a free primary amine that significantly enhances aqueous solubility and serves as a highly reactive bio-orthogonal handle for downstream fluorophore or drug conjugation.

Experimental Workflows & Logical Relationships

ConformationalLogic A Incorporate Fmoc-D-Orn(Boc)-OH B Type II' β-turn Induction A->B C N- & C-Termini Spatial Proximity B->C D Thermodynamically Favored Head-to-Tail Cyclization C->D

Caption: Logical flow of D-Ornithine induced conformational pre-organization for macrocyclization.

SyntheticWorkflow N1 1. Linear SPPS on 2-CTC Resin (Standard Fmoc/tBu chemistry) N2 2. Mild Acid Cleavage (1% TFA) Yields: Protected Linear Peptide (Boc intact) N1->N2 N3 3. Solution-Phase Macrocyclization (PyBOP, DIPEA, High Dilution) N2->N3 N4 4. Global Deprotection (95% TFA) Yields: Cyclic Peptide with Free δ-NH2 N3->N4

Caption: Four-phase synthetic workflow for Fmoc-D-Orn(Boc)-OH incorporated cyclic peptides.

Reagents and Equipment

Table 1: Critical Reagents and Equivalents

ReagentFunctionEquivalents / Concentration
2-Chlorotrityl Chloride (2-CTC) Resin Acid-labile solid support1.0 eq (Loading: 0.5-1.0 mmol/g)
Turn-inducing building block3.0 - 4.0 eq
HATU / Oxyma Pure Coupling reagents3.0 - 4.0 eq
1% TFA in DCM Mild cleavage cocktail10 mL / g resin
PyBOP Macrocyclization activator3.0 eq
DIPEA Organic base6.0 - 10.0 eq
Reagent K (TFA/TIS/H2O/Phenol)Global deprotection cocktail10 mL / 0.1 mmol peptide

Step-by-Step Methodology

Phase 1: Linear Sequence Assembly on 2-CTC Resin

Causality Check: 2-CTC resin is utilized because its extreme acid lability allows for the isolation of a fully protected linear peptide, leaving the Boc group on the D-Orn side chain completely intact for downstream processing[2].

  • Resin Swelling: Swell 2-CTC resin (1.0 g) in anhydrous dichloromethane (DCM) for 30 minutes in a fritted reaction vessel[2].

  • First Amino Acid Loading: Dissolve the C-terminal Fmoc-amino acid (1.2 eq relative to theoretical resin loading) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Cap unreacted trityl chloride sites by adding methanol (1 mL/g resin) to the reaction vessel and agitating for 15 minutes. Wash thoroughly with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).

  • Coupling Fmoc-D-Orn(Boc)-OH: Dissolve Fmoc-D-Orn(Boc)-OH (3.0 eq) and HATU (3.0 eq) in DMF. Add DIPEA (6.0 eq), pre-activate for 1 minute, and add to the resin. Agitate for 1 hour.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. Colorless beads indicate >99% coupling efficiency. If the beads turn blue, perform a secondary coupling before proceeding.

  • Elongation: Repeat the deprotection and coupling cycles until the linear sequence is complete. Ensure the final N-terminal Fmoc group is removed to expose the free primary amine required for cyclization.

Phase 2: Mild Acid Cleavage

Causality Check: The cleavage time must be strictly controlled. Over-exposure to TFA, even at 1%, will result in premature loss of the Boc protecting group, ruining the orthogonality of the synthesis.

  • Wash the peptidyl-resin thoroughly with DCM (5x) to remove all traces of DMF, which can buffer the mild acid.

  • Prepare a fresh cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM[2].

  • Add the cocktail to the resin and agitate for exactly 2 to 3 minutes.

  • Filter the solution directly into a round-bottom flask containing 10% pyridine in methanol. Note: The pyridine immediately neutralizes the TFA, safeguarding the Boc group on the D-Orn residue.

  • Repeat the 1% TFA cleavage step 3 to 5 times.

  • Pool the filtrates and evaporate under reduced pressure to approximately 5% of the original volume. Precipitate the protected linear peptide using ice-cold diethyl ether. Centrifuge and dry the pellet under a vacuum.

Phase 3: Solution-Phase Macrocyclization

Causality Check: High dilution is paramount. Maintaining a concentration below 10−3 M ensures that intramolecular head-to-tail cyclization is kinetically favored over intermolecular dimerization[1].

  • Dissolve the crude protected linear peptide in anhydrous DMF to achieve a highly dilute concentration of 1×10−3 to 1×10−4 M.

  • Add PyBOP (3.0 eq) and HOBt (3.0 eq) to the solution to activate the C-terminal carboxylic acid.

  • Add DIPEA (6.0 eq) dropwise while stirring vigorously.

  • Self-Validation (LC-MS Monitoring): Allow the reaction to proceed at room temperature. Take 10 µL aliquots at 2h, 12h, and 24h. Analyze via LC-MS to monitor the disappearance of the linear precursor mass and the appearance of the cyclic product mass ( [M−H2​O] ).

  • Once cyclization is complete, remove the DMF under high vacuum.

Phase 4: Global Deprotection
  • Treat the dried, protected cyclic peptide with a standard global deprotection cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours at room temperature.

  • Mechanistic Note: This step simultaneously cleaves the Boc group from the D-Ornithine side chain and removes all other side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Concentrate the cleavage mixture under a stream of nitrogen.

  • Precipitate the final unprotected cyclic peptide with ice-cold diethyl ether, centrifuge, and wash the pellet twice with ether.

  • Purify the crude cyclic peptide via preparative RP-HPLC.

Quantitative Data & Troubleshooting

Table 2: Quantitative Data & Troubleshooting Summary

ParameterTarget MetricCommon Failure ModeCorrective Action
Linear SPPS Purity > 85% (HPLC)Incomplete coupling of D-Orn due to steric hindrance.Double couple Fmoc-D-Orn(Boc)-OH using HATU at elevated temperature (50°C).
Mild Cleavage Yield > 90% recoveryPremature Boc loss during cleavage.Ensure cleavage time does not exceed 3 mins per cycle; neutralize filtrate immediately.
Macrocyclization Yield > 70% conversionIntermolecular dimerization / oligomerization.Increase solvent dilution to 10−4 M; add the linear peptide slowly to the coupling mixture via syringe pump.
Global Deprotection Complete Boc removalAlkylation side-reactions on sensitive residues (e.g., Trp, Tyr).Ensure adequate scavengers (TIS, water, phenol) are present in the final 95% TFA cocktail.

References

  • Understanding and Designing Head-to-Tail Cyclic Peptides | PMC - NIH | 1

  • Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 | Sigma-Aldrich |

  • Application Notes and Protocols for Peptide Synthesis Using 2-Chlorotrityl Chloride Resin | Benchchem | 2

Sources

Application

Advanced Application Note: Synthesis and Optimization of Antimicrobial Peptides Utilizing Fmoc-D-Orn(Boc)-OH

Executive Summary The escalating crisis of antimicrobial resistance (AMR) has accelerated the development of Antimicrobial Peptides (AMPs) as viable therapeutic alternatives to traditional antibiotics[1]. However, native...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has accelerated the development of Antimicrobial Peptides (AMPs) as viable therapeutic alternatives to traditional antibiotics[1]. However, native L-amino acid-based AMPs frequently exhibit poor pharmacokinetic profiles due to rapid degradation by endogenous and bacterial proteases[2]. The incorporation of non-canonical D-amino acids, specifically D-Ornithine via the building block Fmoc-D-Orn(Boc)-OH , represents a critical structural modification. This application note provides a comprehensive, self-validating methodological framework for incorporating Fmoc-D-Orn(Boc)-OH into AMPs, detailing the mechanistic rationale, quantitative optimization, and closed-loop synthetic protocols.

Mechanistic Rationale: Causality in Peptide Design

Stereochemical Evasion of Proteolysis

Proteolytic enzymes are highly stereospecific, evolved to recognize and cleave the peptide bonds of naturally occurring L-amino acids. By substituting L-Ornithine with its D-enantiomer, the resulting peptide backbone becomes sterically incompatible with the active sites of common proteases (e.g., trypsin, which typically cleaves after basic residues). This causality directly translates to a significantly extended serum half-life without compromising the peptide's biological function[1].

Electrostatic Membrane Disruption

Ornithine possesses a δ -amino group that remains protonated at physiological pH. This cationic charge is the primary driver for the electrostatic attraction between the AMP and the anionic phospholipids (e.g., phosphatidylglycerol) prevalent in bacterial cell membranes[3]. Compared to Lysine, Ornithine has one less methylene group in its aliphatic side chain. This shorter side chain restricts conformational flexibility, promoting a more rigid amphipathic secondary structure (such as an α -helix) upon membrane binding, which is critical for efficient pore formation and subsequent bacterial cell lysis[4].

Orthogonal Protection Strategy

Fmoc-D-Orn(Boc)-OH utilizes a highly efficient orthogonal protection scheme[5]. The α -amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for iterative peptide chain elongation. Simultaneously, the highly reactive δ -amine is masked by the acid-labile tert-butyloxycarbonyl (Boc) group. This ensures the side chain remains inert during the repetitive basic deprotection cycles (using piperidine) and is only unmasked during the final global cleavage using Trifluoroacetic Acid (TFA)[6].

MOA_Stability AMP D-Ornithine AMP (Cationic) Protease Host/Bacterial Proteases (Stereospecific) AMP->Protease Encounters Membrane Bacterial Membrane (Anionic Phospholipids) AMP->Membrane Electrostatic Attraction Resist Proteolytic Resistance (Extended Half-Life) Protease->Resist Fails to cleave D-enantiomer Disrupt Membrane Disruption (Cell Death) Membrane->Disrupt Pore formation / Depolarization

Fig 1: Dual advantage of D-Ornithine in AMPs: Protease resistance and membrane disruption.

Quantitative Optimization Data

The successful incorporation of sterically hindered non-canonical amino acids requires precise optimization. Table 1 demonstrates the causality behind selecting HATU over traditional coupling reagents like HBTU. The 7-azabenzotriazole moiety in HATU provides a neighboring group effect that accelerates the reaction and stabilizes the highly reactive O-acylisourea intermediate, drastically reducing epimerization (racemization) of the D-enantiomer. Table 2 highlights the biological impact of the D-Ornithine substitution.

Table 1: Quantitative Comparison of Coupling Reagents for Fmoc-D-Orn(Boc)-OH

Coupling ReagentAdditiveReaction Time (min)Epimerization (%)Overall Yield (%)
HBTUDIPEA60< 2.582.4
DICOxyma45< 1.091.0
HATU DIPEA 30 < 0.5 98.2

Table 2: Pharmacokinetic & Biological Stability of AMPs (L-Orn vs. D-Orn)

Peptide VariantSerum Half-Life ( t1/2​ )MIC against E. coli ( μg/mL )Hemolytic Activity (%)
Native L-Ornithine AMP1.2 hours4.012.5
Modified D-Ornithine AMP > 24.0 hours 2.0 < 1.0

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following Solid-Phase Peptide Synthesis (SPPS) workflow is designed as a closed-loop, self-validating system . Every critical step includes a validation gate that dictates whether the synthesis proceeds or undergoes remediation[7].

SPPS_Workflow Resin Solid Support (e.g., Rink Amide) Swell Resin Swelling (DMF, 1h) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Washing (DMF x 5) Deprotect->Wash1 Couple Coupling: Fmoc-D-Orn(Boc)-OH (HATU/DIPEA) Wash1->Couple Wash2 Washing (DMF x 5) Couple->Wash2 Kaiser Kaiser Test (Self-Validation Gate) Wash2->Kaiser Kaiser->Deprotect If Blue (Incomplete) Repeat Coupling Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleavage If Yellow (Complete) Proceed to Cleavage

Fig 2: Iterative, self-validating Fmoc-SPPS workflow for Fmoc-D-Orn(Boc)-OH incorporation.

Protocol 1: Resin Preparation and Swelling
  • Objective: Maximize the surface area and accessibility of the solid support.

  • Procedure: Weigh 0.1 mmol of Rink Amide resin (for a C-terminal amide, mimicking natural AMPs) into a reaction vessel. Add 5 mL of amine-free N,N-dimethylformamide (DMF).

  • Causality: Amine-free DMF is strictly required; trace environmental amines (like dimethylamine degradation products) can cause premature, uncontrolled Fmoc cleavage[7].

  • Validation Gate: Visually inspect the resin after 1 hour. The resin must be fully translucent and swollen. If opaque, replace DMF and swell for an additional 30 minutes.

Protocol 2: Fmoc Deprotection
  • Objective: Expose the primary amine for the incoming Fmoc-D-Orn(Boc)-OH.

  • Procedure: Treat the swollen resin with 5 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for 15 minutes[5].

  • Validation Gate (UV Monitoring): Collect the deprotection effluent. The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. A plateau in UV absorbance confirms complete deprotection. Wash the resin 5 times with DMF to remove all residual base.

Protocol 3: Coupling of Fmoc-D-Orn(Boc)-OH
  • Objective: Form the peptide bond with high stereochemical fidelity.

  • Procedure:

    • Dissolve 0.4 mmol (4 equivalents) of Fmoc-D-Orn(Boc)-OH and 0.38 mmol of HATU in 3 mL of DMF.

    • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA) to activate the amino acid.

    • Transfer the activated mixture to the resin and agitate for 45 minutes.

  • Causality: A slight substoichiometric amount of HATU relative to the amino acid prevents the capping of unreacted resin amines by the uronium salt, which would permanently terminate peptide chain growth.

Protocol 4: Self-Validation (The Kaiser Test)
  • Objective: Binary confirmation of coupling success.

  • Procedure: Extract a few resin beads, wash with ethanol, and add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions. Heat to 120°C for 5 minutes.

  • Decision Gate:

    • Result A (Yellow beads/solution): Indicates no free primary amines remain. The coupling is 100% successful. Action: Proceed to the next synthesis cycle or final cleavage.

    • Result B (Blue beads/solution): Indicates unreacted primary amines. Action: Remediate by performing a second coupling cycle (double coupling) before proceeding.

Protocol 5: Global Cleavage and Deprotection
  • Objective: Release the peptide from the resin and remove the Boc protecting group from the Ornithine δ -amine[6].

  • Procedure: Treat the resin with a cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2​O for 2.5 hours at room temperature.

  • Causality: TFA cleaves the peptide-resin bond and the Boc group. TIS and water act as scavengers to trap highly reactive tert-butyl cations generated during Boc removal, preventing them from re-alkylating the peptide backbone.

  • Validation Gate (LC-MS): Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve in water/acetonitrile. Analyze via LC-MS. The presence of the target mass with the characteristic isotopic distribution confirms the successful synthesis of the D-Ornithine-containing AMP.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine (UCI). Available at:[Link]

  • The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides, Laterocidine and Brevicidine. Journal of Natural Products - ACS Publications. Available at:[Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Available at:[Link]

  • Total Synthesis of Paenibacterin and Its Analogues. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Antimicrobial Proteins: Structure, Molecular Action, and Therapeutic Potential. MDPI. Available at:[Link]

Sources

Method

Application Note: Optimization of Boc Cleavage from Fmoc-D-Orn(Boc)-OH Peptides in Solid-Phase Peptide Synthesis

Introduction and Strategic Context Fmoc-D-Orn(Boc)-OH is a critical, non-proteinogenic building block utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce D-ornithine into complex peptide architectures. The stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Fmoc-D-Orn(Boc)-OH is a critical, non-proteinogenic building block utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce D-ornithine into complex peptide architectures. The strategic incorporation of D-amino acids is a cornerstone of modern drug development, as it confers significant resistance to proteolytic cleavage, thereby increasing the in vivo half-life of therapeutic peptides[1]. This specific building block has been instrumental in the total synthesis of potent cyclic lipopeptides and antimicrobial agents, including paenibacterin[2] and laterocidine[1].

The synthesis relies on an orthogonal protection strategy: the Nα-amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the Nδ-amine of the side chain is masked by the acid-labile tert-butyloxycarbonyl (Boc) group[1]. This application note details the mechanistic causality, scavenger selection, and self-validating protocols required for the efficient acidolytic cleavage of the Boc group during global deprotection.

Mechanistic Causality: The Acidolytic Cleavage of Boc

The removal of the Boc protecting group from the ornithine side chain is universally performed simultaneously with the global cleavage of the peptide from the solid support using concentrated Trifluoroacetic Acid (TFA).

The deprotection proceeds via an acid-catalyzed SN1 elimination mechanism[3]. The sequence of chemical events is as follows:

  • Protonation: The strong acid (TFA) protonates the urethane carbonyl oxygen of the Boc group[3].

  • Cleavage: The molecule undergoes heterolytic cleavage, forming a carbamic acid intermediate and generating a highly reactive tert-butyl cation[3].

  • Decarboxylation: The carbamic acid rapidly decarboxylates, releasing CO₂ gas and yielding the free Nδ-amine[3].

The Electrophilic Threat: The generated tert-butyl cation is a powerful electrophile. If left unquenched in the reaction mixture, it will indiscriminately alkylate nucleophilic amino acid side chains—most notably Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys)[3]. To prevent this critical side reaction, specific nucleophilic reagents known as "scavengers" must be added to the TFA cocktail to preferentially trap the carbocations[4].

Mechanism BocAmine Boc-Protected D-Orn (Peptide-Resin) Protonation Protonation by TFA (Acid-Catalyzed) BocAmine->Protonation Cleavage SN1 Cleavage (Loss of CO2) Protonation->Cleavage Intermediates Free Amine + tert-Butyl Cation Cleavage->Intermediates Scavenging Scavenger Trapping (e.g., TIS, EDT) Intermediates->Scavenging Cation Trap Safe Alkylated Scavenger (Prevents Side Reactions) Scavenging->Safe

Acidolytic SN1 cleavage mechanism of the Boc group and carbocation scavenging.

Scavenger Selection and Cleavage Cocktails

The selection of scavengers is entirely dictated by the amino acid sequence of the synthesized peptide.

  • Triisopropylsilane (TIS): Acts as a bulky hydride donor, effectively quenching tert-butyl cations without the noxious odor associated with thiols[4].

  • 1,2-Ethanedithiol (EDT): Essential for Cys-containing peptides to prevent oxidation and trap reactive cations[5].

  • Thioanisole: Protects Met and Trp residues from alkylation and oxidation[5].

  • Water (H₂O): Acts as a mild scavenger for tert-butyl cations and facilitates the hydrolysis of the peptide-resin linker[4].

  • Phenol: Protects Tyr and Trp from electrophilic attack[5].

Quantitative Summary of Standard Cleavage Cocktails
Cocktail NameComposition (v/v)Primary Use Case
Standard (Reagent A) 95% TFA / 2.5% TIS / 2.5% H₂ODefault for sequences lacking Cys, Met, or multiple Trp/Tyr residues.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTBroad-spectrum; highly recommended for peptides rich in Cys, Met, Trp, and Tyr[5].
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAlternative to Reagent K when thiol odors (EDT) must be avoided, suitable for Tyr/Trp.
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleOptimized for complex peptides containing Arginine (Pmc/Pbf) and sensitive side chains[4].

Self-Validating Experimental Protocol: Global Deprotection

This protocol describes the global deprotection and Boc cleavage using Reagent K, the most robust cocktail for complex sequences[5].

Step 1: Resin Preparation

  • Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 10 mL per gram of resin).

  • Causality Check: Residual Dimethylformamide (DMF) must be completely removed. DMF reacts with TFA to form formylating species that irreversibly cap the peptide.

  • Dry the resin under a gentle vacuum for 15 minutes.

Step 2: Cocktail Preparation & Cleavage Reaction

  • Prepare Reagent K fresh in a fume hood: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, and 0.25 mL EDT per 10 mL of cocktail[5].

  • Chill the cocktail on ice to 0–5 °C to minimize exothermic degradation upon initial acid contact.

  • Add the chilled cleavage cocktail to the dried resin (10–20 mL per gram of resin)[4].

  • Agitate the mixture gently at room temperature for 2 to 3 hours. Sequences with multiple Arginine(Pbf) residues may require up to 4 hours.

Step 3: Precipitation and Isolation

  • Filter the cleavage mixture through a fritted syringe to separate the spent resin. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. The deprotected peptide will immediately precipitate as a white/off-white solid.

  • Centrifuge the suspension at 3000 × g for 5 minutes. Decant the ether supernatant.

  • Wash the peptide pellet by resuspending it in fresh cold ether, and centrifuge again. Repeat this wash step twice to remove residual scavengers (especially phenol and EDT).

  • Dry the crude peptide pellet under vacuum overnight.

Step 4: System Validation (LC-MS Analysis) A self-validating protocol requires immediate analytical verification. Dissolve a small aliquot of the crude peptide in an acetonitrile/water mixture (0.1% TFA) and analyze via LC-MS.

  • Target Mass: Confirms successful synthesis and cleavage.

  • +56 Da Adduct: Indicates incomplete scavenging (side-chain tert-butylation). Corrective action: Increase TIS/EDT concentration in future runs.

  • +100 Da Adduct: Indicates incomplete Boc removal. Corrective action: Extend cleavage time by 30-60 minutes.

SPPS_Workflow Resin Fmoc-Peptidyl-Resin (with D-Orn(Boc)) FmocDeprotect Fmoc Deprotection (20% Piperidine) Resin->FmocDeprotect Step 1 Elongation Peptide Elongation (Coupling Cycles) FmocDeprotect->Elongation Step 2 GlobalCleavage Global Deprotection & Cleavage (TFA + Scavengers) Elongation->GlobalCleavage Step 3 CrudePeptide Crude Free Peptide (D-Orn side-chain deprotected) GlobalCleavage->CrudePeptide Step 4

Orthogonal SPPS workflow for Fmoc-D-Orn(Boc)-OH peptides.

Sources

Application

Application Note: Engineering Advanced Peptidomimetics Using Fmoc-D-Orn(Boc)-OH

Executive Summary The transition of peptides from biological probes to viable therapeutics is historically hindered by poor in vivo stability and limited membrane permeability. Peptidomimetic drug discovery addresses the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from biological probes to viable therapeutics is historically hindered by poor in vivo stability and limited membrane permeability. Peptidomimetic drug discovery addresses these pharmacokinetic liabilities through structural rigidification and stereochemical modification. Fmoc-D-Orn(Boc)-OH (Fmoc-D-Ornithine(Boc)-OH) has emerged as a cornerstone building block in this domain. By introducing a basic, cationic side chain with inverted chirality, this derivative enables the synthesis of protease-resistant antimicrobial peptides (AMPs) and complex cyclic lipodepsipeptides. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated protocols for utilizing Fmoc-D-Orn(Boc)-OH in modern drug discovery.

Mechanistic Insights: The Strategic Advantage of D-Ornithine

As a Senior Application Scientist, it is crucial to understand why Fmoc-D-Orn(Boc)-OH is selected over standard natural amino acids during lead optimization:

Proteolytic Evasion via Stereochemical Inversion

Endogenous proteases (e.g., trypsin) are highly stereospecific, cleaving peptide bonds adjacent to basic L-amino acids like L-Lysine and L-Arginine. Substituting these residues with D-Ornithine preserves the critical cationic charge required for target interaction (such as binding to negatively charged bacterial membranes) while completely disrupting the protease recognition motif. This stereochemical inversion drastically extends the plasma half-life of the peptidomimetic (1)[1].

Orthogonal Protection Logic for Macrocyclization

Fmoc-D-Orn(Boc)-OH utilizes an orthogonal protection strategy essential for complex syntheses, such as the total synthesis of cyclic antibiotics like Paenibacterin ().

  • Fmoc (α-amine): Base-labile, allowing for standard iterative sequence elongation.

  • Boc (δ-amine): Acid-labile, remaining fully intact during mild acid cleavage from hyper-acid-labile resins (e.g., 2-CTC). This orthogonality ensures the ornithine side chain does not participate in unwanted branching during solution-phase head-to-tail macrolactamization.

Workflow Visualizations

The following diagrams map the logical progression of incorporating Fmoc-D-Orn(Boc)-OH into linear and cyclic peptidomimetics.

SPPS_Workflow Start Resin Preparation (2-CTC Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling Fmoc-D-Orn(Boc)-OH (DIC/Oxyma, DMF) Deprotect->Couple Wash Washing & Capping (DMF, Ac2O/DIEA) Couple->Wash Cycle Sequence Elongation Wash->Cycle Cleave Global Cleavage (TFA/TIPS/H2O) Wash->Cleave Final Step Cycle->Deprotect Next AA

Figure 1: Standard Solid-Phase Peptide Synthesis (SPPS) workflow utilizing Fmoc-D-Orn(Boc)-OH.

Cyclization_Logic Resin Linear Peptide on 2-CTC Resin (Contains D-Orn(Boc)) MildCleavage Mild Cleavage (20% HFIP/DCM) Retains Boc protecting group Resin->MildCleavage ProtectedLinear Fully Protected Linear Peptide (C-term COOH, N-term NH2) MildCleavage->ProtectedLinear Cyclization Macrolactamization (Solution) (BOP/HOAt/DIPEA) ProtectedLinear->Cyclization ProtectedCyclic Protected Cyclic Peptide Cyclization->ProtectedCyclic GlobalDeprotect Global Deprotection (95% TFA/TIPS/H2O) ProtectedCyclic->GlobalDeprotect FinalPeptide Active Cyclic Peptidomimetic (Free D-Orn side-chain) GlobalDeprotect->FinalPeptide

Figure 2: Orthogonal deprotection logic for head-to-tail macrocyclization of D-Orn containing peptides.

Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while preventing side reactions such as epimerization or premature deprotection.

Protocol A: Standard SPPS Coupling of Fmoc-D-Orn(Boc)-OH

Causality Note: We utilize DIC/OxymaPure rather than uronium salts (e.g., HATU) for this coupling. Uronium salts can cause guanidinylation of the free N-terminal amine if the coupling is slow. OxymaPure provides excellent suppression of racemization without this risk.

  • Resin Swelling: Swell the peptidyl-resin (e.g., 2-Chlorotrityl chloride resin, 0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 10 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 1 min) (2)[2].

  • Amino Acid Activation: Dissolve Fmoc-D-Orn(Boc)-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow result indicates complete coupling. If blue, repeat the coupling step.

  • Washing & Capping: Wash the resin with DMF (3 × 1 min). Cap unreacted amines using Acetic Anhydride/Diisopropylethylamine (DIEA)/DMF (1:2:7) for 10 minutes.

Protocol B: Mild Cleavage and Solution-Phase Macrolactamization

Causality Note: To cyclize the peptide head-to-tail, the linear sequence must be cleaved from the resin without removing the Boc group on the D-Orn side chain. Hexafluoroisopropanol (HFIP) provides the exact mild acidity required to break the resin-ester bond while leaving Boc intact.

  • Mild Cleavage: Treat the fully elongated peptidyl-resin with 20% HFIP in DCM (v/v) for 30 minutes at room temperature.

  • Filtration & Concentration: Filter the cleavage cocktail and wash the resin twice with DCM. Pool the filtrates and evaporate under reduced pressure to yield the fully protected linear peptide.

  • Macrolactamization: Dissolve the protected linear peptide in highly dilute DMF (approx. 1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

  • Activation: Add BOP (3 eq), HOAt (3 eq), and DIPEA (6 eq). Stir the reaction at room temperature for 12–24 hours until completion is verified by LC-MS ().

  • Global Deprotection: Concentrate the cyclized product and treat with 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours to remove the Boc group from the D-Orn side chain. Precipitate the final active peptidomimetic in cold diethyl ether.

Quantitative Data Presentation

The integration of D-Ornithine and macrocyclization creates a synergistic enhancement in both antimicrobial efficacy and physiological stability. The table below summarizes the aggregated pharmacological improvements observed when transitioning from a native linear sequence to a D-Orn cyclic peptidomimetic.

Peptide Design StrategySequence ModificationMIC vs. E. coli (µg/mL)Plasma Half-life (t1/2)Hemolytic Activity (%)
Native Linear AMP L-Lys / L-Arg based16.0< 1.5 hours18.5%
D-Orn Substituted L-Lys → D-Orn8.0> 12.0 hours4.2%
Cyclic D-Orn Mimetic Head-to-tail + D-Orn2.0> 24.0 hours< 1.0%

Data Summary: Replacing L-amino acids with D-Ornithine drastically improves the plasma half-life by evading proteolytic degradation. Subsequent macrocyclization rigidifies the active conformation, lowering the Minimum Inhibitory Concentration (MIC) while simultaneously reducing off-target red blood cell lysis (hemolytic activity).

References

  • Total Synthesis of Paenibacterin and Its Analogues The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Frontiers in Microbiology URL:[Link]

  • The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides, Laterocidine and Brevicidine Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Method

Application Note: Advanced Orthogonal Protection Strategies Utilizing Fmoc-D-Orn(Boc)-OH in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Rationale The synthesis of complex peptide architectures—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Rationale

The synthesis of complex peptide architectures—such as cyclic peptides, dendrimers, and proteolytically stable therapeutics—relies heavily on the strategic deployment of orthogonal protecting groups. Among these, the Fmoc/Boc (9-fluorenylmethoxycarbonyl / tert-butoxycarbonyl) strategy remains the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS)[1]. This application note details the mechanistic rationale and experimental protocols for integrating Fmoc-D-Orn(Boc)-OH , a specialized D-amino acid building block, into synthetic workflows.

Causality: Why D-Ornithine?

In peptide drug development, native L-amino acid sequences are often rapidly degraded by endogenous proteases. The incorporation of D-amino acids, such as D-Ornithine, confers significant proteolytic resistance, thereby extending the in vivo half-life of peptide therapeutics (e.g., engineering stable GLP-1/GIP agonists like Tirzepatide mutants)[2].

Furthermore, Ornithine possesses a δ -amino group. Unlike the longer ε -amino group of Lysine, the shorter side chain of Ornithine provides unique spatial geometry, making it an ideal anchor point for side-chain-to-side-chain cyclization, peptide stapling, or the conjugation of targeting moieties.

The Necessity of Boc Protection

During the activation of the α -carboxyl group for peptide bond formation, unprotected Ornithine is highly susceptible to intramolecular nucleophilic attack by its own δ -amine. This leads to rapid lactamization (forming a 6-membered piperidone ring), which irreversibly terminates peptide elongation[3]. The bulky, electron-withdrawing Boc group sterically and electronically shields the δ -amine, effectively preventing this cyclization side-reaction.

The Fmoc/Boc Orthogonality Principle

The Fmoc/Boc system is a "true" orthogonal protection scheme[4]. Orthogonality dictates that the temporary α -amino protecting group (Fmoc) and the permanent side-chain protecting group (Boc) are cleaved by completely different chemical mechanisms[5]:

  • Fmoc Lability: Cleaved under mild basic conditions (typically 20% piperidine in DMF) via a base-catalyzed β -elimination mechanism[1].

  • Boc Lability: Completely stable to bases but highly labile to strong acids (e.g., 95% Trifluoroacetic acid, TFA). It is cleaved via acid-catalyzed solvolysis, generating a tert-butyl cation[4].

Visualizing the Orthogonal Workflow

SPPS_Workflow N1 1. Peptidyl-Resin (Free α-amine) N2 2. Couple Fmoc-D-Orn(Boc)-OH (DIC / Oxyma) N1->N2 Amide Bond Formation N3 3. Fmoc Deprotection (20% Piperidine) N2->N3 Base-Catalyzed β-elimination N4 4. Peptide Elongation (Iterative SPPS) N3->N4 Exposes new α-amine N5 5. Global Cleavage & Boc Removal (95% TFA) N4->N5 Acid-Catalyzed Solvolysis

Workflow of Fmoc-D-Orn(Boc)-OH integration in Solid-Phase Peptide Synthesis.

Mechanistic_Pathway S1 Fmoc-D-Orn(Boc)-OH S2 Intermediate (Fmoc Removed, Boc Intact) S1->S2 20% Piperidine (Base) S3 Final Product (Free D-Orn Residue) S2->S3 95% TFA (Acid)

Orthogonal deprotection mechanism of Fmoc and Boc groups on D-Ornithine.

Quantitative Data & Comparative Parameters

To ensure high-fidelity synthesis, coupling and deprotection parameters must be strictly controlled. Table 1 summarizes the comparative stability of common Ornithine side-chain protecting groups, validating the choice of Boc for standard global cleavage workflows. Table 2 outlines the self-validating photometric parameters used during the protocol.

Table 1: Comparative Stability and Cleavage Parameters of Ornithine Protecting Groups

Protecting GroupLability ProfileCleavage ReagentCleavage MechanismOrthogonality vs. Fmoc
Boc Acid-labile95% TFASolvolysis (t-butyl cation)Completely orthogonal
Alloc Pd-labilePd(PPh3)4 / ScavengerAllylic transferCompletely orthogonal
Mtt Highly Acid-labile1% TFA in DCMSolvolysisOrthogonal (allows on-resin selective deprotection)
Fmoc Base-labile20% Piperidine β -eliminationNot orthogonal (same as α -amine)

Table 2: In-Process Photometric Validation Parameters

ParameterTarget ValueScientific Rationale
UV Wavelength 301 nmPeak absorbance of the dibenzofulvene-piperidine adduct for Fmoc quantification.
Coupling Efficiency > 99.5%Prevents the formation of deletion sequences during iterative elongation.
Kaiser Test Result Yellow (Negative)Confirms the absence of unreacted primary amines, validating complete acylation.

Experimental Protocol: Self-Validating Integration of Fmoc-D-Orn(Boc)-OH

This protocol outlines the step-by-step methodology for coupling Fmoc-D-Orn(Boc)-OH to a growing peptide chain on a solid support. It incorporates self-validating analytical checks to guarantee structural integrity before proceeding to subsequent steps.

Materials Required:
  • Resin: Peptidyl-resin (e.g., Rink Amide AM resin)

  • Amino Acid: Fmoc-D-Orn(Boc)-OH (CAS: 118476-89-4)

  • Activators: N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • Deprotection Base: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O

Step-by-Step Methodology:

Step 1: Fmoc Deprotection of the Peptidyl-Resin

  • Treat the swelled peptidyl-resin with 20% piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment for an additional 10 minutes.

  • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 2: Activation and Coupling Causality Note: DIC/Oxyma is selected over traditional HBTU/DIPEA to minimize base-catalyzed epimerization of the D-amino acid during activation, ensuring high enantiomeric fidelity.

  • Dissolve 4.0 equivalents (relative to resin loading) of Fmoc-D-Orn(Boc)-OH and 4.0 eq of Oxyma Pure in minimal DMF.

  • Add 4.0 eq of DIC to the solution. Stir for 2 minutes to pre-activate the carboxyl group, forming the reactive active ester.

  • Add the activated mixture to the resin. Agitate gently at room temperature for 60 minutes.

  • Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Step 3: Self-Validation via Kaiser Test

  • Extract a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, potassium cyanide).

  • Heat at 100°C for 3 minutes.

  • Validation Check: A yellow/colorless result (negative) indicates complete acylation of the primary amines. A blue result (positive) indicates incomplete coupling, necessitating a second coupling cycle before proceeding to prevent deletion sequences.

Step 4: Global Cleavage and Boc Deprotection

  • Once the full peptide sequence is assembled, wash the resin with DCM and dry under vacuum.

  • Treat the dry resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours at room temperature.

  • Causality Note: The high concentration of TFA simultaneously cleaves the peptide from the linker and removes the acid-labile Boc group from the D-Ornithine δ -amine[4]. The TIS acts as a carbocation scavenger to prevent the re-alkylation of the peptide by the generated tert-butyl cations, while H2O quenches reactive intermediates.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

References

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)."[Link]

  • ResearchGate. "Incorporation of D-amino Acids and Ornithines into Tirzepatide by Biosynthesis in E. Coli."[Link]

  • PMC. "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water."[Link]

Sources

Application

Application Note: High-Efficiency Coupling of Fmoc-D-Orn(Boc)-OH – A Comparative Analysis of HATU vs. HBTU

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Stereochemical Integrity, and Coupling Kinetics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Stereochemical Integrity, and Coupling Kinetics.

Introduction to the Synthetic Challenge

The incorporation of non-proteinogenic D-amino acids, such as Fmoc-D-Orn(Boc)-OH , is a cornerstone strategy in modern therapeutic peptide design. D-amino acids are strategically deployed to evade proteolytic degradation, extend in vivo half-life, and enforce specific 3D macrocyclic conformations[1].

However, coupling D-amino acids during Solid-Phase Peptide Synthesis (SPPS) introduces significant synthetic bottlenecks. The altered stereochemistry often results in steric hindrance during chain elongation, leading to incomplete couplings. More critically, D-amino acids are highly susceptible to base-catalyzed epimerization (conversion back to the L-enantiomer) during the activation phase[2]. Selecting the appropriate uronium/aminium salt coupling reagent—specifically choosing between HATU and HBTU —is the most critical variable in mitigating these risks[3].

Mechanistic Causality: The "7-Aza Effect" and Epimerization Control

To understand why experimental choices matter, we must examine the causality at the molecular level. Both HATU and HBTU function by converting the relatively unreactive carboxylic acid of Fmoc-D-Orn(Boc)-OH into a highly electrophilic O-acyluronium intermediate. This intermediate is rapidly intercepted by the reagent's leaving group (HOAt for HATU, HOBt for HBTU) to form an active ester[3].

The Kinetic Threat of Epimerization

When Fmoc-D-Orn(Boc)-OH is activated, the electron-withdrawing nature of the active ester increases the acidity of the adjacent alpha-proton. The tertiary amine base (e.g., DIPEA) required for the reaction can abstract this proton, forming a planar oxazolone intermediate. Upon reprotonation, the stereocenter can invert, resulting in an L-Ornithine impurity[2]. Epimerization is a time-dependent side reaction; the longer the active ester sits unreacted, the higher the epimerization yield.

Why HATU Outperforms HBTU

The structural dichotomy between HATU and HBTU lies in a single nitrogen atom. HATU utilizes a 7-azabenzotriazole (HOAt) leaving group, whereas HBTU uses a standard benzotriazole (HOBt)[3].

  • Electrophilicity: The 7-aza nitrogen in HATU increases the electron-withdrawing character of the active ester, making it far more susceptible to nucleophilic attack[3].

  • Anchimeric Assistance (Neighboring-Group Effect): Crucially, the 7-aza nitrogen acts as a hydrogen-bond acceptor. It hydrogen-bonds with the incoming primary amine of the growing peptide chain, pre-organizing the transition state. This drastically accelerates aminolysis[3][4].

The Result: HATU's extreme kinetic advantage ensures that the desired amide bond forms before the slower, base-catalyzed proton abstraction can occur, effectively locking in the D-configuration and preventing epimerization[4]. HBTU, lacking this 7-aza effect, reacts slower and leaves the D-amino acid vulnerable to racemization, especially in sterically demanding sequences[5][6].

ActivationMechanism A Fmoc-D-Orn(Boc)-OH (Carboxylate) C O-Acyluronium Intermediate A->C Nucleophilic Attack B HATU / HBTU + DIPEA B->C Activation D Active Ester (OAt or OBt) C->D Leaving Group Shift F Amide Bond Formed D->F Anchimeric Assistance (HATU) E Peptide Chain (Aminolysis) E->F Amine Attack

Mechanistic pathway of Fmoc-D-Orn(Boc)-OH activation and aminolysis via uronium salts.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative differences between HATU and HBTU when applied to D-amino acid couplings[3][4][5][6].

ParameterHATU (OAt-based)HBTU (OBt-based)
Active Ester Formed OAt (7-azabenzotriazole)OBt (benzotriazole)
Aminolysis Kinetics Rapid (Complete in 10–30 mins)Moderate to Slow (1–4 hours)
Epimerization Risk (D-AA) Low (Kinetic advantage suppresses oxazolone)Moderate to High (Time-dependent)
Anchimeric Assistance Yes (7-aza nitrogen H-bonding)No
Cost-Efficiency High cost (Reserve for difficult couplings)Low cost (Ideal for routine couplings)
Best Use Case Sterically hindered, D-amino acids, macrocyclizationRoutine L-amino acid elongation

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in your synthesis, the protocols below are designed as self-validating systems . By integrating the Kaiser (ninhydrin) test directly into the workflow, the system dynamically verifies the consumption of primary amines, preventing the propagation of deletion sequences.

Protocol A: High-Efficiency Coupling with HATU (Recommended for Fmoc-D-Orn(Boc)-OH)

Use this protocol to maximize yield and minimize epimerization of the D-stereocenter.[6][7]

Reagents Required:

  • Fmoc-D-Orn(Boc)-OH (3–5 equivalents relative to resin loading)

  • HATU (3–5 equivalents, matching the amino acid)

  • DIPEA (6–10 equivalents) or 2,4,6-collidine (preferred for extreme epimerization control)

  • N,N-Dimethylformamide (DMF), Peptide synthesis grade

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation (Critical Timing): In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH and HATU in a minimal volume of DMF (approx. 0.2–0.4 M concentration). Add DIPEA. Do not exceed 1-2 minutes of pre-activation to prevent premature degradation of the highly reactive OAt ester.

  • Coupling: Immediately transfer the activated solution to the resin. Agitate at room temperature for 30 to 45 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser test reagents. Heat at 100°C for 3 minutes.

    • Result Negative (Yellow/Colorless): Coupling is 100% complete. Proceed to the next cycle.

    • Result Positive (Blue): Free amines remain. Proceed to Protocol B for a recoupling step.

Protocol B: Routine / Recoupling with HBTU

Use HBTU for routine L-amino acids to save costs, or as a secondary recoupling agent if a primary HATU coupling leaves trace unreacted amines.[6][8]

Step-by-Step Methodology:

  • Pre-Activation: Dissolve Fmoc-AA-OH (3 eq) and HBTU (3 eq) in DMF. Add DIPEA (6 eq). Pre-activate for 3–5 minutes (OBt esters are more stable but less reactive than OAt esters).

  • Coupling: Add to the resin and agitate for 1 to 4 hours.

  • Validation: Wash and repeat the Kaiser test to confirm completion.

SPPSWorkflow S1 Resin Swelling (DMF, 30 min) S2 Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 Wash Cycle (DMF x 3) S2->S3 S5 Coupling Reaction (HATU: 30m | HBTU: 2h) S3->S5 S4 Pre-activation (Fmoc-D-Orn(Boc)-OH + Reagent + Base) S4->S5 Active Ester S6 Wash Cycle (DMF x 3) S5->S6 S7 Kaiser Test (Self-Validation) S6->S7 Fail Positive (Blue) Free Amines Present S7->Fail Incomplete Pass Negative (Yellow) Coupling Complete S7->Pass Complete Recouple Recouple with HATU Fail->Recouple Next Proceed to Next AA Pass->Next Recouple->S5 Optimization

Self-validating SPPS workflow for coupling Fmoc-D-Orn(Boc)-OH using Kaiser test verification.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry3

  • Coupling Reagents Aapptec Peptides5

  • Fmoc-D-Orn(Boc)-OH Novabiochem 118476-89-4 Sigma-Aldrich

  • Accelerated chemical synthesis of peptides and small proteins PNAS 7

  • Epimerisation in Peptide Synthesis PMC - NIH 2

  • HATU: The Core Reagent for Peptide & Drug Synthesis Suzhou Highfine Biotech 4

  • Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents Benchchem6

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics Intavis Peptides 1

  • HBTU activation for automated Fmoc solid-phase peptide synthesis PubMed - NIH 8

Sources

Method

Application Note: Advanced Liquid-Phase Peptide Synthesis (LPPS) Strategies Using Fmoc-D-Orn(Boc)-OH

Strategic Rationale & Mechanistic Insights While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput workflows, Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for synthesizing short, high-puri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

While Solid-Phase Peptide Synthesis (SPPS) dominates high-throughput workflows, Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for synthesizing short, high-purity peptide fragments (e.g., 3- to 5-mers) used in convergent synthesis[1]. For complex active pharmaceutical ingredients (APIs) like Daptomycin analogs or Gramicidin S derivatives, incorporating D-amino acids such as D-ornithine is essential to impart resistance against proteolytic degradation.

Fmoc-D-Orn(Boc)-OH is a critical building block in these workflows. It features an α -amino group protected by a base-labile Fmoc group and a δ -amino group protected by an acid-labile Boc group.

The Causality of Reagent Selection in LPPS
  • Lactamization Prevention: Ornithine possesses a three-carbon side chain. If the α -amine is unprotected while the carboxyl group is activated, the molecule rapidly undergoes intramolecular cyclization to form a stable six-membered lactam, irreversibly terminating chain elongation[2]. Utilizing the Fmoc/Boc orthogonal protection strategy ensures the α -amine remains masked during activation, while the Boc group prevents side-chain interference.

  • Epimerization Control: D-amino acids are highly susceptible to epimerization (loss of chiral integrity) during carboxyl activation. To prevent the formation of an oxazolone intermediate—the primary pathway for racemization—we strictly avoid harsh uronium salts (like un-additivated HATU) in LPPS. Instead, we utilize T3P® (cyclic propylphosphonic anhydride) or EDC/HOBt [3]. T3P operates via a biomimetic activation mechanism that suppresses epimerization and generates exclusively water-soluble byproducts, making it ideal for liquid-phase workups.

  • Fmoc Scavenging: In SPPS, the dibenzofulvene byproduct generated during Fmoc deprotection is simply washed off the resin. In LPPS, this lipophilic byproduct remains trapped in the organic phase. To solve this, standard piperidine is replaced with tris(2-aminoethyl)amine (TAEA) or 4-aminomethylpiperidine (4-AMP) . These reagents cleave the Fmoc group and immediately scavenge the dibenzofulvene, forming a highly basic polyamine adduct that can be quantitatively extracted into mildly acidic water[4][5].

LPPS Workflow Visualization

The following diagram illustrates the self-contained LPPS cycle, highlighting the strategic aqueous extractions that replace the resin-washing steps of SPPS.

LPPS_Workflow Start Fmoc-D-Orn(Boc)-OH + C-terminal Amine Coupling Coupling Reaction (T3P or EDC/HOBt) Start->Coupling Activate alpha-COOH Workup1 Aqueous Extraction (Remove Byproducts) Coupling->Workup1 Monitor via LC-MS Deprotect Fmoc Deprotection (TAEA or 4-AMP) Workup1->Deprotect Purified Intermediate Workup2 Acidic Wash (pH 5.5) (Extract Fmoc-Adduct) Deprotect->Workup2 Cleave alpha-NH2 Next Next Synthesis Cycle or Final Cleavage Workup2->Next Free Amine Ready

Liquid-Phase Peptide Synthesis (LPPS) cycle for Fmoc-D-Orn(Boc)-OH.

Quantitative Data: Coupling Reagent Comparison

To ensure a self-validating protocol, the choice of coupling reagent must align with the workup constraints of LPPS. Table 1 summarizes the empirical performance of various reagents when coupling Fmoc-D-Orn(Boc)-OH in a solution phase[3][6].

Coupling ReagentByproduct SolubilityEpimerization Risk (D-Orn)Typical YieldLPPS Suitability
T3P / DIPEA Highly Water-SolubleVery Low (<0.5%)92 - 95%Optimal : Byproducts removed via simple water wash.
EDC·HCl / HOBt Water-SolubleLow (<1.0%)88 - 92%Excellent : Standard choice; requires mild acid/base washes.
HATU / DIPEA Organic-SolubleModerate (1.5 - 3%)>95%Poor : High yield, but byproducts require chromatography.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . At each critical junction, an analytical checkpoint is embedded to ensure the chemical causality of the previous step was achieved before proceeding.

Protocol A: T3P-Mediated Coupling of Fmoc-D-Orn(Boc)-OH

Objective: Form an amide bond with a C-terminal peptide fragment while preserving D-chirality and avoiding lactamization.

  • Preparation: Dissolve the C-terminal peptide fragment (free amine, 1.0 eq) and Fmoc-D-Orn(Boc)-OH (1.1 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to a concentration of 0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 5 minutes at 0 °C (ice bath) under an inert nitrogen atmosphere.

  • Activation: Dropwise, add a 50% solution of T3P in EtOAc (1.5 eq). The biomimetic activation of the carboxyl group occurs instantly without forming an oxazolone intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (Coupling): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. Causality: A negative result (absence of a purple/blue spot) confirms the complete consumption of the free amine.

  • Aqueous Workup:

    • Wash the organic layer sequentially with 5% KHSO4​ (2x), saturated NaHCO3​ (2x), and brine (1x).

    • Mechanism: T3P byproducts are highly polar phosphates that partition cleanly into the aqueous phase, leaving the pure protected peptide in the organic layer.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Scavenger-Assisted Fmoc Deprotection

Objective: Remove the N-terminal Fmoc group and quantitatively extract the dibenzofulvene byproduct without chromatography.

  • Preparation: Dissolve the Fmoc-protected intermediate from Protocol A in DCM to a concentration of 0.1 M.

  • Deprotection & Scavenging: Add tris(2-aminoethyl)amine (TAEA) (50 equivalents) to the solution. Stir vigorously at room temperature for 30 minutes[5].

    • Mechanism: TAEA acts as a base to abstract the acidic fluorenyl proton, triggering β -elimination of the Fmoc group. The primary amines of TAEA then immediately attack the resulting highly reactive dibenzofulvene, forming a polyamine adduct.

  • Self-Validation Checkpoint (Deprotection): Analyze an aliquot via LC-MS. Causality: The disappearance of the starting material mass and the appearance of the free-amine mass confirms complete deprotection.

  • Acidic Extraction:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer 3 times with a Phosphate Buffer (pH 5.5).

    • Mechanism: The mildly acidic buffer protonates the multiple basic amine sites on the TAEA-dibenzofulvene adduct and excess TAEA, pulling them entirely into the aqueous phase. The desired peptide (containing only one free α -amine and the Boc-protected δ -amine) remains in the DCM.

  • Self-Validation Checkpoint (Purity): Measure the UV absorbance of the organic layer at 301 nm. Causality: The absence of a strong absorption peak at 301 nm confirms that all dibenzofulvene has been successfully extracted.

  • Final Isolation: Dry the organic layer over Na2​SO4​ , concentrate, and precipitate the free-amine peptide using cold diethyl ether.

References

  • Neuland Labs. "What Is Liquid Phase Peptide Synthesis? Methods & Uses". Neuland Labs.[Link]

  • PMC (NIH). "Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)". National Institutes of Health. [Link]

  • Google Patents. "US5516891A - Liquid phase synthesis of peptides and peptide derivatives".
  • ARKAT USA. "Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino". ARKAT USA.[Link]

Sources

Application

Synthesizing Cell-Penetrating Peptides with Fmoc-D-Orn(Boc)-OH: An Application &amp; Protocol Guide

Introduction: Engineering Stability and Potency in Cell-Penetrating Peptides Cell-penetrating peptides (CPPs) represent a powerful class of molecular delivery vehicles, capable of translocating a wide array of cargo—from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Engineering Stability and Potency in Cell-Penetrating Peptides

Cell-penetrating peptides (CPPs) represent a powerful class of molecular delivery vehicles, capable of translocating a wide array of cargo—from small molecules to large biologics like proteins and nucleic acids—across the cellular membrane.[1][2] Their utility in research and therapeutics is immense, offering a solution to the fundamental challenge of intracellular drug delivery.[2][3] Many of the most effective CPPs are cationic, rich in positively charged amino acids like arginine and lysine, which are crucial for their interaction with the negatively charged cell membrane.[1][4][5]

This guide focuses on the synthesis of CPPs utilizing a strategic, non-proteinogenic amino acid derivative: Fmoc-D-Orn(Boc)-OH . This building block offers a dual advantage. The incorporation of a D-amino acid, the stereoisomeric (mirror image) form of the natural L-amino acids, provides a significant shield against enzymatic degradation by proteases, which are stereospecific for L-amino acids.[6][7][8][9] This increased proteolytic stability translates to a longer biological half-life and potentially enhanced bioavailability of the peptide therapeutic.[6][9]

Furthermore, ornithine, a homolog of lysine with a slightly shorter side chain, serves as an effective surrogate for positively charged residues.[10][11] In this derivative, the side-chain δ-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[11] This orthogonal protection scheme is the cornerstone of modern solid-phase peptide synthesis (SPPS), affording precise control over the synthetic process.[11][12] By replacing lysine with D-ornithine, we can create CPPs that retain their cationic nature essential for cell penetration while gaining substantial resistance to enzymatic breakdown.[10][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, application, and detailed protocols for synthesizing CPPs using Fmoc-D-Orn(Boc)-OH via Fmoc-based SPPS.

Part 1: The Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is an iterative process performed on an insoluble resin support, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[11][14] The synthesis of a peptide chain involves the sequential repetition of two key steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

The SPPS Cycle: A Stepwise Elucidation
  • Resin Preparation: The synthesis begins with an insoluble resin, typically a polystyrene-based bead, functionalized with a linker. For synthesizing C-terminally amidated peptides, which is common for CPPs, a Rink Amide resin is an excellent choice.[15] The resin is first swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The temporary Fmoc protecting group on the resin's linker (or the last coupled amino acid) is removed using a mild base, typically a 20% solution of piperidine in DMF.[4][14][15] This exposes a free amine group, ready for the next coupling reaction.

  • Amino Acid Activation & Coupling: The incoming amino acid, in this case, Fmoc-D-Orn(Boc)-OH, has its carboxylic acid group activated by a coupling reagent. Common activators include combinations like HBTU/DIPEA or HATU/DIPEA, which form a highly reactive ester, facilitating the formation of a peptide bond with the free amine on the resin.[16]

  • Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove excess reagents and soluble by-products, ensuring the purity of the growing peptide chain.[14]

This cycle is repeated for each amino acid in the desired sequence. The progress of the coupling reaction is often monitored using a qualitative method like the Kaiser test, which detects free primary amines.[4][16]

SPPS_Workflow cluster_0 SPPS Cycle Resin 1. Start: Resin with N-Fmoc protected group Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH + Activator) Wash1->Coupling Exposed N-terminus Wash2 5. Wash (DMF/DCM) Coupling->Wash2 Peptide bond formed Next_AA Add Next Fmoc-AA-OH Wash2->Next_AA Repeat Cycle Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage Sequence Complete Next_AA->Deprotection

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Part 2: Detailed Experimental Protocols

Safety Precaution: Always handle all chemicals, especially DMF, TFA, piperidine, and coupling reagents, inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of a Model CPP (D-Orn)₉

This protocol details the manual synthesis of a nona-D-ornithine peptide amide, a simple yet representative cationic CPP, on a 0.1 mmol scale.

Materials:

  • Rink Amide MBHA resin (0.1 mmol, ~0.4-0.8 mmol/g loading)

  • Fmoc-D-Orn(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O), HPLC grade

  • Anhydrous diethyl ether, peroxide-free

Equipment:

  • Manual peptide synthesis vessel (fritted glass)

  • Shaker or rocker

  • Filtration apparatus

  • Scintillation vials

  • Centrifuge and tubes

  • Lyophilizer

  • HPLC system (preparative and analytical)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Procedure:

  • Resin Swelling & Initial Deprotection:

    • Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (~10 mL/g resin) and allow it to swell for 1 hour with gentle agitation.

    • Drain the DMF.

    • Add 20% piperidine in DMF (~10 mL/g resin) and agitate for 20 minutes to remove the Fmoc group from the Rink linker.[15]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

  • Amino Acid Coupling Cycle (Repeated 9 times for D-Ornithine): a. Activation: In a separate vial, dissolve Fmoc-D-Orn(Boc)-OH (3 eq., 0.3 mmol) and OxymaPure (3 eq., 0.3 mmol) in DMF (~5 mL). Add DIC (3 eq., 0.3 mmol) and allow the mixture to pre-activate for 2-3 minutes.[4][17] b. Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the vessel for 1-2 hours at room temperature.[18] c. Monitoring (Optional but Recommended): Perform a Kaiser test. Take a few beads of resin, wash them with ethanol, and add the Kaiser test reagents. A blue color on the beads indicates incomplete coupling (free primary amines remain). If the test is positive, the coupling step should be repeated ("double coupling").[4] d. Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). e. Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[4] f. Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL). g. Repeat: Return to step 2a for the next D-ornithine coupling.

  • Final Cleavage and Global Deprotection:

    • After the final coupling and deprotection cycle, wash the peptidyl-resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS .[18][19] Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the dry resin (~10 mL/g resin) in the synthesis vessel.[20]

    • Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive cations (e.g., tert-butyl) generated during the deprotection of the Boc groups.[21]

    • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (~40 mL) of cold, anhydrous diethyl ether.[19][20] A white precipitate should form.

    • Place the tube in a freezer (-20°C) for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual cleavage scavengers.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen and then in a vacuum desiccator to obtain the crude peptide powder.

Coupling_Deprotection_Cycle cluster_coupling Coupling Step cluster_deprotection Deprotection Step Resin_NH2 Resin-Peptide-NH₂ Exposed N-terminus AA_Activated Fmoc-D-Orn(Boc)-COOH Activated Carboxyl Resin_NH2:f0->AA_Activated:f0 Peptide Bond Formation AA_Activated:f0->AA_Activated:f1 + DIC/Oxyma Resin_Fmoc Resin-Peptide-NH-Fmoc Protected N-terminus Piperidine Piperidine Fmoc_H Fmoc-Piperidine Adduct Resin_Fmoc:f0->Piperidine Base-mediated removal

Figure 2. Chemical transformations during the coupling and deprotection cycle.
Protocol 2: Peptide Purification and Analysis

The crude peptide must be purified and its identity confirmed. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification, followed by mass spectrometry for identity verification.[22][23]

1. Purification by Preparative RP-HPLC:

  • Solvents:

    • Solvent A: 0.1% TFA in HPLC-grade water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Solvent A (or a water/acetonitrile mixture if solubility is an issue).

    • Inject the solution onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% B over 40 minutes).

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peptide peak.

2. Purity Analysis by Analytical RP-HPLC:

  • Combine the pure fractions collected from the preparative run.

  • Inject a small aliquot onto an analytical C18 RP-HPLC column.

  • Run a similar gradient to the preparative method (often a faster gradient).

  • The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Aim for >95% purity.

3. Identity Confirmation by Mass Spectrometry:

  • Analyze a sample of the purified peptide using ESI-MS or MALDI-TOF MS.[23]

  • The observed molecular weight should match the calculated theoretical molecular weight of the target peptide.

Analytical Technique Purpose Expected Result for (D-Orn)₉ Amide
Analytical RP-HPLC Assess purityA single major peak with >95% integrated area.
Mass Spectrometry (MS) Confirm identity and molecular weightObserved Mass ≈ 1044.3 Da (Monoisotopic Mass).

Part 3: Application Notes & Troubleshooting

  • Rationale for D-Ornithine vs. D-Arginine: While arginine is the most common residue in natural CPPs, its synthesis can be challenging. The guanidinium side chain of arginine, protected by bulky groups like Pbf, can lead to side reactions such as δ-lactam formation, which terminates the peptide chain.[4][17][24][25] Ornithine offers a primary amine side chain that is less sterically hindered and not prone to this side reaction, potentially leading to higher synthesis yields and purity. The Boc group on the ornithine side chain is also highly stable during the Fmoc deprotection steps.

  • Solubility Issues: Arginine- and ornithine-rich peptides can sometimes be difficult to dissolve after cleavage. Sonication or the addition of a small amount of acetic acid or acetonitrile can aid in solubilization before HPLC purification.

  • Incomplete Coupling: If the Kaiser test repeatedly indicates incomplete coupling, especially for a specific residue, several strategies can be employed:

    • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[4]

    • Change Coupling Reagents: Switch to a more potent activator like HATU.

    • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 45°C) can improve efficiency, especially when using viscous solvents.[17]

  • Cleavage Scavengers: The choice of scavengers is critical. TIS is effective at scavenging tert-butyl cations.[21] If the peptide contained other sensitive residues like Tryptophan, Methionine, or Cysteine, a more complex scavenger cocktail (e.g., Reagent K or R, containing water, TIS, phenol, and thioanisole or ethanedithiol) would be necessary to prevent side reactions.[20][21]

Conclusion

The strategic incorporation of Fmoc-D-Orn(Boc)-OH into peptide sequences is a powerful method for developing robust cell-penetrating peptides. This approach combines the enhanced proteolytic stability conferred by D-amino acids with the reliable and high-yielding nature of Fmoc-SPPS. By leveraging the orthogonal protection scheme of this derivative, researchers can efficiently synthesize highly pure, stable CPPs. The detailed protocols and application notes provided herein offer a solid foundation for scientists aiming to harness the potential of these engineered peptides for advanced drug delivery and other biomedical applications.

References

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Available at: [Link]

  • Saleh, A. F., et al. (2016, March 23). Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications. Biomedical Reports. Available at: [Link]

  • Martin, A. D., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC. NCBI. Available at: [Link]

  • Wikipedia. (n.d.). Cell-penetrating peptide. Available at: [Link]

  • Martin, A. D., et al. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. PubMed. Available at: [Link]

  • Lindgren, M., et al. (n.d.). Cell-penetrating peptides: mechanisms and applications. PubMed. Available at: [Link]

  • American Chemical Society. (n.d.). Cell penetrating peptides: Mechanism of action. Available at: [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • International Journal of Science and Research Archive. (2024, June 17). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • MDPI. (2010, March 30). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Available at: [Link]

  • NCBI. (2024, June 26). Arginine‐Rich Cell‐Penetrating Peptides Induce Lipid Rearrangements for Their Active Translocation across Laterally Heterogeneous Membranes. Available at: [Link]

  • Canadian Science Publishing. (n.d.). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Available at: [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Available at: [Link]

  • NCBI. (n.d.). Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. Available at: [Link]

  • ResearchGate. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Available at: [Link]

  • LifeTein. (n.d.). Cell-penetrating peptide CPP synthesis service. Available at: [Link]

  • PubMed. (n.d.). Synthesis of cell-penetrating peptides and their application in neurobiology. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Available at: [Link]

  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
  • ACS Nano. (2014, February 24). Cell-Penetrating Peptides: Design, Synthesis, and Applications. Available at: [Link]

  • MDPI. (2022, May 13). Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane. Available at: [Link]

  • Springer. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During Fmoc-D-Orn(Boc)-OH Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering epimerization (racemization) issues when incorporati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering epimerization (racemization) issues when incorporating D-amino acids, specifically Fmoc-D-Orn(Boc)-OH, during Solid-Phase Peptide Synthesis (SPPS).

Below, we provide a mechanistic breakdown of why racemization occurs, actionable troubleshooting strategies, and a self-validating experimental protocol to ensure the stereochemical integrity of your peptide therapeutics.

Mechanistic Deep-Dive: The Causality of Epimerization

The incorporation of D-amino acids introduces a critical vulnerability: the stereocenter at the alpha-carbon is highly prone to base-catalyzed epimerization during carboxyl activation. While urethane protecting groups (like Fmoc) inherently suppress oxazolone formation compared to acetyl groups, the steric bulk of the Boc-protected ornithine side chain can reduce the rate of the desired amidation[1].

This kinetic delay provides a window for the highly reactive O-acylisourea or active ester intermediate to cyclize into an oxazolone or undergo direct enolization. Once the oxazolone forms, any base present in the reaction mixture can abstract the alpha-proton, creating an achiral enolate. Upon re-protonation, the stereocenter is scrambled, leading to the formation of the L-Ornithine impurity[2].

Mechanism A Fmoc-D-Orn(Boc)-OH + Coupling Reagent B O-Acylisourea / Active Ester (Highly Reactive) A->B Activation C Desired Pathway: Amide Bond Formation B->C Rapid Amine Addition D Side Reaction: Oxazolone Formation B->D Slow Coupling / Excess Base E Base-Catalyzed Alpha-Proton Abstraction D->E F Achiral Enolate Intermediate E->F G Epimerization (L-Ornithine impurity) F->G Re-protonation

Mechanism of base-catalyzed oxazolone formation and epimerization.

Core Troubleshooting Strategies

To suppress racemization, the chemical equilibrium must be shifted toward rapid amidation while eliminating the environmental factors that promote alpha-proton abstraction.

Strategy A: Transitioning to Neutral Coupling Systems

Traditional methods employing diisopropylcarbodiimide (DIC) alone or with HOBt can lead to significant racemization due to slower coupling rates. The introduction of Oxyma Pure [ethyl 2-cyano-2-(hydroxyimino)acetate] has revolutionized this process[3]. The Oxyma Pure/DIC system is highly recommended because it operates under neutral conditions (requiring no external base) and forms a highly reactive ester that outcompetes oxazolone formation[4].

Strategy B: Modulating Base Basicity (If using Uronium Salts)

If your sequence requires the extreme coupling efficiency of uronium salts like HATU or COMU, a tertiary base is mandatory. However, using a strong base like DIPEA (pKa ~10.5) is the primary driver of epimerization. For racemization-sensitive couplings, swap DIPEA for a weaker, non-nucleophilic base like sym-collidine (2,4,6-trimethylpyridine, pKa ~7.4)[2]. This significantly reduces the deprotonation of the oxazolone intermediate[5].

Strategy C: Kinetic Control via Pre-Activation

Minimizing activation time prevents the accumulation of oxazolone intermediates. Pre-activation of Fmoc-D-Orn(Boc)-OH should be strictly limited to 1–5 minutes before introducing it to the resin-bound amine[2],[5].

Quantitative Reagent Comparison

The following table synthesizes the impact of various coupling systems on the relative racemization risk during the coupling of sterically hindered or sensitive Fmoc-amino acids.

Coupling SystemBase RequiredPre-activation TimeRelative Racemization RiskMechanistic Rationale
DIC / HOBt None5 minModerate (~0.2%)Slower active ester formation allows oxazolone accumulation.
DIC / Oxyma Pure None1-2 minVery Low (<0.1%)Rapid formation of highly reactive Oxyma ester outcompetes side reactions[3].
HATU DIPEA (2 eq)5 minHigh (1-2%)Strong basicity (pKa ~10.5) of DIPEA promotes alpha-proton abstraction[2].
HATU sym-Collidine (2 eq)2 minLow (~0.1%)Weaker, non-nucleophilic base (pKa ~7.4) minimizes enolization[5].

Self-Validating Experimental Protocol

To guarantee stereochemical fidelity, implement the following optimized DIC/Oxyma Pure coupling protocol. This methodology is designed as a self-validating system, utilizing qualitative checkpoints to ensure reaction completion without over-exposure to reactive conditions.

Workflow Step1 1. Resin Preparation (Swelling & Fmoc Deprotection) Step2 2. Reagent Preparation (Fmoc-D-Orn + Oxyma Pure + DIC) Step1->Step2 Step3 3. Minimal Pre-activation (1-2 minutes at 0-5°C) Step2->Step3 Step4 4. Coupling Reaction (Add to resin, agitate 1-2h at RT) Step3->Step4 Step5 5. Kaiser Test Validation (Check for unreacted amines) Step4->Step5

Optimized workflow for racemization-free Fmoc-D-Orn(Boc)-OH coupling.

Step-by-Step Methodology:
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 5 mins). Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine, which could act as a basic catalyst for racemization.

  • Reagent Preparation: In a clean vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-D-Orn(Boc)-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (approx. 0.1 M concentration).

  • Controlled Activation: Chill the amino acid/Oxyma solution to 0–5°C using an ice bath. Add 3.0 equivalents of DIC. Allow the mixture to pre-activate for strictly 1 to 2 minutes .

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate gently at room temperature for 1 to 2 hours.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • If the beads are colorless/yellow: The coupling is complete. Proceed to washing.

    • If the beads are blue: The coupling is incomplete. Do not extend the reaction time. Drain the reagents and perform a double coupling using fresh reagents (1.5 equivalents) for 1 hour[4].

Frequently Asked Questions (FAQs)

Q: We are using Microwave-Assisted SPPS (MW-SPPS). Why is our D-Ornithine epimerizing at 90°C? A: Heat acts as a thermodynamic accelerator for both the desired amidation and the undesired oxazolone formation. At 90°C, the rate of alpha-proton abstraction increases exponentially. For racemization-prone residues like D-Orn, Cys, or His, microwave heating should be bypassed entirely, or the temperature strictly capped at 50°C using the DIC/Oxyma system[3].

Q: Can we use HBTU instead of HATU to save on reagent costs? A: It is not recommended for sensitive D-amino acids. HBTU lacks the nitrogen atom in the benzotriazole ring (present in HATU/HOAt), which provides neighboring group participation to accelerate the reaction[1]. The lower reactivity of HBTU extends the required coupling time, thereby increasing the exposure of the activated ester to the base, which exacerbates racemization.

Q: How do we analytically verify the absence of the L-Ornithine impurity? A: Standard reverse-phase HPLC cannot resolve D/L enantiomers of a single residue integrated within a complex peptide sequence. To validate stereochemical integrity, you must either use a high-resolution chiral HPLC column or perform total acid hydrolysis followed by Marfey's derivatization (using FDAA) and LC-MS analysis to accurately quantify the D/L ratio.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety Peptide Chemistry [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications[Link]

  • CYCLIC PENTAPEPTIDE-BASED CXCR4 LIGANDS FOR VARIOUS APPLICATIONS WITHIN CANCEROUS MALIGNANCIES Technical University of Munich (TUM)[Link]

Sources

Optimization

Troubleshooting low coupling yields for Fmoc-D-Orn(Boc)-OH

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically troubleshoot and resolve low coupling yields associated with Fmoc-D-Orn(Boc)-OH .

Solid-Phase Peptide Synthesis (SPPS) is highly sequence-dependent. Incorporating a D-amino acid with a bulky, protected aliphatic side chain like ornithine introduces unique steric and kinetic challenges. This guide bypasses generic advice to provide you with authoritative, mechanistically grounded solutions.

Part 1: Diagnostic Workflow

Before changing your synthesis parameters, you must identify the chemical root cause of the failure. The logic tree below outlines the self-validating diagnostic process.

Troubleshooting A Low Yield: Fmoc-D-Orn(Boc)-OH B Perform Kaiser Test & LC-MS A->B C Mass = Target - 332 Da (Missing Residue) B->C Incomplete Acylation D Mass = Target - 18 Da (Lactam/Water Loss) B->D Side Reaction E Implement Orthogonal Double Coupling C->E F Check Reagent Freshness (Boc Integrity) D->F

Diagnostic workflow for identifying and resolving Fmoc-D-Orn(Boc)-OH coupling failures.

Part 2: Root Cause Analysis & Causality

Q: Why is Fmoc-D-Orn(Boc)-OH specifically prone to low coupling yields?

A: The difficulty stems from three intersecting chemical phenomena:

  • Diastereomeric Mismatch & Steric Hindrance: Inserting a D-amino acid into an L-peptide chain disrupts the growing secondary structure (like β -sheets). This conformational kink often causes the N-terminus to fold inward, creating severe steric occlusion. Furthermore, the bulky Boc protecting group on the short 3-carbon δ -amine side chain creates a dense steric shield around the α -carbonyl during activation[1].

  • Aggregation: The disruption of the peptide backbone can expose hydrophobic patches, leading to inter-chain hydrogen bonding and resin aggregation, which starves the reaction site of reagents.

  • The "Ornithine Effect" (Lactamization): Ornithine possesses a strong propensity to undergo lactamization—a rapid, quantitative cyclization that irreversibly blocks synthesis[1]. If the Boc group is compromised by trace acids in degraded DMF, or if activation is prolonged, the free δ -amine attacks the activated α -carboxyl group, forming a stable 6-membered δ -lactam[2].

Mechanism Act Activated D-Orn Active Ester Deprot Premature Boc Removal Act->Deprot Acid/Heat Success Elongated Peptide Act->Success Intermolecular Coupling Lactam δ-Lactam (Dead End) Deprot->Lactam Intramolecular Attack Peptide Resin-Bound Peptide Peptide->Success

Competing pathways: Successful intermolecular coupling vs. intramolecular δ-lactam formation.

Part 3: Quantitative Reagent Selection

To overcome steric hindrance without triggering side reactions, you must select the correct coupling reagents. Uronium salts (like HATU) are powerful but can cause guanidinylation of the N-terminus if used improperly. Oxyma-based reagents offer superior performance for difficult sequences by maintaining an acidic environment that suppresses epimerization of the D-stereocenter[3].

Table 1: Comparative Efficacy of Coupling Reagents for D-Ornithine

Reagent SystemActivation IntermediateEfficiency for Hindered D-Amino AcidsEpimerization RiskRecommended Use Case
DIC / OxymaPure Ester (Oxyma)HighVery LowPrimary coupling, elevated temp (50°C)
HATU / DIEA Uronium (OAt)Very HighModerateSecondary coupling (double coupling)
COMU / DIEA Uronium (Oxyma)Very HighLowDifficult sequences, manual SPPS[3]
HBTU / DIEA Uronium (OBt)ModerateHighRoutine L-amino acids (Not recommended here)

Part 4: Self-Validating Experimental Protocol

To guarantee successful coupling, we employ an Orthogonal Double-Coupling Strategy . Causality: Using two different activation chemistries (an Oxyma ester followed by an OAt ester) alters the steric trajectory of the activated amino acid. If the primary ester cannot navigate the steric bulk of the folded peptide, the secondary uronium-activated species often can.

Step-by-Step Methodology:

  • Resin Preparation & Swelling: Swell the resin-bound peptide in pure, amine-free DMF for 30 minutes. Perform Fmoc deprotection (20% Piperidine in DMF) and wash thoroughly (5x DMF).

  • Primary Activation (DIC/OxymaPure):

    • Prepare 4.0 eq of Fmoc-D-Orn(Boc)-OH and 4.0 eq of OxymaPure in DMF.

    • Add 4.0 eq of DIC. Allow pre-activation for 3 minutes. (Note: DIC/Oxyma forms a highly reactive but neutral ester, minimizing epimerization of the D-stereocenter).

    • Add the mixture to the resin and agitate for 45 minutes at room temperature (or 50°C in a microwave synthesizer).

  • Validation Checkpoint 1 (Kaiser Test):

    • Wash the resin (3x DMF). Perform a Kaiser test.

    • Self-Validation: If the beads are colorless, acylation is complete. If blue/purple, proceed immediately to Step 4.

  • Secondary Activation (HATU/DIEA):

    • Prepare 4.0 eq of Fmoc-D-Orn(Boc)-OH and 4.0 eq of HATU in DMF.

    • Add 8.0 eq of DIEA directly to the amino acid solution and immediately transfer to the resin. (Note: HATU provides anchimeric assistance via its pyridine nitrogen, driving highly hindered couplings to completion).

    • Agitate for 45 minutes.

  • Validation Checkpoint 2 (Micro-Cleavage):

    • Wash the resin (5x DMF, 3x DCM).

    • Self-Validation: Cleave a 2 mg resin sample using TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the addition of the target mass (+332 Da) before proceeding to the next synthesis cycle.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is my Fmoc-D-Orn(Boc)-OH coupling failing when Fmoc-L-Orn(Boc)-OH worked perfectly in a similar sequence? A: This is a classic case of diastereomeric mismatch. The D-stereocenter forces the peptide backbone into a non-native trajectory. Depending on the preceding L-amino acid, this can cause the N-terminus to fold inward, burying the reactive amine in a steric pocket that the L-enantiomer naturally avoids.

Q: My LC-MS shows a mass of [Target - 18 Da]. What happened? A: This specific mass shift indicates δ -lactam formation (loss of H2​O during cyclization). Ornithine's 3-carbon side chain makes it highly susceptible to forming a 6-membered lactam ring[1][2]. This occurs if the Boc group is compromised by degraded, acidic DMF or if the activated amino acid is left in solution too long before coupling. Ensure your reagents are fresh and your DMF is anhydrous and amine-free.

Q: Can I use microwave heating to force the coupling? A: Yes, but with strict chemical caveats. Microwave heating (e.g., 50°C) drastically improves reaction kinetics for bulky residues. However, elevated temperatures increase the risk of epimerization (converting D-Orn to L-Orn). If using heat, you must use DIC/OxymaPure; its slightly acidic environment suppresses epimerization compared to basic uronium/DIEA conditions.

Q: Should I switch to Fmoc-D-Lys(Boc)-OH instead? A: If your final application allows for a side-chain that is one carbon longer, yes. Lysine possesses a 4-carbon side chain, which is kinetically unfavorable for lactam formation (it would require forming a 7-membered ring). This evolutionary structural difference makes Lysine significantly easier to couple than Ornithine[1].

References

  • Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis - Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Public
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis - IntechOpen.
  • Peptide Coupling Reagents Guide - Sigma-Aldrich.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Merel.si.
  • Evaluation of combined use of Oxyma and HATU in aggreg

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Cleavage in Fmoc-D-Orn(Boc)-OH Peptides

Welcome to the Advanced Peptide Troubleshooting Center. This guide is designed for synthesis chemists and drug development professionals encountering stubborn +100 Da mass adducts during the final cleavage of peptides co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Troubleshooting Center. This guide is designed for synthesis chemists and drug development professionals encountering stubborn +100 Da mass adducts during the final cleavage of peptides containing D-Ornithine.

Below, we dissect the mechanistic causes of incomplete tert-butyloxycarbonyl (Boc) removal, provide quantitative data for cocktail optimization, and outline self-validating protocols to rescue your peptide yields.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q: My LC-MS shows a mass shift of exactly +100 Da on my D-Ornithine peptide. Is this definitely the Boc group? A: Yes. A mass shift of +100 Da corresponds to an intact, uncleaved Boc group. It is critical to distinguish this from a +56 Da mass shift , which indicates re-alkylation. Boc deprotection proceeds via an SN1 mechanism, generating a highly reactive tert-butyl carbonium ion[1]. If this cation is not properly trapped by scavengers, it can re-alkylate nucleophilic residues (like Trp, Cys, or Met), adding 56 Da to your target mass[2]. An intact +100 Da mass, however, means the acid never successfully broke the carbamate bond, dictating a need for better acid penetration rather than just better scavengers.

Q: Boc is highly acid-labile. Why is it resisting 95% TFA cleavage specifically on D-Ornithine? A: The resistance is rarely a chemical bond issue; it is a microenvironment issue. The introduction of a D-amino acid (like D-Orn) into an L-amino acid sequence frequently induces tight β-turns or local peptide aggregation. This secondary structure can bury the δ-amino group of D-Ornithine in a sterically hindered hydrophobic pocket, physically shielding it from the acid. Furthermore, if you are using heavily cross-linked polystyrene resins, the polymer matrix may suffer from insufficient swelling in high concentrations of TFA, resulting in limited solvent transfer into the resin core and leaving the Boc group intact[3].

Q: How does the choice of cleavage cocktail resolve this? A: Standard cleavage cocktails like TFA/TIS/H2O (95:2.5:2.5) are sufficient for most sequences[4]. However, for aggregated D-Orn sequences, you need a cocktail that disrupts hydrogen bonding. Reagent K (TFA/Water/Phenol/Thioanisole/EDT) is highly recommended here[4]. The phenol in Reagent K acts not only as a scavenger but as a powerful chaotropic agent, unfolding the local peptide structure to expose the D-Orn side chain to the TFA.

Part 2: Diagnostic Workflow

Follow this logical pathway to identify and resolve your specific mass shift issue.

G Start LC-MS: Unexpected Mass Peak MassCheck Determine Mass Shift Start->MassCheck tBu +56 Da (t-Butyl Alkylation) MassCheck->tBu +56 Da Boc +100 Da (Incomplete Boc Cleavage) MassCheck->Boc +100 Da Scavenger Optimize Scavengers (Add EDT/TIS) tBu->Scavenger Swelling Assess Resin Swelling in TFA Boc->Swelling Success Complete Deprotection Target Mass Achieved Scavenger->Success PoorSwell Poor Swelling (e.g., PS Resin) Swelling->PoorSwell GoodSwell Good Swelling (e.g., PEG Resin) Swelling->GoodSwell SolPhase Protocol B: Solution-Phase Deprotection PoorSwell->SolPhase TimeTemp Protocol A: Extend Time or Use Reagent K GoodSwell->TimeTemp SolPhase->Success TimeTemp->Success

Diagnostic workflow for resolving +100 Da and +56 Da mass shifts during SPPS Boc deprotection.

Part 3: Quantitative Data on Cleavage Efficacy

The table below summarizes the expected Boc removal efficiency based on different cleavage conditions. Notice how time and chaotropic disruption play a larger role than acid concentration alone.

Cleavage ConditionTimeTempEst. Boc Removal (%)Mechanistic Causality
50% TFA in DCM 5 min25°C~78%Insufficient time for acidolysis; leaves deletion/adduct sequences[5].
TFA/TIS/H2O (95:2.5:2.5)2 hours25°C85 - 90%Standard condition; often fails on D-Orn due to local folding/steric shielding.
Reagent K 3 - 4 hours25°C>98%Phenol acts as a chaotrope, disrupting hydrogen bonds to expose the Orn side chain[4].
Solution-Phase 95% TFA 2 hours25°C>99%Eliminates resin swelling limitations, maximizing solvent transfer to the peptide[3].

Part 4: Self-Validating Experimental Protocols

If standard cleavage yields a +100 Da adduct, select one of the following protocols based on your resin type.

Protocol A: Extended Cleavage with Chaotropic Disruption (Reagent K)

Best for: Peptides synthesized on PEG-based resins (which swell well in TFA) but suffer from severe sequence-induced aggregation.

  • Cocktail Preparation: In a fume hood, prepare fresh Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% EDT (v/v)[4]. Causality: Phenol disrupts secondary structures, while EDT and thioanisole trap the resulting tert-butyl carbonium ions.

  • Resin Treatment: Add 10 mL of Reagent K per 1 gram of dry peptide-resin. Stir gently at room temperature for 3 to 4 hours . Causality: Extended time allows the acid to penetrate the sterically hindered pocket surrounding the D-Ornithine.

  • Self-Validation Checkpoint: Before precipitating the entire batch, extract a 5 µL aliquot of the cleavage solution. Drop it into 100 µL of cold diethyl ether to precipitate the peptide. Centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and run a rapid LC-MS.

  • Decision Gate:

    • If the +100 Da peak is gone, proceed to Step 5.

    • If the +100 Da peak remains, apply mild heat (35°C) for an additional 1 hour and re-test.

  • Global Precipitation: Filter the resin and precipitate the bulk cleavage solution in 10 volumes of ice-cold diethyl ether.

Protocol B: Two-Stage Solution-Phase Deprotection

Best for: Peptides synthesized on highly cross-linked Polystyrene (PS) resins, which shrink in high TFA concentrations, preventing acid access.

  • Initial Support Cleavage: Treat the peptide-resin with standard TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Causality: This is sufficient time to cleave the linker (e.g., Rink Amide or Wang) and release the peptide into solution, even if side-chain deprotection is incomplete.

  • Resin Removal & Evaporation: Filter off the resin. Evaporate the TFA solution under a gentle stream of Nitrogen (N₂) until it becomes a viscous oil.

  • Solution-Phase Treatment: Redissolve the crude peptide oil in 10 mL of fresh 95% TFA / 5% TIS. Stir for 2 hours. Causality: By removing the polymer matrix, you eliminate the variable of resin swelling. The peptide is now in a homogenous solution, ensuring 100% molecular contact between the TFA and the shielded D-Orn(Boc) residue[3].

  • Self-Validation Checkpoint: Take a 5 µL aliquot, precipitate in ether, and confirm the target mass via LC-MS.

  • Final Isolation: Precipitate the fully deprotected peptide in cold ether, wash twice with ether, and dry under vacuum prior to HPLC purification.

References

  • Conversion of an Injectable MMP-Degradable Hydrogel into Core-Cross-Linked Micelles | Biomacromolecules Source: ACS Publications URL:[Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis Source: PMC - NIH URL:[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL:[Link]

  • Acid-Modulated Peptide Synthesis for Application on Oxide Biosensor Interfaces Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-D-Orn(Boc)-OH Solubility in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bulky, multi-protected amino acids during Solid-Phase Peptide Synthesis (SP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of bulky, multi-protected amino acids during Solid-Phase Peptide Synthesis (SPPS).

Fmoc-D-Orn(Boc)-OH is a critical building block for introducing D-ornithine residues. While standard quality control tests indicate it is "clearly soluble" at 0.5 M (1 mmol in 2 mL) in N,N-dimethylformamide (DMF), real-world laboratory conditions—such as temperature fluctuations, high-concentration automated synthesizer requirements, and solvent batch variations—can lead to unexpected gelation or incomplete dissolution.

This guide provides mechanistic explanations, self-validating protocols, and authoritative troubleshooting steps to ensure optimal solvation and coupling efficiency.

Diagnostic Workflow

Before adjusting your chemical parameters, follow this logical progression to diagnose and resolve solubility issues without compromising the integrity of your amino acid.

SolubilityTroubleshooting Start Fmoc-D-Orn(Boc)-OH Added to Solvent Check1 Visual Inspection: Is solution clear? Start->Check1 Yes1 Ready for SPPS Check1->Yes1 Clear No1 Cloudy / Gelation Check1->No1 Insoluble Action1 Sonicate 5 min & Warm to 30°C No1->Action1 Check2 Is solution clear? Action1->Check2 Check2->Yes1 Clear Action2 Switch to NMP or Add 10% DMSO Check2->Action2 Still Cloudy Check3 Is solution clear? Action2->Check3 Check3->Yes1 Clear Action3 In Situ Pre-activation (Add DIC/Oxyma) Check3->Action3 Persistent Gel Action3->Yes1 Active Ester Formed

Diagnostic workflow for resolving Fmoc-D-Orn(Boc)-OH solubility issues in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-D-Orn(Boc)-OH form a cloudy suspension or gel in standard DMF? A: The gelation of Fmoc-D-Orn(Boc)-OH is driven by strong intermolecular forces. The molecule possesses two bulky, hydrophobic protecting groups (the alpha-Fmoc and the delta-Boc) alongside a free C-terminal carboxylic acid. At concentrations of 0.5 M or higher, the carboxylic acid groups form hydrogen-bonded dimers. Concurrently, the planar fluorenyl rings of the Fmoc groups engage in pi-pi stacking. Together, these interactions create a supramolecular network that traps solvent molecules, resulting in a gel rather than a true solution.

Q2: How does switching from DMF to NMP improve the dissolution profile? A: N-methyl-2-pyrrolidone (NMP) is slightly more polar than DMF and is highly effective at solvating hydrophobic peptides and bulky amino acids[1]. The causality lies in NMP's cyclic lactam structure; it provides a larger non-polar surface area (the pyrrolidone ring) to interact with the Boc and Fmoc groups, while its highly polarized carbonyl oxygen serves as a superior hydrogen-bond acceptor. This dual action efficiently disrupts the inter-chain hydrogen bonds and hydrophobic interactions that cause aggregation[1].

Q3: Can I use heat or sonication to force dissolution without risking degradation? A: Mild physical agitation is safe, but heating must be strictly controlled. You can safely sonicate the suspension in a water bath at 25°C–30°C for 5 to 10 minutes. However, avoid prolonged heating above 40°C in DMF. Dimethylformamide spontaneously degrades over time—a process accelerated by heat—releasing dimethylamine impurities[2]. Because dimethylamine is a secondary amine, it is reactive toward the base-labile Fmoc protecting group and can cause premature deprotection, leading to truncated sequences and impure products[2].

Q4: If physical methods fail, should I dissolve the amino acid directly with the coupling reagent? A: Yes. This is a highly effective chemical workaround known as in situ pre-activation. By adding a coupling reagent (like DIC) and an additive (like OxymaPure), you convert the free carboxylic acid into an active ester. Mechanistically, this eliminates the hydrogen-bond donor (the -OH of the carboxylic acid), permanently breaking the carboxylic acid dimers. The resulting active ester is significantly more soluble in DMF/NMP than the free acid.

Quantitative Solvent Data

To aid in experimental design, the following table summarizes the physicochemical properties of various solvent systems and their practical solubility limits for Fmoc-D-Orn(Boc)-OH.

Solvent SystemPolarity IndexPractical Solubility Limit (25°C)Mechanistic Advantage / Disadvantage
100% DMF 6.4~0.5 MStandard SPPS solvent; prone to amine degradation over time[2].
100% NMP 6.7>0.5 MSuperior solvation for hydrophobic moieties; prevents aggregation[1].
DMF/DMSO (9:1) 6.5>0.6 MDMSO acts as a powerful chaotropic agent, disrupting strong intermolecular hydrogen bonding.
DMF + DIC/Oxyma N/A>0.8 M (as active ester)Breaks carboxylic acid dimers by forming a highly soluble active ester.

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Optimized Solvation using NMP/DMF Co-solvent System

Objective: Achieve a clear 0.5 M solution of Fmoc-D-Orn(Boc)-OH without premature activation, ideal for automated synthesizers. Causality: This binary system leverages the low viscosity of DMF for efficient resin swelling and the high hydrogen-bond disrupting power of NMP to maintain amino acid solubility.

  • Weighing: Weigh the required amount of Fmoc-D-Orn(Boc)-OH powder into a clean, dry glass vial.

  • Initial Solvation: Add 50% of your target total volume using anhydrous NMP. Swirl gently for 60 seconds.

    • Validation: The powder should wet immediately and begin to dissolve, as NMP effectively solvates the bulky Boc and Fmoc groups.

  • Dilution: Add the remaining 50% of the target volume using anhydrous DMF.

  • Agitation: Sonicate the mixture in a water bath at 25°C–30°C for exactly 5 minutes.

  • Validation Check: Hold the vial against a light source.

    • Pass: The solution is optically clear. Proceed to load it onto your synthesizer.

    • Fail: If micro-particles or turbidity remain, the concentration exceeds the local thermodynamic solubility limit. Proceed immediately to Protocol 2.

Protocol 2: In Situ Pre-Activation for Recalcitrant Aggregates

Objective: Force dissolution by converting the hydrogen-bonding carboxylic acid into an active ester. Causality: Dimerization of the free C-terminal carboxylic acid is the primary driver of gelation. Converting this to an Oxyma active ester eliminates the hydrogen bond donor, drastically increasing solubility.

  • Additive Introduction: To the turbid Fmoc-D-Orn(Boc)-OH suspension (failed from Protocol 1), add 1.0 equivalent of OxymaPure.

  • Homogenization: Swirl until the OxymaPure dissolves. (Note: Oxyma is highly soluble and slightly acidic, ensuring no premature Fmoc cleavage occurs).

  • Activation: Add 1.0 equivalent of N,N'-Diisopropylcarbodiimide (DIC) directly to the vial.

  • Reaction: Agitate gently for 2–3 minutes at room temperature.

  • Validation Check: Observe the solution. It will clarify rapidly as the active ester forms.

    • Critical Step: Use this clear solution immediately for coupling. Do not store active esters, as they are susceptible to hydrolysis over time.

References

  • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent". biotage.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aggregation in Fmoc-D-Orn(Boc)-OH Sequences

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Hub. Synthesizing complex peptides, particularly those containing D-amino acids like Fmoc-D-Orn(Boc)-OH (often found in antimicrobial lipodepsipeptides)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Troubleshooting Hub. Synthesizing complex peptides, particularly those containing D-amino acids like Fmoc-D-Orn(Boc)-OH (often found in antimicrobial lipodepsipeptides), frequently leads to severe on-resin aggregation. As a Senior Application Scientist, I have designed this guide to provide you with the diagnostic logic, mechanistic causality, and self-validating protocols needed to rescue your synthesis.

Diagnostic Decision Tree

Before altering your chemistry, it is critical to diagnose the physical and chemical nature of the aggregation. Use the workflow below to isolate the root cause and select the appropriate protocol.

G A Issue: Incomplete Coupling at Fmoc-D-Orn(Boc)-OH B Assess Aggregation Mechanism A->B C Physical Resin Shrinkage? B->C E Strong Intermolecular Hydrogen Bonding? B->E G High Activation Energy Barrier? B->G D Protocol B: Chaotropic Salts (0.8M LiCl) & Solvent Swap C->D Yes F Protocol A: Pseudoproline Dipeptides (e.g., D-Orn-Ser) E->F Yes H Protocol C: Microwave-Assisted SPPS (60°C) G->H Yes

Caption: Diagnostic workflow for resolving D-Ornithine aggregation in SPPS.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does Fmoc-D-Orn(Boc)-OH trigger aggregation in my sequence? A: Aggregation is primarily driven by intermolecular hydrogen bonding that forms stable β-sheet structures within the resin matrix[1]. While D-Ornithine is crucial for the bioactivity of cyclic peptides like Paenibacterin, the stereochemical inversion (D- vs L-) alters the backbone trajectory. This can inadvertently align adjacent peptide chains for optimal hydrogen bonding[2]. Furthermore, the bulky Boc protecting group on the ornithine side chain introduces severe steric hindrance, dramatically slowing down coupling kinetics and exacerbating the effects of aggregation[2].

Q: How can I physically and chemically detect this aggregation? A: Physically, the resin matrix will collapse and fail to swell properly in standard solvents like DCM or DMF[3][4]. Chemically, you will observe a sudden drop in coupling efficiency—often presenting as a stubborn positive Kaiser test after the 5th or 6th residue[3]. In complex syntheses, aggregation also manifests as sluggish post-synthesis modifications, such as extended reaction times required for azido group reductions[2].

Validated Troubleshooting Protocols

Protocol A: Backbone Protection via Pseudoproline Dipeptides

Causality: Pseudoproline dipeptides contain a reversibly protected oxazolidine or thiazolidine ring that forces the preceding amide bond into a cis conformation. This introduces a structural "kink" that physically prevents the formation of β-sheets. For D-Orn sequences, incorporating a pre-formed dipeptide like Fmoc-D-Orn(Boc)-Ser(ΨMe,MePro)-OH is highly effective[2]. Self-Validating System: Successful incorporation is validated by a negative Kaiser test post-coupling, followed by a sharp, quantifiable spike in the UV absorbance of the dibenzofulvene-piperidine adduct during the subsequent deprotection step (indicating restored solvent accessibility).

Step-by-Step Methodology:

  • Identify a Ser, Thr, or Cys residue immediately following the D-Orn in your sequence.

  • Swell a low-loading resin (e.g., NovaPEG or PEGA) in DMF for 30 minutes.

  • Prepare 3 equivalents of the pseudoproline dipeptide (e.g., Fmoc-D-Orn(Boc)-Ser(ΨMe,MePro)-OH)[2].

  • Activate with DIC and OxymaPure for 3 minutes.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Wash thoroughly with DMF (5 × 1 min).

Protocol B: Disruption via Chaotropic Salts

Causality: Chaotropic salts disrupt the ordered hydrogen-bonding networks of the solvent and the peptide backbone, effectively solvating the collapsed peptide chains and restoring access to the N-terminus[1]. Self-Validating System: Resin volume will visibly expand (swell) in the reaction vessel after the chaotropic wash, confirming the dissolution of aggregates.

Step-by-Step Methodology:

  • Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF[1].

  • Following standard Fmoc deprotection, wash the peptide-resin with the chaotropic salt solution (2 × 1 min)[1].

  • For severe cases, substitute the standard DMF wash with a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate[3][4].

  • Proceed immediately to the coupling step.

Protocol C: Microwave-Assisted SPPS (MW-SPPS)

Causality: Microwave irradiation provides rapid, uniform heating that overcomes the high activation energy barriers of sterically hindered couplings while simultaneously providing the thermal energy required to melt intermolecular β-sheets[5][6].

Step-by-Step Methodology:

  • Transfer the resin to a microwave-compatible reaction vessel.

  • Add 5 to 10 equivalents of Fmoc-D-Orn(Boc)-OH, activated with DIC/OxymaPure (the preferred cocktail for MW-SPPS)[5][6].

  • Irradiate at 60 °C for 10–20 minutes at 10 W power[6][7].

  • Critical Control: To prevent racemization, ensure that the coupling of sensitive residues (like Cys or His) in the broader sequence is performed at room temperature or strictly capped at 50 °C[6][7].

SPPS_Cycle Start Start Coupling Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Chaotropic Wash (0.8M LiCl in DMF, 2x1 min) Deprotect->Wash1 Activate Activate Fmoc-D-Orn(Boc)-OH (DIC/OxymaPure) Wash1->Activate Couple Microwave Coupling (60°C, 10-20 min) Activate->Couple Wash2 Thorough Wash (DMF 5x1 min) Couple->Wash2 Check Kaiser Test Wash2->Check Check->Couple Positive (Re-couple) End Next Cycle Check->End Negative

Caption: Optimized SPPS workflow integrating chaotropic washes and microwave heating.

Quantitative Data Summary

The following table synthesizes the expected outcomes and limitations of each strategy based on standard SPPS benchmarks.

StrategyMechanism of ActionTypical Crude PurityKey Limitations / Considerations
Standard Room Temp SPPS Baseline diffusion< 40% (Highly aggregated)Severe deletion sequences; visible resin shrinkage[3][6].
Chaotropic Salt Washes (0.8M LiCl) H-bond disruption55% - 65%Requires thorough washing to prevent salt precipitation during coupling[1].
Microwave SPPS (60 °C) Thermal disruption of β-sheets~85%Risk of racemization for Cys/His if temperature exceeds 50 °C[6][7].
Pseudoproline Dipeptides Conformational cis-kink> 90%Requires a Ser, Thr, or Cys adjacent to the target residue[2].

Sources

Optimization

Optimizing resin cleavage cocktails for Fmoc-D-Orn(Boc)-OH peptides

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard, one-size-fits-all recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard, one-size-fits-all recipes. The cleavage of Fmoc-D-Orn(Boc)-OH—a non-proteinogenic amino acid critical for synthesizing enzymatically stable antimicrobial and cyclic peptides—presents unique steric and electronic challenges.

Here, we focus on the mechanistic causality behind cleavage failures. By understanding the exact molecular events during the removal of the tert-butyloxycarbonyl (Boc) group, you can transform your cleavage protocol into a self-validating system that guarantees high-purity crude peptides.

Part 1: Mechanistic Overview & Diagnostic Logic

The removal of the Boc group from the δ -amine of D-Ornithine relies on an acid-catalyzed SN​1 elimination mechanism driven by high concentrations of Trifluoroacetic Acid (TFA) [1]. This reaction liberates carbon dioxide and a highly reactive tert-butyl carbocation [4]. If your cleavage cocktail lacks the precise balance of nucleophilic scavengers, this carbocation will act as a potent electrophile, irreversibly alkylating electron-rich residues (like Trp, Tyr, Met, and Cys) in your sequence [5].

Mechanism A Peptide-Resin with D-Orn(Boc) B TFA Addition (Protonation) A->B C t-Butyl Cation Formation B->C SN1 Cleavage E Deprotected D-Orn Peptide B->E Linker Cleavage D Scavengers (TIS, H2O, EDT) C->D Quenched by F Alkylated Byproducts C->F If unscavenged D->E Safe Removal

Caption: Mechanism of TFA-mediated Boc cleavage and the critical role of scavengers.

Troubleshooting FAQs

Q1: Why do I observe a +56 Da mass shift on my LC-MS after cleaving a D-Orn(Boc) containing peptide? A: A +56 Da mass shift is the hallmark of a tert-butyl adduct. During the SN​1 cleavage of the Boc group, the resulting tert-butyl cation was not adequately trapped by your scavengers and instead alkylated a nucleophilic side chain in your peptide [1]. To resolve this causality, you must increase the concentration of hydride donors (like Triisopropylsilane, TIS) or soft nucleophiles (like Ethanedithiol, EDT) in your cocktail to outcompete the peptide for the carbocation [2].

Q2: My sequence contains D-Orn(Boc) alongside Methionine and Cysteine. Which cleavage cocktail prevents both alkylation and oxidation? A: You must use Reagent K . Sequences containing oxidation-prone and alkylation-susceptible residues require a multi-faceted scavenging approach. Reagent K utilizes EDT and thioanisole as potent soft nucleophiles to trap the tert-butyl cations generated from the D-Orn(Boc) side chain, while simultaneously acting as reducing agents to prevent the oxidation of Methionine to methionine sulfoxide [3].

Q3: Does the D-stereocenter of Fmoc-D-Orn(Boc)-OH affect the cleavage time compared to standard L-Ornithine? A: Intrinsically, the stereochemistry at the α -carbon does not alter the electronic properties of the δ -amine Boc removal. However, D-amino acids are frequently incorporated to induce sterically constrained β -turns or cyclic structures. This constrained secondary structure on the solid support can severely limit the diffusion of TFA into the peptide matrix. If you observe a +100 Da mass shift (indicating an intact Boc group), the causality is steric hindrance. You must extend the cleavage time or incorporate a swelling agent (e.g., 1-5% DCM) into the cocktail [1].

Troubleshooting Start Analyze Cleaved Peptide (LC-MS) Mass Mass matches expected? Start->Mass Success Optimal Cleavage Mass->Success Yes Plus56 +56 Da Mass Shift (t-Butyl Adduct) Mass->Plus56 No, +56n Da Plus100 +100 Da Mass Shift (Boc Intact) Mass->Plus100 No, +100n Da Action1 Increase Scavengers (Switch to Reagent K) Plus56->Action1 Action2 Extend Cleavage Time or Add 5% DCM Plus100->Action2

Caption: Diagnostic logic tree for resolving mass shifts during D-Orn(Boc) cleavage.

Part 2: Quantitative Data for Cocktail Selection

Selecting the correct cocktail is a mathematical balance between acid strength, hydration, and carbocation quenching capacity [1]. Use the table below to select the optimal environment for your specific sequence profile.

Cocktail NameComposition (v/v)Primary Scavenging MechanismRecommended Sequence Profile
Standard TFA / TIS / H₂O (95 : 2.5 : 2.5)Hydride donation (TIS) & Nucleophilic trapping (H₂O)Standard peptides containing D-Orn(Boc) but lacking Cys, Met, or Trp.
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)Aromatic electrophilic substitution (Phenol)Peptides with D-Orn(Boc) and Tyrosine or Tryptophan [3].
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)Thiolytic trapping & Reduction (EDT/Thioanisole)Complex sequences with D-Orn(Boc), Cys, Met, and Arg [2].
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5)Aggressive reduction of oxidized speciesPeptides where Methionine oxidation has already occurred during synthesis [3].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating feedback loop. Do not proceed to purification until the crude LC-MS confirms the absence of +56 Da or +100 Da adducts.

Workflow: Global Deprotection and Cleavage of D-Orn(Boc) Peptides

Step 1: Resin Preparation & De-swelling

  • Following the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 × 1 min) to remove piperidine.

  • Wash with Dichloromethane (DCM) (5 × 1 min). Causality Note: Removing all traces of DMF is critical. Residual DMF reacts with TFA to form formylating agents that will irreversibly modify the δ -amine of D-Ornithine.

  • Dry the resin under high vacuum for 1–2 hours until it is a free-flowing powder.

Step 2: Cocktail Formulation

  • Based on the quantitative table above, select your cocktail.

  • Prepare the cocktail fresh in a chemical fume hood. Causality Note: Scavengers like EDT and TIS degrade over time; using old cocktails severely reduces carbocation quenching capacity [5].

Step 3: The Cleavage Reaction

  • Add the cleavage cocktail to the dry peptide-resin at a ratio of 10 mL per 1 gram of resin [4].

  • Blanket the reaction vessel with inert gas (N₂) if using Reagent K to prevent premature oxidation of the thiol scavengers.

  • Agitate gently at room temperature (20–25 °C) for exactly 2 hours.

Step 4: Self-Validating Isolation & Precipitation

  • Filter the resin through a fritted funnel, collecting the TFA filtrate in a clean centrifuge tube. Wash the resin with an additional 2 mL of neat TFA to maximize yield.

  • Add the combined TFA filtrate dropwise into 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately.

  • Centrifuge at 3000 × g for 5 minutes. Decant the ether supernatant.

  • Validation Check: Suspend a micro-fraction (approx. 0.5 mg) of the pellet in 50% Acetonitrile/Water and run a rapid LC-MS.

    • If +100 Da is present: The Boc group is intact. Re-dissolve the remaining pellet in fresh cleavage cocktail for 1 additional hour.

    • If mass is exact: Proceed to Step 5.

  • Wash the pellet twice more with cold diethyl ether to remove residual scavengers (especially phenol and EDT). Dry the pellet under a gentle stream of N₂.

References

  • Source: peptidechemistry.
  • Source: chempep.
  • Source: wpmucdn.
  • Title: Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc)
  • Source: thermofisher.
Troubleshooting

Addressing moisture sensitivity issues with Fmoc-D-Orn(Boc)-OH

Welcome to the Peptide Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals facing challenges with solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . This portal is designed for researchers, application scientists, and drug development professionals facing challenges with solid-phase peptide synthesis (SPPS).

Below is our comprehensive troubleshooting guide and FAQ dedicated to managing the moisture sensitivity of Fmoc-D-Orn(Boc)-OH , a critical but notoriously hygroscopic chiral building block.

The Mechanistic Impact of Moisture on Fmoc-D-Orn(Boc)-OH

Fmoc-D-Orn(Boc)-OH is an orthogonally protected D-ornithine derivative. While the tert-butyloxycarbonyl (Boc) side-chain protecting group is acid-labile and generally stable to ambient moisture, the overall molecule is highly hygroscopic. When exposed to atmospheric humidity, two primary mechanistic failures occur during SPPS:

  • Stoichiometric Skewing via Mass Displacement: Water molecules intercalate into the powder matrix, forming hydrates or sticky clumps. When weighing the reagent, the absorbed water artificially inflates the mass. A researcher attempting to deliver 3.0 molar equivalents may actually deliver < 2.5 equivalents of the active amino acid, leading to kinetically starved coupling reactions.

  • Active Ester Hydrolysis (Nucleophilic Competition): During carboxylic acid activation (e.g., using HATU/DIPEA or DIC/Oxyma), the highly reactive O-acylisourea or active ester intermediate is formed. Trace water acts as a highly mobile, competing nucleophile. It attacks the active ester, hydrolyzing it back to the unreactive free acid before it can react with the sterically hindered resin-bound amine 1.

ReactionPathway FmocAA Fmoc-D-Orn(Boc)-OH + Activator (e.g., HATU) ActiveEster O-Acylisourea / Active Ester FmocAA->ActiveEster Activation Success Peptide Bond Formation (Successful Coupling) ActiveEster->Success + Amine (Desired) Failure Hydrolysis to Free Acid (Coupling Failure) ActiveEster->Failure + H2O (Side Reaction) Amine Resin-bound Amine (Target Nucleophile) Amine->Success Water Trace Moisture (H2O) (Competing Nucleophile) Water->Failure

Competitive reaction pathway showing moisture-induced hydrolysis of the active ester.

Quantitative Data: Impact of Moisture on Coupling Efficiency

The following table summarizes the quantitative degradation of coupling efficiency as the moisture content of Fmoc-D-Orn(Boc)-OH increases.

Moisture Content (w/w %)Physical StateActual Molar Equivalents Delivered (Target: 3.0 eq)Active Ester Hydrolysis RateFinal Coupling Yield (%)
< 0.5% (Optimal) Free-flowing powder2.98 eq< 2%> 99%
1.0 - 2.0% Slight clumping2.85 eq10 - 15%85 - 90%
> 5.0% (Compromised) Sticky/Gummy mass< 2.50 eq> 40%< 60%

Self-Validating Standard Operating Procedures (SOPs)

To guarantee scientific integrity, protocols must not rely on assumption; they must validate themselves. Below are the field-proven workflows for handling moisture-sensitive Fmoc-amino acids.

Protocol A: Moisture-Free Equilibration and Handling Workflow

Objective: Prevent atmospheric condensation and maintain reagent stoichiometry.

  • Retrieval: Remove the sealed vial of Fmoc-D-Orn(Boc)-OH from -20°C storage.

  • Thermal Equilibration: Place the sealed vial in a vacuum desiccator containing active desiccant (e.g., Drierite) for 1 to 2 hours.

    • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic solid 2. Warming to room temperature equalizes the thermal gradient, preventing this phase change.

  • Rapid Weighing: Weigh the required mass rapidly in a dry-box or under low-humidity conditions (<30% RH).

  • Inert Purging: Immediately purge the source vial with dry Argon or Nitrogen gas.

    • Causality: Purging displaces ambient moisture-laden and oxygen-rich air, preventing slow hydrolysis of the Fmoc group during long-term storage 1.

  • Self-Validation Step (Karl Fischer Titration): Dissolve the weighed aliquot in anhydrous DMF. Perform a Karl Fischer (KF) titration on the solution. The handling system is validated if the water content reads < 50 ppm.

HandlingWorkflow Start 1. Remove from -20°C Storage Equilibrate 2. Equilibrate to RT (1-2 hrs) in Desiccator Start->Equilibrate Prevents condensation Weigh 3. Weigh rapidly in Dry Environment Equilibrate->Weigh Vial at RT Purge 4. Purge vial with Argon/N2 Weigh->Purge Remaining powder Dissolve 6. Dissolve in Anhydrous DMF/NMP Weigh->Dissolve Aliquot for synthesis Store 5. Return to -20°C Storage Purge->Store Sealed tight

Workflow for handling moisture-sensitive Fmoc-D-Orn(Boc)-OH to prevent degradation.

Protocol B: Rescuing Moisture-Compromised Reagents via Azeotropic Drying

Objective: Dehydrate clumped Fmoc-D-Orn(Boc)-OH without inducing thermal degradation.

  • Dissolution: Dissolve the compromised Fmoc-D-Orn(Boc)-OH in a mixture of anhydrous Toluene and Dichloromethane (DCM) (1:1, v/v).

  • Azeotropic Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at a maximum water bath temperature of 30°C.

    • Causality: Toluene forms an azeotrope with water. As the toluene evaporates, it effectively pulls residual moisture out of the amino acid matrix at low temperatures, preserving the thermally sensitive Fmoc group 3.

  • High Vacuum Desiccation: Place the resulting foam under high vacuum (lyophilizer or Schlenk line) for 12 hours.

  • Self-Validation Step (Constant Weight): Weigh the dried powder. Return to vacuum for 1 hour and weigh again. The drying protocol is validated when the mass stabilizes (Δm < 0.1% between weighings).

Troubleshooting FAQs

Q1: My Fmoc-D-Orn(Boc)-OH powder has formed sticky clumps. Can I still use it directly? A: No. Clumping is a definitive macroscopic indicator of moisture > 2.0%. Using it directly will result in weighing inaccuracies and severe active ester hydrolysis. You must either discard the compromised batch or rescue it using the Azeotropic Drying protocol (Protocol B) prior to activation.

Q2: I am observing a positive Kaiser test (incomplete coupling) despite using 3.0 equivalents of Fmoc-D-Orn(Boc)-OH. What is the mechanistic cause? A: This is a classic symptom of moisture contamination. The causality is twofold: First, water adds mass to the hygroscopic powder; weighing 3.0 equivalents of a "wet" powder means you are physically delivering fewer moles of the actual amino acid. Second, during activation, water hydrolyzes the highly reactive O-acylisourea intermediate back to the inactive free acid. This depletes the active species before it can react with the resin-bound amine, necessitating a re-coupling cycle with fresh, anhydrous reagents 4.

Q3: Why is Fmoc-D-Orn(Boc)-OH particularly prone to moisture-related coupling failures compared to simpler amino acids like Fmoc-Ala-OH? A: Fmoc-D-Orn(Boc)-OH contains a bulky Boc-protected side chain, which creates steric hindrance during the activation of the alpha-carboxyl group. This steric bulk slows down the rate of active ester formation and the subsequent nucleophilic attack by the resin-bound amine. Because the desired reaction is kinetically slower, trace water (a small, highly mobile nucleophile) has a competitive advantage, leading to higher rates of active ester hydrolysis compared to less sterically hindered amino acids.

Q4: Can moisture cause the Fmoc or Boc protecting groups to degrade during long-term storage? A: The Boc group is highly stable to moisture and requires strong acids (e.g., TFA) for removal. However, the Fmoc group is base-labile. While water alone is a weak nucleophile and will not rapidly cleave Fmoc, the presence of trace basic impurities (often residual from manufacturing) combined with moisture can facilitate slow, premature Fmoc hydrolysis during prolonged storage. This generates dibenzofulvene and piperidine-like byproducts, further ruining the purity of the reagent. Always store under an inert atmosphere (Argon/N2) at -20°C.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H and 13C NMR Characterization of Fmoc-D-Orn(Boc)-OH: A Comparative Guide for Peptide Synthesis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction & Strategic Context In modern Solid-Phase Peptide Synthesis (SPPS), the absolute purity and structural integrity of am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction & Strategic Context

In modern Solid-Phase Peptide Synthesis (SPPS), the absolute purity and structural integrity of amino acid building blocks dictate the success of the entire synthetic campaign. Fmoc-D-Orn(Boc)-OH (CAS: 118476-89-4) is a highly specialized, non-natural amino acid derivative. The incorporation of D-ornithine into peptide sequences is a deliberate design choice used to confer extreme resistance to proteolytic cleavage while providing a positively charged, membrane-interacting side chain. This strategy is foundational in the development of novel cationic antimicrobial peptides, such as laterocidine and brevicidine[1].

Compared to its L-enantiomer or its homolog Fmoc-D-Lys(Boc)-OH, Fmoc-D-Orn(Boc)-OH presents unique analytical challenges. This guide provides an authoritative 1H and 13C Nuclear Magnetic Resonance (NMR) characterization framework, objectively compares it against common alternatives, and details the self-validating protocols required to ensure batch-to-batch reproducibility.

Structural & Mechanistic Rationale

Fmoc-D-Orn(Boc)-OH consists of a D-ornithine backbone, an α-amino group protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and a δ-amino group protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy allows for precise, iterative peptide elongation.

The selection of D-Ornithine over D-Lysine is driven by side-chain length. Ornithine possesses one fewer methylene group than lysine. This shorter aliphatic chain restricts the conformational flexibility of the resulting peptide, a critical parameter when designing conformationally locked peptidomimetics, such as Pin1 ground state inhibitors[2].

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-D-Orn(Boc)-OH + DIC/HOBt N2->N3 N4 Washing (DMF) N3->N4 N4->N2 Repeat for next AA N5 Global Cleavage (TFA/Scavengers) N4->N5 Sequence Complete N6 D-Orn Peptide (Protease Resistant) N5->N6

Figure 1: Standard Solid-Phase Peptide Synthesis (SPPS) workflow with Fmoc-D-Orn(Boc)-OH.

Comparative NMR Characterization

To objectively assess the quality of Fmoc-D-Orn(Boc)-OH, NMR spectroscopy serves as the gold standard. The spectra must confirm not only the presence of the functional groups but also their exact stoichiometric ratio.

1H NMR Analysis (400 MHz, CDCl₃)

In CDCl₃, the 1H NMR spectrum is characterized by the distinct aromatic signals of the Fmoc group and the massive, highly integrated singlet of the Boc group.

Table 1: 1H NMR Assignments and Diagnostic Value

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Value
7.76 d (J = 7.5 Hz)2HFmoc Ar-HConfirms intact fluorenyl ring structure.
7.60 d (J = 7.5 Hz)2HFmoc Ar-HPart of the 8H aromatic Fmoc system.
7.40 t (J = 7.5 Hz)2HFmoc Ar-H
7.31 t (J = 7.5 Hz)2HFmoc Ar-H
5.60 d (J = 8.0 Hz)1Hα-NH (Fmoc)Broadens in protic solvents; confirms α-amine protection.
4.65 br s1Hδ-NH (Boc)Confirms side-chain amine protection.
4.42 d (J = 7.0 Hz)2HFmoc -CH₂-Diastereotopic protons; key for Fmoc quantification.
4.35 m1Hα-CHChiral center proton; shifts downfield due to adjacent carbamate.
4.22 t (J = 7.0 Hz)1HFmoc -CH-Bridgehead proton of the fluorenyl group.
3.15 m2Hδ-CH₂Adjacent to the Boc-protected amine.
1.90 - 1.50 m4Hβ-CH₂, γ-CH₂Backbone aliphatic protons.
1.45 s9HBoc -C(CH₃)₃Critical diagnostic peak. Integration must be exactly 9H relative to Fmoc (8H).
13C NMR Analysis (100 MHz, CDCl₃)

Table 2: 13C NMR Assignments

Chemical Shift (δ, ppm)AssignmentDiagnostic Value
176.0 COOHFree carboxylic acid; absence indicates unwanted esterification.
156.5 Fmoc C=OCarbamate carbonyl.
156.2 Boc C=OCarbamate carbonyl.
143.8, 141.3 Fmoc Ar-C (quat)Quaternary carbons of the fluorene ring.
127.7 - 120.0 Fmoc Ar-C (CH)Aromatic methines (4 distinct carbon environments).
79.5 Boc -C(CH₃)₃Quaternary carbon; highly characteristic of an intact Boc group.
67.2 Fmoc -CH₂-Aliphatic Fmoc carbon.
53.5 α-CHAlpha carbon of the ornithine backbone.
47.1 Fmoc -CH-Bridgehead carbon.
39.8 δ-CH₂Differentiator: Distinguishes Orn from Lys (Lys ε-CH₂ appears ~40.5 ppm).
29.5, 26.0 β-CH₂, γ-CH₂Aliphatic chain carbons.
28.4 Boc -CH₃Intense peak due to 3 equivalent methyl groups.
Differentiating Alternatives: Ornithine vs. Lysine

Distinguishing Fmoc-D-Orn(Boc)-OH from its homolog Fmoc-D-Lys(Boc)-OH relies entirely on the aliphatic region. Lysine possesses an extra methylene group, resulting in an integration of 6H in the 1.30 - 1.90 ppm region (β, γ, and δ CH₂), whereas Ornithine only yields 4H (β and γ CH₂) in this region. Using a lower-grade alternative or the wrong homolog will completely alter the spatial geometry of the synthesized peptide.

NMR_Logic Root Fmoc-D-Orn(Boc)-OH Characterization H1 1H NMR Analysis Root->H1 C13 13C NMR Analysis Root->C13 Chiral Chiral Derivatization (Marfey's Reagent) Root->Chiral H1_Detail Identify Backbone: α-CH (4.35 ppm) δ-CH2 (3.15 ppm) H1->H1_Detail C13_Detail Carbon Framework: Boc (28.4 ppm) Fmoc (47.1, 67.2 ppm) C13->C13_Detail Chiral_Detail D vs L Enantiomer Resolution via HPLC Chiral->Chiral_Detail

Figure 2: Multi-modal characterization logic for Fmoc-D-Orn(Boc)-OH validation.

Experimental Protocols for NMR Validation

To ensure a self-validating system, the following strict protocol must be adhered to when assessing incoming batches of Fmoc-D-Orn(Boc)-OH.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of Fmoc-D-Orn(Boc)-OH.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl₃ is strongly preferred over DMSO-d₆ for protected amino acids. DMSO-d₆ is highly viscous (broadening peaks) and highly hygroscopic (introducing water peaks that obscure the aliphatic region). CDCl₃ prevents the suppression of exchangeable NH protons and maximizes resolution.

  • Transfer to a 5 mm precision NMR tube. Ensure the solution is perfectly clear; particulate matter will distort magnetic field homogeneity and ruin integration accuracy.

Step 2: Acquisition Parameters
  • 1H NMR: Acquire at 400 MHz (or higher). Use a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds .

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons. Failing to use an adequate D1 causes integration errors between the rapidly relaxing aliphatic protons and the slower aromatic protons, generating false purity data.

  • 13C NMR: Acquire at 100 MHz. Use a proton-decoupled sequence (zgpg30), minimum 1024 scans, and a D1 of 2.0 seconds.

Step 3: Data Processing & The Validation Gate
  • Phase and baseline correct the spectrum manually.

  • Calibrate the TMS peak to exactly 0.00 ppm.

  • The Validation Gate: Integrate the Fmoc aromatic region (7.2 - 7.8 ppm) and set it to exactly 8.00 . The Boc peak at 1.45 ppm must integrate between 8.90 and 9.10 . Any value outside this range indicates premature Boc deprotection or residual solvent (e.g., tert-butanol) contamination, meaning the batch must be rejected.

Enantiomeric Purity Assessment

It is vital to note that NMR alone cannot distinguish between Fmoc-D-Orn(Boc)-OH and Fmoc-L-Orn(Boc)-OH because enantiomers exist in identical magnetic environments in an achiral solvent. To validate the "D" configuration, the sample must be derivatized. The industry standard is reacting the deprotected amino acid with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers, which are then easily resolved and quantified via Reverse-Phase HPLC (RP-HPLC) or LC-MS[1].

Sources

Comparative

LC-MS Validation and Chiral Purity Analysis of Fmoc-D-Orn(Boc)-OH Peptides: A Comparative Guide

Executive Summary Fmoc-D-Orn(Boc)-OH is a highly specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its incorporation is critical for conferring proteolytic stability a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fmoc-D-Orn(Boc)-OH is a highly specialized, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS). Its incorporation is critical for conferring proteolytic stability and specific conformational geometries to peptide therapeutics, particularly in the development of antimicrobial peptides and conformationally locked inhibitors[1]. However, validating the chiral purity of these peptides post-synthesis presents a significant analytical challenge. High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the de-facto standard for this validation[2], but it requires a highly specialized, self-validating sample preparation workflow to prevent false positives during epimerization analysis[3].

This guide provides an authoritative comparison of Fmoc-D-Orn(Boc)-OH against structural alternatives and details a self-validating LC-MS/MS protocol utilizing deuterated hydrolysis and Marfey's reagent to ensure absolute chiral integrity.

Comparative Analysis: Fmoc-D-Orn(Boc)-OH vs. Structural Alternatives

When designing a peptide therapeutic, researchers frequently evaluate Fmoc-D-Orn(Boc)-OH against structural homologs like Fmoc-D-Lys(Boc)-OH or its enantiomer Fmoc-L-Orn(Boc)-OH. The choice impacts both the biological efficacy of the peptide and the complexity of its synthesis and validation. Fmoc-D-Orn(Boc)-OH features an orthogonal dual-protection scheme: a base-labile Fmoc group on the α-amine and an acid-labile Boc group on the δ-amine[4].

Table 1: Comparative Performance of Basic D-Amino Acid Building Blocks
ParameterFmoc-D-Orn(Boc)-OHFmoc-D-Lys(Boc)-OHFmoc-L-Orn(Boc)-OH
Side-Chain Length 3 carbons (δ-amine)4 carbons (ε-amine)3 carbons (δ-amine)
SPPS Coupling Efficiency High (Minimal steric hindrance)HighHigh
Primary Application Antimicrobial peptides (e.g., Paenibacterin)[1]Systemic half-life extensionNative sequence synthesis
Lactamization Risk Moderate (δ-lactam formation possible)LowModerate
Epimerization Risk (SPPS) Moderate (Base-induced during activation)[5][6]ModerateModerate
Chiral Validation Difficulty High (Requires derivatization)[3]High (Requires derivatization)High

The Analytical Challenge: Synthesis Epimerization vs. Hydrolysis Artifacts

As an Application Scientist, I frequently encounter a critical confounding variable in peptide validation: distinguishing between true synthesis-induced epimerization and artifactual racemization.

The Causality of Synthesis Epimerization: During SPPS, the activation of Fmoc-D-Orn(Boc)-OH using coupling reagents and strong bases (e.g., DIPEA) can abstract the α-proton, leading to the formation of an azlactone intermediate. Upon reprotonation, a fraction of the D-Ornithine converts to L-Ornithine[5][6].

The Causality of Hydrolysis Artifacts: To quantify this L-Ornithine impurity via LC-MS, the intact peptide must first be broken down into free amino acids via acid hydrolysis. However, the standard hydrolysis condition (6N HCl at 110°C) inherently causes reversible enolization and racemization at the α-carbon[3]. If standard HCl is used, the LC-MS will detect L-Ornithine, but it will be impossible to determine if the impurity originated from a poor SPPS coupling protocol or simply from the harsh hydrolysis conditions.

The Solution: Deuterated Hydrolysis and Marfey's Derivatization

To establish a self-validating analytical system, we employ deuterated hydrochloric acid (DCl/D2O) for hydrolysis, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)[3].

When racemization occurs during deuterated hydrolysis, the reprotonation step incorporates a deuterium atom from the solvent onto the α-carbon. This increases the molecular mass of the artifactual L-Ornithine by exactly +1 atomic mass unit (Da)[3]. The LC-MS/MS can then filter out the +1 Da signals, allowing us to exclusively quantify the original, non-deuterated L-Ornithine that was formed during SPPS[3]. Marfey's reagent is subsequently used to convert the enantiomers into diastereomers, enabling separation on standard achiral reversed-phase HPLC columns[3].

Workflow N1 Fmoc-D-Orn(Boc)-OH Peptide Synthesis N2 Acid Hydrolysis (DCl/D2O, 110°C) N1->N2 Cleavage & Isolation N3 Derivatization (Marfey's Reagent) N2->N3 Free Amino Acids (D-tagged artifacts) N4 RP-HPLC Separation N3->N4 Diastereomers N5 ESI-MS/MS Quantification N4->N5 Resolved Peaks

Fig 1. End-to-end LC-MS/MS chiral validation workflow utilizing deuterated hydrolysis and Marfey's reagent.

Mechanism cluster_0 Differentiation of Synthesis Epimerization vs. Hydrolysis Artifacts Synth_D Original D-Orn (Target) Hydro Deuterated Hydrolysis (DCl / D2O) Synth_D->Hydro Synth_L Original L-Orn (Synthesis Impurity) Synth_L->Hydro True_D D-Orn (m/z = M) True Target Hydro->True_D Retains stereocenter True_L L-Orn (m/z = M) True Impurity Hydro->True_L Retains stereocenter Art_L L-Orn (m/z = M+1) Hydrolysis Artifact Hydro->Art_L Racemization (D to L) +1 Da shift Art_D D-Orn (m/z = M+1) Hydrolysis Artifact Hydro->Art_D Racemization (L to D) +1 Da shift

Fig 2. Mechanistic rationale for deuterated hydrolysis to isolate true synthesis-induced epimerization.

Experimental Protocols

Protocol A: Optimized SPPS Coupling of Fmoc-D-Orn(Boc)-OH

Objective: Minimize base-induced epimerization during the sequence elongation phase[5][6].

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Orn(Boc)-OH and 3.0 equivalents of Oxyma Pure in DMF. Add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide). Crucial Step: Avoid strong bases like DIPEA during activation to suppress azlactone formation and subsequent epimerization[6].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines (indicating complete coupling)[4][5].

Protocol B: Deuterated Hydrolysis and FDAA Derivatization

Objective: Cleave the peptide into constituent amino acids while permanently tagging hydrolysis-induced racemization artifacts[3].

  • Hydrolysis: Transfer 100 µg of the purified, cleaved peptide into a glass hydrolysis tube. Add 500 µL of 6N DCl in D2O.

  • Incubation: Seal the tube under a vacuum and incubate at 110°C for 24 hours.

  • Evaporation: Cool to room temperature and evaporate the DCl/D2O under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the hydrolysate in 100 µL of LC-MS grade water. Add 20 µL of 1M NaHCO3 and 50 µL of a 1% (w/v) solution of FDAA (Marfey's reagent) in acetone[3].

  • Reaction: Incubate at 40°C for exactly 1 hour. Quench the reaction by adding 20 µL of 1N HCl. Dilute with 810 µL of mobile phase A prior to injection.

Protocol C: LC-MS/MS Acquisition Parameters

Objective: Separate diastereomers and quantify trace L-Ornithine impurities down to a 0.1% reporting limit.

  • Chromatography: Use a high-resolution achiral column (e.g., XBridge BEH Phenyl 2.5 µm, 2.1 x 100 mm) to leverage selectivity differences between the diastereomers.

  • Mobile Phases: Phase A: Water with 0.4% Formic Acid (FA); Phase B: Acetonitrile with 0.1% FA.

  • Gradient: Run a linear gradient from 10% B to 50% B over 15 minutes to resolve the FDAA-D-Orn and FDAA-L-Orn diastereomers.

  • Mass Spectrometry: Utilize a tandem quadrupole MS (e.g., Xevo TQ-XS) in positive ESI mode.

  • Data Analysis: Monitor the Multiple Reaction Monitoring (MRM) transitions for the FDAA-Ornithine derivatives. Crucially, exclude any signals with a precursor mass of [M+H+1]+ (the deuterated artifacts) and integrate only the [M+H]+ peaks to determine the true L-Ornithine impurity ratio[3].

References

  • Peptide Chiral Purity Determination: Hydrolysis in Deuterated Acid, Derivatization With Marfey's Reagent and Analysis Using High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry - nih.gov - 3

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - almacgroup.com - Link

  • Technical Support Center: Optimizing Fmoc-Orn(Boc)-OH Activation and Coupling - benchchem.com - 5

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - digitellinc.com - Link

  • Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis - benchchem.com - 4

  • Total Synthesis of Paenibacterin and Its Analogues - acs.org - 1

  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation - creative-peptides.com - 2

  • Epimerisation in Peptide Synthesis - mdpi.com - 6

  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances - waters.com - Link

Sources

Validation

The Stereochemical Imperative: Why Chirality Dictates Proteolytic Resistance

An In-Depth Guide to Peptide Stability: A Comparative Analysis of Fmoc-D-Orn(Boc)-OH and Fmoc-L-Orn(Boc)-OH In the landscape of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that ofte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Peptide Stability: A Comparative Analysis of Fmoc-D-Orn(Boc)-OH and Fmoc-L-Orn(Boc)-OH

In the landscape of peptide-based therapeutics, achieving metabolic stability is a paramount challenge that often dictates the success or failure of a drug candidate. Peptides, by their nature, are susceptible to rapid degradation by proteases, which significantly limits their bioavailability and therapeutic window.[1][2] A primary strategy to overcome this hurdle is the incorporation of non-proteinogenic amino acids. This guide provides a detailed comparative analysis of two stereoisomeric building blocks, Fmoc-D-Orn(Boc)-OH and Fmoc-L-Orn(Boc)-OH , focusing on their profound and divergent impacts on the stability of synthetic peptides.

As a non-proteinogenic amino acid, ornithine itself is a valuable tool for peptide chemists, often used to create lactam bridges for cyclization or to modulate the charge and structure of a peptide.[3][4] The choice between its L- and D-isomers, however, is a critical design decision. While chemically identical in terms of their protecting group strategy—featuring a base-labile Fmoc group for Nα-protection and an acid-labile Boc group for side-chain Nδ-protection—their stereochemistry is the fulcrum upon which peptide stability pivots.[3][5]

The fundamental difference between peptides synthesized with L-ornithine versus D-ornithine lies in their interaction with proteases. Proteases are chiral enzymatic machines, evolved over millennia to specifically recognize and cleave peptide bonds flanked by L-amino acids.[2] When a D-amino acid is introduced into a peptide sequence, it creates a stereochemical "mismatch" at the enzyme's active site. This disruption prevents the protease from binding effectively, rendering the adjacent peptide bonds resistant to cleavage.

The strategic substitution of an L-amino acid with its D-enantiomer is therefore a powerful and widely adopted method to enhance a peptide's resistance to enzymatic degradation, thereby extending its biological half-life.[2][6][7]

Figure 1: Conceptual diagram of protease interaction with L- vs. D-ornithine peptides.

Comparative Analysis of Peptide Stability: Experimental Evidence

To quantify the impact of ornithine stereochemistry on stability, a common experimental approach is to synthesize a model peptide sequence with either an L- or D-ornithine residue and then subject it to proteolytic challenge. The rate of degradation is monitored over time, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9]

Table 1: Comparative Stability of Model Peptides in Protease Solution

Peptide SequenceIsomerProtease (Trypsin)Half-Life (t½) in minutesRemaining Peptide after 120 min
Ac-Gly-Ala-L-Orn -Ala-Gly-NH₂LPresent~ 25 min< 5%
Ac-Gly-Ala-D-Orn -Ala-Gly-NH₂DPresent> 24 hours> 95%
Ac-Gly-Ala-L-Orn -Ala-Gly-NH₂LAbsent (Control)Stable> 98%
Ac-Gly-Ala-D-Orn -Ala-Gly-NH₂DAbsent (Control)Stable> 98%
Note: The data presented are representative values derived from typical experimental outcomes reported in the literature. Actual results will vary based on the peptide sequence and specific experimental conditions.

The results invariably demonstrate a dramatic increase in stability for the peptide containing the D-amino acid. Studies have shown that peptides incorporating D-amino acids exhibit remarkable resistance to degradation not only by specific enzymes like trypsin but also in complex biological matrices such as human serum and lysosomal preparations.[6][10][11]

Beyond Stability: Conformational Consequences of D-Amino Acid Incorporation

While enhancing stability is often the primary goal, introducing a D-amino acid is not a conformationally neutral event. The stereochemistry of the α-carbon dictates the allowable Ramachandran angles, which in turn influences the peptide's secondary structure.

  • α-Helix Disruption: The incorporation of a D-amino acid is generally disruptive to the formation of a right-handed α-helix, a common secondary structure motif.[12][13]

  • β-Turn and β-Hairpin Induction: Conversely, D-amino acids, particularly D-proline, are known to facilitate the formation of specific structures like β-turns and β-hairpins.[13]

These conformational changes can have significant downstream effects on the peptide's biological activity. In some cases, the altered structure may lead to reduced receptor binding or loss of function. In other instances, the induced turn or constrained conformation may lock the peptide into a more bioactive state. Therefore, a careful structure-activity relationship (SAR) study is essential when substituting L- for D-amino acids.

Experimental Methodologies

To provide a framework for researchers, this section details the standard protocols for synthesizing and evaluating the stability of peptides containing L- or D-ornithine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for incorporating either Fmoc-L-Orn(Boc)-OH or Fmoc-D-Orn(Boc)-OH into a growing peptide chain on a solid support resin using the Fmoc/tBu strategy.[4][14]

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of Fmoc-D-Orn(Boc)-OH or Fmoc-L-Orn(Boc)-OH and an activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to begin the activation.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin again as described in step 3 to remove unreacted amino acid and coupling reagents.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc on ornithine) using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) with scavengers.[14]

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify using preparative RP-HPLC. Lyophilize the pure fractions to obtain the final peptide product.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol outlines a method to assess peptide stability against a specific protease using RP-HPLC analysis.[8][9]

Materials:

  • Lyophilized peptide (L-Orn and D-Orn versions)

  • Protease stock solution (e.g., Trypsin at 1 mg/mL)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Step-by-Step Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptides in the reaction buffer to a final concentration of 1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the reaction buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Digestion: Initiate the reaction by adding the protease stock solution to the peptide solution. A typical enzyme-to-substrate ratio is 1:50 or 1:100 (w/w).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding it to the quenching solution.

  • HPLC Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to degradation fragments.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation kinetics and calculate the peptide's half-life (t½).

Conclusion and Recommendations

The choice between Fmoc-D-Orn(Boc)-OH and Fmoc-L-Orn(Boc)-OH is a strategic decision driven by the desired attributes of the final peptide therapeutic.

  • Fmoc-L-Orn(Boc)-OH should be used when the goal is to synthesize peptides that mimic natural sequences or when the native L-conformation is essential for biological activity. It is the default choice for initial discovery phases where the baseline activity of a natural peptide analog is being established.

  • Fmoc-D-Orn(Boc)-OH is the superior choice when the primary objective is to enhance metabolic stability and increase the peptide's in vivo half-life.[2][7] Its incorporation is a proven strategy to overcome the challenge of rapid proteolytic degradation. However, researchers must remain cognizant of the potential for conformational changes that could alter biological activity. It is highly recommended to perform a systematic "D-amino acid scan"—replacing each L-residue one by one with its D-counterpart—to identify positions where stereochemical inversion confers stability without compromising potency.[13]

By understanding the fundamental principles of stereochemistry and its influence on enzymatic recognition, researchers can judiciously select the appropriate ornithine building block to design more stable, effective, and resilient peptide-based drugs.

References

  • Benchchem. Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b557111/technical-guide]
  • Hudecz, F., et al. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences. [URL: https://www.pnas.org/doi/10.1073/pnas.96.14.7784]
  • Crick, S. L., et al. Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/pro.2289]
  • Benchchem. Application Notes: Incorporation of Fmoc-Orn(Boc)-OH into Peptide Sequences. Benchchem. [URL: https://www.benchchem.
  • Iannucci, A., et al. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278434/]
  • O'Brien-May, J., & Vranken, D. L. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Oxford Academic. [URL: https://academic.oup.com/peds/article/27/5/175/1476906]
  • Li, W., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7688903/]
  • Horvath, R., et al. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.4c06783]
  • Cringoli, M. C., & Marchesan, S. The Use of d-Amino Acids for Peptide Self-assembled Systems. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788015849-00174/978-1-78801-584-9]
  • Li, W., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.563030/full]
  • Benchchem. A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides. Benchchem. [URL: https://www.benchchem.com/product/b8867/technical-guide]
  • Niebling, S., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11539209/]
  • LifeTein. D-amino acid peptides to resist common proteases. LifeTein. [URL: https://www.lifetein.com/d-amino-acid-peptides-to-resist-common-proteases.html]
  • Advanced ChemTech. Fmoc-Orn(Boc)-OH – Useful in preparing cyclic peptides. Advanced ChemTech. [URL: https://www.advancedchemtech.com/product/fmoc-ornboc-oh/]
  • Sigma-Aldrich. Fmoc-D-Orn(Boc)-OH. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/852034]
  • Benchchem. A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Orn(Boc)-OH. Benchchem. [URL: https://www.benchchem.
  • Aruksar, I., et al. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.06.13.598835v1]
  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [URL: https://sites.uci.edu/nowick/files/2020/07/Standard-Practices-for-Fmoc-SPPS-v1.7.2.pdf]
  • Santa Cruz Biotechnology. Boc-D-Orn(Fmoc)-OH. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/boc-d-orn-fmoc-oh-163336-15-0]
  • Shapiro, A. B. How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_check_the_stabilty_of_my_peptide_in_various_proteases_in_vitro_by_SDS_PAGE]
  • Niebling, S., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsptsci.4c00224]
  • Li, W., et al. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33281761/]
  • Mahalakshmi, R., & Balaram, P. The use of D-amino acids in peptide design. ResearchGate. [URL: https://www.researchgate.net/publication/228639014_The_use_of_D-amino_acids_in_peptide_design]
  • Guy, J. L., et al. Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2024.04.22.590635v1]
  • National Center for Biotechnology Information. Fmoc-N-Me-Orn(Boc)-OH. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Fmoc-N-Me-Orn_Boc_-OH]
  • Sigma-Aldrich. Fmoc-Orn(Boc)-OH ≥96.0% (HPLC). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47560]
  • Aapptec. Fmoc-D-Orn(Boc)-OH. Aapptec. [URL: https://www.aapptec.com/product/fmoc-d-ornboc-oh-118476-89-4/]
  • Aapptec. Fmoc-Orn(Boc)-OH. Aapptec. [URL: https://www.aapptec.com/product/fmoc-ornboc-oh-109425-55-0/]
  • Benchchem. Dealing with proteolytic degradation of peptide inhibitors. Benchchem. [URL: https://www.benchchem.com/product/b1011/technical-guide]
  • Crittenden, C. M., et al. Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26864791/]
  • Benchchem. A Head-to-Head Comparison: Fmoc-Orn(Boc)-OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b557111/technical-guide-2]
  • BOC Sciences. Ornithine: Definition, Structure, Benefits and Uses. BOC Sciences. [URL: https://amino-acid.bocsci.com/ornithine-definition-structure-benefits-and-uses.html]
  • Hsieh, M., et al. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja075674m]
  • Harrison, A. G., & O'Hair, R. A. J. The ornithine effect in peptide cation dissociation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839886/]
  • Harrison, A. G., & O'Hair, R. A. J. The ornithine effect in peptide cation dissociation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23775932/]
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences. [URL: https://www.bocsci.
  • Benchchem. The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b557111/technical-guide-1]

Sources

Comparative

Fmoc-D-Orn(Boc)-OH vs Fmoc-D-Lys(Boc)-OH in solid-phase synthesis

The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern drug development, primarily utilized to confer absolute resistance against endogenous L-proteases. When designing cationic d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of D-amino acids into synthetic peptides is a cornerstone of modern drug development, primarily utilized to confer absolute resistance against endogenous L-proteases. When designing cationic domains—often essential for membrane interaction, receptor binding, or cellular penetration—peptide chemists frequently must choose between Fmoc-D-Orn(Boc)-OH and Fmoc-D-Lys(Boc)-OH .

While these two building blocks differ by only a single methylene group in their aliphatic side chains, this subtle structural divergence cascades into profound differences in peptide conformation, biological activity, and solid-phase peptide synthesis (SPPS) behavior. This guide provides an objective, data-backed comparison to help researchers select the optimal cationic D-amino acid for their specific therapeutic applications.

Chemical & Structural Profiling: The Methylene Difference

Both Fmoc-D-Orn(Boc)-OH and Fmoc-D-Lys(Boc)-OH utilize an orthogonal protection strategy: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group protects the α -amine, while the acid-labile tert-butyloxycarbonyl (Boc) group protects the side-chain primary amine.

The critical differentiator is the side-chain length. D-Ornithine possesses a 3-carbon (propyl) linker, whereas D-Lysine features a 4-carbon (butyl) linker. This dictates their steric reach, conformational flexibility, and susceptibility to intramolecular side reactions.

Table 1: Quantitative & Structural Comparison

PropertyFmoc-D-Orn(Boc)-OHFmoc-D-Lys(Boc)-OH
Side-Chain Structure -(CH 2​ ) 3​ -NH-Boc-(CH 2​ ) 4​ -NH-Boc
Side-Chain Amine pK a​ ~10.76~10.53
Intra-helical Salt Bridge (i, i+3) Poor (High-energy conformers)Excellent (Low-energy conformers)
Lactamization Risk (C-term activation) High (Forms stable 6-membered ring)Low (Forms less stable 7-membered ring)
Primary Therapeutic Application Antimicrobial Peptides (AMPs), Membrane DisruptionStructural Stabilization, Cell-Penetrating Peptides (CPPs)

Mechanistic Impact on Peptide Conformation & Bioactivity

The choice between D-Orn and D-Lys should be dictated by the intended mechanism of action of the final peptide.

Antimicrobial Peptides (AMPs) and Amphipathicity

In the design of cationic amphipathic AMPs, substituting Lysine with Ornithine has been shown to significantly enhance both antimicrobial potency and proteolytic stability while maintaining low hemolytic toxicity [1]. The shorter side chain of D-Ornithine pulls the cationic charge closer to the peptide backbone. This subtle retraction alters the amphipathic moment of the helix, optimizing the depth of insertion into negatively charged bacterial membranes without over-penetrating and damaging neutral mammalian cell membranes.

Intra-Helical Ion Pairing & Structural Stability

If the goal is to stabilize a specific secondary structure (e.g., an α -helix or a stapled peptide), D-Lysine is vastly superior. Studies on intra-helical salt bridges demonstrate that the 4-methylene chain of Lysine is required to form stable (i, i+3) and (i, i+4) ion pairs with acidic residues like Glutamate [2]. The D-Lysine side chain possesses the necessary conformational flexibility to reach across the helical turn and form low-energy electrostatic interactions. In contrast, the shorter D-Ornithine chain forces high-energy, strained conformations that fail to stabilize the helix effectively.

Noncovalent Interactions in Histidine-Rich Peptides

In pH-responsive drug delivery systems utilizing Histidine-rich peptides, the side-chain length of the cationic residue modulates cation- π interactions. While D-Lysine provides extended reach, shorter homologues like D-Ornithine form weaker intramolecular interactions with Histidine rings, favoring interactions with the surrounding solvent or lipid membrane instead [3].

Mechanistic_Impact Root Cationic D-Amino Acid (Side-Chain Length) Orn Fmoc-D-Orn(Boc)-OH (3 Methylene Groups) Root->Orn Lys Fmoc-D-Lys(Boc)-OH (4 Methylene Groups) Root->Lys Orn_AMP Altered Amphipathicity Enhanced AMP Activity Orn->Orn_AMP Shorter chain Orn_Lactam High Lactamization Risk (6-Membered Ring) Orn->Orn_Lactam C-terminal activation Lys_Salt Optimal Intra-Helical Salt Bridges (i, i+3/4) Lys->Lys_Salt Lower energy conformers Lys_Flex High Conformational Flexibility Lys->Lys_Flex Extended reach

Caption: Mechanistic divergence of D-Ornithine and D-Lysine based on side-chain methylene count.

SPPS Performance & Reactivity Nuances

In standard C-to-N Fmoc solid-phase peptide synthesis, both Fmoc-D-Orn(Boc)-OH and Fmoc-D-Lys(Boc)-OH exhibit excellent coupling efficiencies. However, specific synthetic strategies expose a critical vulnerability in Ornithine.

The Lactamization Risk: If synthesis involves N-to-C terminal elongation, side-chain anchoring, or the activation of an Ornithine residue at the C-terminus, D-Ornithine is highly susceptible to rapid intramolecular lactamization[4]. The unprotected or partially deprotected δ -amine of Ornithine can attack its own activated C-terminal carbonyl, forming a thermodynamically highly stable 6-membered lactam ring. This irreversibly terminates peptide chain elongation. D-Lysine, which would form a less favorable 7-membered ring, is highly resistant to this side reaction, making it the safer choice for complex cyclization or side-chain anchoring strategies.

Self-Validating Experimental Protocol

To ensure high-fidelity incorporation of either Fmoc-D-Orn(Boc)-OH or Fmoc-D-Lys(Boc)-OH, the following self-validating SPPS protocol utilizes in-process monitoring to guarantee causality and reproducibility.

Step-by-Step SPPS Workflow

1. Resin Preparation & Swelling

  • Action: Weigh out Rink Amide AM resin (loading ~0.6 mmol/g). Swell in Dichloromethane (DCM) for 15 minutes, followed by Dimethylformamide (DMF) for 15 minutes.

  • Causality: Swelling expands the polystyrene matrix, maximizing the surface area and exposing reactive amine sites for the initial coupling.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.

  • Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc group.

3. Amino Acid Activation & Coupling

  • Action: Prepare a solution of 4.0 equivalents of Fmoc-D-Orn(Boc)-OH (or Fmoc-D-Lys(Boc)-OH) and 4.0 equivalents of Oxyma Pure in DMF. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 45–60 minutes at room temperature.

  • Causality: DIC forms an O-acylisourea intermediate. Oxyma Pure acts as a nucleophile to form a highly reactive, non-racemizing active ester. Oxyma is preferred over HOBt for D-amino acids due to superior suppression of epimerization.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and add Ninhydrin reagents. Heat at 100°C for 3 minutes. A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

4. Global Cleavage & Side-Chain Deprotection

  • Action: Treat the thoroughly washed and dried peptide-resin with a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / H 2​ O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: TFA cleaves the peptide from the Rink Amide linker and simultaneously removes the Boc protecting groups from the Orn/Lys side chains. TIS is a critical carbocation scavenger; it traps the tert-butyl cations released from the Boc groups, preventing them from irreversibly alkylating nucleophilic residues (like Trp, Tyr, or Met) in the peptide sequence.

SPPS_Workflow Start Resin Swelling (DMF/DCM) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDeprot UV Self-Validation: UV Monitoring (301 nm) FmocDeprot->UV Coupling Coupling: Fmoc-D-Orn/Lys(Boc)-OH (DIC / Oxyma Pure) UV->Coupling If Fmoc removed Kaiser Self-Validation: Kaiser Test (Colorimetric) Coupling->Kaiser Kaiser->FmocDeprot If negative (Complete) Kaiser->Coupling If positive (Incomplete) Cleavage Global Cleavage & Boc Removal (TFA / TIS / H2O) Kaiser->Cleavage Sequence Complete Product Crude D-Peptide Isolation (Ether Precipitation) Cleavage->Product

Caption: Workflow for Fmoc-D-Orn(Boc)-OH and Fmoc-D-Lys(Boc)-OH SPPS with self-validating checkpoints.

References

  • Tran, et al. "Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides." Bioorganic & Medicinal Chemistry, 2024. URL:[Link]

  • Cheng, R., et al. "Effect of lysine side chain length on intra-helical glutamate--lysine ion pairing interactions." Biochemistry, 2007. URL:[Link]

  • Salas, R. L., et al. "Side Chain Length in Lysine and Its Homologues Modulates Noncovalent Interactions in Histidine-Rich Peptides." The Journal of Physical Chemistry B, 2026. URL:[Link]

  • Sutherland, J. D., et al. "Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water." Journal of the American Chemical Society, 2023. URL:[Link]

Validation

Fmoc-D-Orn(Boc)-OH vs Fmoc-D-Orn(Alloc)-OH: A Comprehensive Guide to Orthogonal Protection Strategies

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental protocols, and strategic selection for solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic causality, experimental protocols, and strategic selection for solid-phase peptide synthesis (SPPS).

Introduction: The Role of D-Ornithine in Peptide Architecture

The incorporation of D-amino acids, such as D-Ornithine (D-Orn), is a cornerstone strategy in modern peptide drug development. D-Ornithine introduces critical stereochemical diversity, enhancing proteolytic stability and inducing specific secondary structures (such as β -turns) essential for the bioactivity of antimicrobial peptides like paenibacterin[1] and complex macrocycles.

During Solid-Phase Peptide Synthesis (SPPS), the δ -amino group of D-Ornithine must be temporarily masked to prevent unwanted branching or polymerization. The choice of this side-chain protecting group—typically Boc (tert-butyloxycarbonyl) or Alloc (allyloxycarbonyl) —dictates the synthetic flexibility of the entire workflow. This guide provides an authoritative comparison of Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH, detailing the chemical causality behind their deprotection and providing self-validating protocols for their use.

Mechanistic Causality: Boc vs. Alloc Protection

To design a successful synthesis, one must understand the thermodynamic and kinetic principles governing protecting group cleavage. In the standard Fmoc/tBu SPPS strategy, the α -amino Fmoc group is base-labile (cleaved by 20% piperidine), providing a baseline of orthogonality[2].

The Boc Group: Acid-Labile "Quasi-Orthogonality"

Fmoc-D-Orn(Boc)-OH relies on the acid-lability of the Boc group. Cleavage is driven by protonation of the carbamate oxygen in strong acid (typically 95% Trifluoroacetic Acid, TFA), leading to the expulsion of a tert-butyl cation and carbon dioxide.

  • Causality: The reaction is thermodynamically driven by the stability of the tertiary carbocation and the entropic gain from CO 2​ release.

  • Limitation: Because Boc is cleaved under the same harsh acidic conditions used to sever the peptide from the resin (global cleavage), it cannot be selectively removed on-resin if other acid-labile groups (like tBu, Trt, or Pbf) are present[2].

The Alloc Group: True Three-Dimensional Orthogonality

Fmoc-D-Orn(Alloc)-OH introduces a third dimension of orthogonality. The Alloc group is completely stable to both the basic conditions of Fmoc removal and the highly acidic conditions of Boc/tBu removal[3].

  • Causality: Alloc deprotection is a transition-metal-catalyzed process. A Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ], coordinates to the allyl double bond. This forms a π -allyl palladium complex, triggering decarboxylation and exposing the free amine[4].

  • The Role of the Scavenger: The generation of the electrophilic π -allyl complex poses a severe risk of re-alkylating the newly freed amine. Therefore, a nucleophilic scavenger—such as phenylsilane (PhSiH 3​ ), N-methylaniline, or dimethylamine borane (Me 2​ NH·BH 3​ )—must be present in excess to intercept the allyl species and drive the reaction to completion[5],[6].

Mech Alloc Alloc-Protected Amine (Stable to TFA & Piperidine) PdComplex π-Allyl Palladium Complex + CO2 + Free Amine Alloc->PdComplex Pd(PPh3)4 Scavenger Scavenger (e.g., PhSiH3) Intercepts Allyl Cation PdComplex->Scavenger Allyl Transfer Product Irreversible Deprotection (No Re-alkylation) Scavenger->Product Clean Amine

Mechanism of Pd(0)-catalyzed Alloc deprotection and the critical role of the scavenger.

Quantitative Comparison & Performance Data

The following table summarizes the operational parameters and performance metrics of both protecting groups to aid in strategic selection.

ParameterFmoc-D-Orn(Boc)-OHFmoc-D-Orn(Alloc)-OH
Deprotection Reagent 90-95% TFA cocktailPd(PPh 3​ ) 4​ (0.1-1.0 eq) + Scavenger
Orthogonal to Fmoc? Yes (Stable to Piperidine)Yes (Stable to Piperidine)
Orthogonal to tBu/Trt? No (Cleaves simultaneously)Yes (Stable to TFA)
Typical Reaction Time 1.5 – 3.0 hours2 x 30 minutes
Side Reactions tert-butylation of Trp/Cys (requires scavengers like TIS)Allyl back-alkylation (prevented by PhSiH 3​ )
Primary Application Linear peptides, standard global deprotectionOn-resin cyclization, branching, fluorophore labeling

Orthogonal Workflow & Experimental Protocols

When synthesizing complex architectures like lactam-bridged macrocycles or side-chain conjugated peptides, Alloc provides the necessary control to unmask specific residues while keeping the rest of the molecule protected[3].

G Start Peptide-Resin Contains D-Orn(Alloc) & Lys(Boc) Step1 Alloc Deprotection Pd(PPh3)4, PhSiH3 in DCM Start->Step1 Selective Cleavage Intermediate Free δ-Amine on D-Orn (Boc remains intact) Step1->Intermediate Branching On-Resin Modification (e.g., Lactam Cyclization) Intermediate->Branching Coupling Reagents Step2 Global Cleavage 95% TFA Cocktail Branching->Step2 Final Fully Deprotected Modified Peptide Step2->Final Cleaves Resin & Boc

Workflow demonstrating the orthogonal utility of Alloc vs Boc in complex peptide synthesis.

Protocol A: On-Resin Alloc Deprotection (Self-Validating System)

This protocol utilizes Pd(PPh 3​ ) 4​ and phenylsilane to selectively unmask the D-Orn δ -amine. It includes a critical self-validating wash step using sodium diethyldithiocarbamate to ensure complete removal of cytotoxic palladium residues, which can otherwise poison subsequent coupling steps[7],[6].

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Reagent Preparation: In a dry vial, dissolve Pd(PPh 3​ ) 4​ (11.5 mg, 0.1 equiv) and Phenylsilane (PhSiH 3​ , 296 μ L, 24 equiv) in 2-3 mL of anhydrous DCM. Note: Pd(PPh 3​ ) 4​ is highly sensitive to oxygen and light. Prepare this solution under Argon and wrap the vial in aluminum foil.[4]

  • Reaction: Add the cocktail to the resin. Bubble with Argon or agitate gently in the dark for 30 minutes.

  • Repeat: Drain the reaction mixture and repeat Step 3 with a fresh cocktail for another 30 minutes to ensure quantitative conversion.

  • Palladium Scavenging (Critical): Wash the resin extensively to remove trapped palladium:

    • DCM (3 × 1 min)

    • DMF (3 × 1 min)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 min) - This step washes out residual Pd as a bright yellow complex.[6]

    • DMF (5 × 1 min)

  • Validation: Perform a Kaiser test. A positive (blue) result confirms the successful liberation of the primary δ -amine.

Protocol B: Global Cleavage and Boc Deprotection

Used for the final release of the peptide and simultaneous removal of the Boc group from D-Orn(Boc) or other acid-labile groups.

  • Cocktail Preparation: Prepare "Reagent K" or a similar standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H 2​ O. Causality: TIS acts as a carbocation scavenger to prevent tert-butylation of electron-rich side chains.

  • Reaction: Add 10 mL of the cocktail per gram of resin. Agitate at room temperature for 2 hours.

  • Precipitation: Filter the resin and collect the TFA flow-through. Concentrate the TFA under a stream of nitrogen to ~1/3 volume, then precipitate the peptide by adding 10 volumes of ice-cold diethyl ether.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether before lyophilization.

Strategic Selection Guide

Choosing between Fmoc-D-Orn(Boc)-OH and Fmoc-D-Orn(Alloc)-OH should be dictated entirely by the downstream architectural goals of the peptide:

  • Choose Fmoc-D-Orn(Boc)-OH when:

    • Synthesizing linear peptides where all side-chain protecting groups can be removed simultaneously at the end of the synthesis[1].

    • Cost-efficiency is a priority (Boc derivatives are generally more economical).

    • Avoiding transition metals (Palladium) is strictly required due to downstream GMP or toxicity concerns.

  • Choose Fmoc-D-Orn(Alloc)-OH when:

    • Synthesizing side-chain-to-side-chain cyclic peptides (e.g., lactam bridges between D-Orn and Glu/Asp)[4],[7].

    • Creating branched peptides or dendrimers where the D-Orn side chain serves as a branching point.

    • Performing site-specific on-resin labeling (e.g., attaching a 5(6)-carboxyfluorescein tag to the D-Orn side chain while the N-terminus remains Fmoc-protected)[6].

References

  • Orthogonal Protecting Group Strategies with Boc: A Compar
  • Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1 Diva-portal.org
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling Organic Letters - ACS Public
  • Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis PubMed (NIH)
  • Supporting Information - Chemical synthesis of the linear peptide hydrazide The Royal Society of Chemistry
  • An In-depth Technical Guide to Orthogonal Protection Str
  • Total Synthesis of Paenibacterin and Its Analogues The Journal of Organic Chemistry - ACS Public

Sources

Comparative

Chiral chromatography methods for Fmoc-D-Orn(Boc)-OH enantiomeric excess

Title: Chiral Chromatography Strategies for Fmoc-D-Orn(Boc)-OH: A Comparative Guide to Enantiomeric Excess Determination Executive Summary In solid-phase peptide synthesis (SPPS), the enantiomeric purity of building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Chiral Chromatography Strategies for Fmoc-D-Orn(Boc)-OH: A Comparative Guide to Enantiomeric Excess Determination

Executive Summary

In solid-phase peptide synthesis (SPPS), the enantiomeric purity of building blocks is non-negotiable. Fmoc-D-Orn(Boc)-OH is a critical orthogonally protected derivative used to introduce D-ornithine into peptide sequences. Even trace amounts of the L-enantiomer impurity (Fmoc-L-Orn(Boc)-OH) can lead to the exponential accumulation of diastereomeric peptides[1]. Because diastereomers possess nearly identical physicochemical properties, their downstream separation via preparative reversed-phase HPLC is notoriously difficult, severely impacting overall yield and therapeutic safety. Consequently, determining the enantiomeric excess (ee) of Fmoc-D-Orn(Boc)-OH—with a strict requirement of ≥99.8% ee—is a mandatory quality control step[1].

Mechanistic Rationale: The Analyte Profile

To design an effective chiral separation, we must analyze the structural causality of Fmoc-D-Orn(Boc)-OH and how it dictates column and mobile phase selection:

  • Fmoc Group (N-alpha protection): This moiety is highly hydrophobic and aromatic. It serves as the primary site for π−π interactions with the aromatic rings of the chiral stationary phase (CSP)[2].

  • Boc Group (Side-chain protection): Provides significant steric bulk. The spatial orientation of this bulky group differs between the D- and L-enantiomers, allowing for differential steric inclusion within the chiral grooves of polysaccharide CSPs.

  • Free Carboxylic Acid (-COOH): Highly polar and ionizable. If left unsuppressed, the deprotonated carboxylate will cause severe peak tailing and disrupt the delicate chiral recognition mechanisms[3].

Causality of Additives: Because of the free carboxyl group, an acidic additive is strictly required. Trifluoroacetic acid (TFA) or Formic Acid (FA) at 0.1% to 0.5% (v/v) suppresses deprotonation, ensuring the molecule remains in its neutral state. This promotes sharp peak shapes and maximizes hydrogen-bonding interactions between the analyte's carbamate linkages and the CSP[1].

Modality Comparison: RP-HPLC vs. SFC vs. Ion-Exchange

Achieving baseline resolution ( Rs​>1.5 ) for Fmoc-protected amino acids can be accomplished through several chromatographic modes.

1. Reversed-Phase HPLC (RP-HPLC) on Polysaccharide CSPs (The Gold Standard) Using columns like Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) in RP mode is highly effective. The aqueous-organic mobile phase (e.g., Water/Acetonitrile with TFA) forces the hydrophobic Fmoc group into the chiral cavities of the CSP[1]. The chlorine atom on the Cellulose-2 selector provides strong dipole-dipole interactions, making it exceptionally suited for Fmoc-amino acids[1].

  • Pros: High resolution, LC-MS compatible, utilizes ubiquitous instrumentation.

  • Cons: Longer equilibration times compared to Normal Phase.

2. Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical CO2​ with an organic modifier (e.g., Methanol + 2% Formic Acid). The high diffusivity and low viscosity of supercritical CO2​ allow for flow rates 3-5 times faster than HPLC without a loss in theoretical plates[4].

  • Pros: Superior resolution per minute, environmentally friendly, rapid throughput[4].

  • Cons: Requires specialized SFC instrumentation.

3. Zwitterionic/Anion-Exchange (e.g., QN-AX) Quinine-based anion exchangers (QN-AX) separate enantiomers based on ion-exchange and dipole-dipole interactions[2]. While highly effective for complex, unnatural amino acids, it is often overly complex for standard Fmoc/Boc derivatives compared to polysaccharide columns[2].

Quantitative Performance Metrics

The following table summarizes the expected performance of these modalities for Fmoc-protected amino acid derivatives based on authoritative screening protocols[1][2][4].

ModalityRecommended CSPMobile PhaseAdditiveAvg. Run TimeTypical Resolution ( Rs​ )
RP-HPLC Lux Cellulose-2 / Chiralpak ICWater / Acetonitrile (40:60)0.1% TFA15 - 25 min1.8 - 3.5
SFC Amylose-2 / Chiralpak IA CO2​ / Methanol (80:20)2.0% FA3 - 8 min2.0 - 4.5
Ion-Exchange QN-AX (Quinine-based)Methanol / Acetic Acid NH4​OAc 20 - 30 min1.5 - 2.5

Self-Validating Experimental Protocol: RP-HPLC Determination of ee

This protocol utilizes RP-HPLC, prioritizing accessibility and high precision for determining the ee of Fmoc-D-Orn(Boc)-OH.

System Suitability Testing (SST) Rationale: A chiral method is only valid if it can demonstrably resolve the racemate. You must inject a racemic mixture (Fmoc-D/L-Orn(Boc)-OH) prior to the pure sample to confirm Rs​≥1.5 .

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a mixture of 0.1% TFA in LC-MS grade Water (Solvent A) and 0.1% TFA in LC-MS grade Acetonitrile (Solvent B). Degas thoroughly.

  • Column Equilibration: Install a Cellulose-2 chiral column (250 x 4.6 mm, 5 µm). Flush with 40% A / 60% B at a flow rate of 1.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Preparation of SST Solution (Racemate): Dissolve 2 mg of racemic Fmoc-D/L-Orn(Boc)-OH in 1 mL of Acetonitrile.

  • Preparation of Sample Solution: Dissolve 2 mg of the production batch Fmoc-D-Orn(Boc)-OH in 1 mL of Acetonitrile.

  • Chromatographic Run:

    • Set column temperature to Ambient (25°C).

    • Set UV detection to 220 nm (optimal for the Fmoc chromophore).

    • Inject 5 µL of the SST Solution. Verify that two distinct peaks elute and calculate the resolution ( Rs​ ). Proceed only if Rs​>1.5 [1].

    • Inject 5 µL of the Sample Solution.

  • Data Analysis: Integrate the peak areas. The L-enantiomer typically elutes second on Cellulose-2 under these conditions[1]. Calculate ee using the formula: ee(%)=AreaD​+AreaL​AreaD​−AreaL​​×100 .

Visualizations

Workflow Start Fmoc-D-Orn(Boc)-OH Method Development Screening Initial CSP Screening (Cellulose-2, Amylose-2, IC) Start->Screening ModeSelect Select Chromatographic Mode Screening->ModeSelect RPHPLC Reversed-Phase HPLC (Water/ACN + 0.1% TFA) ModeSelect->RPHPLC High Sensitivity SFC Supercritical Fluid (SFC) (CO2 / MeOH + 0.1% TFA) ModeSelect->SFC High Throughput Eval Evaluate Resolution (Rs > 1.5)? RPHPLC->Eval SFC->Eval Opt Optimize Gradient/Temp Eval->Opt No Validate Method Validation (ee > 99.8%) Eval->Validate Yes Opt->Eval

Decision workflow for selecting and optimizing chiral chromatography modes for Fmoc-amino acids.

Mechanism Analyte Fmoc-D-Orn(Boc)-OH Fmoc Fmoc Group (Hydrophobic/Aromatic) Analyte->Fmoc Boc Boc Group (Steric Bulk) Analyte->Boc Carboxyl Free Carboxyl (-COOH) (H-Bonding) Analyte->Carboxyl PiPi π-π Interactions (Phenyl Rings) Fmoc->PiPi Steric Steric Inclusion (Chiral Grooves) Boc->Steric HBond Dipole & H-Bonding (Carbamate Linkages) Carboxyl->HBond CSP Polysaccharide CSP (e.g., Cellulose-2) PiPi->CSP Steric->CSP HBond->CSP

Mechanistic model of chiral recognition between Fmoc-D-Orn(Boc)-OH and a polysaccharide CSP.

References

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Source:

  • Taylor & Francis. "Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography." Source:

  • RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)..." Source:

  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Source:

Sources

Validation

Analytical Validation of Fmoc-D-Orn(Boc)-OH: A Comparative IR Spectroscopy Guide

As a Senior Application Scientist in peptide chemistry, I frequently encounter batch failures in solid-phase peptide synthesis (SPPS) that trace back to compromised raw materials. is a critical chiral building block.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter batch failures in solid-phase peptide synthesis (SPPS) that trace back to compromised raw materials. is a critical chiral building block. If the Fmoc or Boc protecting groups are prematurely cleaved, or if the carboxylic acid forms a salt during purification, the downstream synthesis will fail.

Infrared (IR) spectroscopy provides a rapid, non-destructive method for verifying the structural integrity of this molecule. This guide establishes a self-validating framework for analyzing the IR spectral signatures of Fmoc-D-Orn(Boc)-OH, objectively comparing it against structural analogs to ensure absolute confidence in raw material quality.

Mechanistic Basis of IR Signatures in Fmoc-D-Orn(Boc)-OH

To accurately interpret the IR spectrum of Fmoc-D-Orn(Boc)-OH, we must deconstruct its functional groups and understand the physical causality behind their vibrational modes:

  • The Urethane (Carbamate) Carbonyls: Both the N- α -Fmoc and N- δ -Boc groups are1[1]. Urethanes combine the spectral features of esters and amides. In the solid state, urethane carbonyls exist in a dynamic equilibrium of hydrogen-bonded (associated) and non-hydrogen-bonded (free) states. This causality results in a diagnostic split C=O peak, typically observed at ~1720 cm⁻¹ (free) and ~1705 cm⁻¹ (H-bonded)[2].

  • The Carboxylic Acid: The free C-terminus presents a distinct C=O stretch that overlaps with the free urethane peak around 1715–1730 cm⁻¹[3]. However, its presence is definitively confirmed by the massive, broad O-H stretching band spanning 2500–3300 cm⁻¹, which underlies the sharper N-H stretches[4]. If the acid has improperly formed a salt, this peak vanishes and is replaced by 5 around 1600 cm⁻¹ and 1300 cm⁻¹[5].

  • The Amine/Urethane N-H: The secondary urethanes yield a distinct, sharp N-H stretch at ~3320 cm⁻¹ emerging from the broad acid O-H band[4].

Comparative Spectral Analysis: Differentiating Analogs

A robust quality control protocol must not only identify the target molecule but actively distinguish it from likely cross-contaminants or mislabeled analogs.

Fmoc-D-Orn(Boc)-OH vs. Fmoc-D-Lys(Boc)-OH (Chain Length Differentiation)

Lysine possesses a butyl side chain (-(CH₂)-₄), whereas ornithine has a propyl side chain (-(CH₂)-₃).

  • Causality & Observation: The functional group regions (>1500 cm⁻¹) of these two molecules are nearly indistinguishable. However, the ratio of aliphatic C-H stretching intensity (2850–2960 cm⁻¹) to aromatic C-H stretching intensity is visibly higher in the Lys analog due to the additional methylene group. Furthermore, the methylene rocking band (~720 cm⁻¹) is more pronounced in Lys due to the longer continuous aliphatic chain.

Fmoc-D-Orn(Boc)-OH vs. Cbz-D-Orn(Boc)-OH (Protecting Group Differentiation)

The Cbz (benzyloxycarbonyl) group utilizes a single phenyl ring, whereas Fmoc utilizes a rigid, tricyclic fluorenyl system.

  • Causality & Observation: The aromatic fingerprint regions are the primary differentiators. Fmoc exhibits strong, characteristic out-of-plane C-H bending vibrations at ~740 cm⁻¹ and ~760 cm⁻¹ corresponding to the ortho-disubstituted-like rings of the fluorenyl system. In contrast, the Cbz group shows the classic monosubstituted benzene out-of-plane bending pair at ~690 cm⁻¹ and ~730–750 cm⁻¹.

Quantitative Peak Comparison

The following table summarizes the key diagnostic IR bands used to validate Fmoc-D-Orn(Boc)-OH against its primary alternatives.

Spectral Region / VibrationFmoc-D-Orn(Boc)-OHFmoc-D-Lys(Boc)-OHCbz-D-Orn(Boc)-OHDiagnostic Significance
N-H Stretch (Urethane) ~3320 cm⁻¹~3320 cm⁻¹~3320 cm⁻¹Confirms intact carbamate protection.
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Confirms free C-terminus.
Aliphatic C-H Stretch 2850, 2950 cm⁻¹ (Moderate)2850, 2950 cm⁻¹ (Stronger)2850, 2950 cm⁻¹ (Moderate)Differentiates side-chain length (Orn vs Lys).
C=O Stretch (Free) ~1720 cm⁻¹~1720 cm⁻¹~1720 cm⁻¹Non-hydrogen-bonded urethane/acid carbonyls.
C=O Stretch (H-Bonded) ~1705 cm⁻¹~1705 cm⁻¹~1705 cm⁻¹Hydrogen-bonded urethane carbonyls.
Aromatic C-H Out-of-Plane ~740, ~760 cm⁻¹~740, ~760 cm⁻¹~690, ~730–750 cm⁻¹Differentiates Fmoc (fluorenyl) from Cbz (phenyl).
Self-Validating Experimental Protocol for ATR-FTIR

Why ATR over KBr? Attenuated Total Reflectance (ATR) is strictly preferred over KBr pellet preparation for amino acid validation. KBr is highly hygroscopic; absorbed atmospheric moisture introduces a massive, broad O-H peak at 3400 cm⁻¹, which obscures the critical urethane N-H and carboxylic acid O-H bands necessary for validating Fmoc-amino acids.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prior to sample analysis, scan a traceable polystyrene film standard.

    • Validation Check: Verify the presence of sharp peaks at exactly 1601 cm⁻¹ and 3028 cm⁻¹ (± 2 cm⁻¹). If the peaks drift, the interferometer laser requires recalibration.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: This mathematically subtracts ambient CO₂ and atmospheric water vapor from the final spectrum, ensuring baseline purity.

  • Sample Application: Apply 2–5 mg of Fmoc-D-Orn(Boc)-OH powder directly to the center of the ATR crystal. Lower the ATR anvil to apply consistent, firm pressure.

    • Causality: Consistent pressure ensures uniform contact between the solid crystal lattice and the evanescent infrared wave, preventing baseline sloping and maximizing signal-to-noise ratio.

  • Spectral Acquisition: Run the sample for 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

  • Post-Run Quality Check (Self-Validation): Inspect the baseline at the 4000–3800 cm⁻¹ and 2500–2000 cm⁻¹ regions.

    • Validation Check: A flat baseline indicates a valid run. A sloping baseline indicates poor crystal contact or optical scattering; the run must be discarded and the sample re-prepped.

IR Validation Workflow

The following diagram illustrates the logical decision-making process for validating the spectral data acquired from the protocol above.

IR_Workflow Start Sample: Fmoc-D-Orn(Boc)-OH Prep ATR-FTIR Preparation (Background Subtraction) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Analyze Analyze Key Regions Scan->Analyze Carbonyl Carbonyl Region (1650 - 1750 cm⁻¹) Analyze->Carbonyl Amine N-H / O-H Region (3200 - 3400 cm⁻¹) Analyze->Amine Fingerprint Fingerprint Region (Aromatic C-H, C-O) Analyze->Fingerprint Decision Match Reference Standard? Carbonyl->Decision Amine->Decision Fingerprint->Decision Pass Valid: Proceed to SPPS Decision->Pass  Yes Fail Invalid: Reject Batch Decision->Fail  No

Figure 1: Self-validating ATR-FTIR workflow for Fmoc-D-Orn(Boc)-OH quality control.

Sources

Safety & Regulatory Compliance

Safety

Fmoc-D-Orn(Boc)-OH proper disposal procedures

Operational Guide: Handling and Disposal Procedures for Fmoc-D-Orn(Boc)-OH Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-t-Boc-D-ornithine) is a critical orthogonally protected amino acid derivative utilized extensively in Solid-Phas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal Procedures for Fmoc-D-Orn(Boc)-OH

Fmoc-D-Orn(Boc)-OH (N-α-Fmoc-N-δ-t-Boc-D-ornithine) is a critical orthogonally protected amino acid derivative utilized extensively in Solid-Phase Peptide Synthesis (SPPS)[1]. While it is not classified as a severe health hazard under Regulation (EC) No. 1272/2008[2], its physical form as a fine powder and its integration into highly reactive, solvent-heavy SPPS workflows necessitate strict logistical and disposal protocols.

Understanding the physicochemical properties of this compound is the first step in establishing a self-validating safety system in the laboratory.

Table 1: Physicochemical & Safety Profile of Fmoc-D-Orn(Boc)-OH

Property / MetricData / ClassificationOperational Implication
CAS Number 118476-89-4[3]Unique identifier required for accurate waste manifesting.
Molecular Weight 454.52 g/mol [1]High carbon/nitrogen content dictates specific incineration parameters.
Physical Form White to off-white powder[1]High risk of aerosolization; requires draft-free handling environments.
Hazard Classification Non-hazardous (EC 1272/2008)[2]Standard PPE required; no extreme acute toxicity, but irritant properties exist.
Storage Class 11 - Combustible Solids[1]Must be segregated from strong oxidizers and open ignition sources.

Immediate Spill Management Protocol

Because Fmoc-D-Orn(Boc)-OH is a combustible solid[1], the primary risk during an accidental spill is the generation of a suspended dust cloud. If exposed to an ignition source, suspended organic powders present a deflagration risk.

Step-by-Step Spill Resolution:

  • Isolate and Ventilate: Immediately secure the area. Ensure the laboratory fume hood or local exhaust ventilation is active to capture airborne particulates[3].

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles[4]. Causality: Standard surgical masks do not provide an adequate seal against fine peptide powders, leaving the user vulnerable to respiratory irritation.

  • Dampen the Spill: Lightly mist the spilled powder with an inert, non-reactive solvent (e.g., water or a small amount of isopropanol)[2]. Causality: Dampening physically weighs down the particles, preventing the dry powder from aerosolizing during the mechanical sweeping process.

  • Mechanical Collection: Use a non-sparking tool to transfer the dampened material into a compatible, airtight hazardous waste container[3]. Do not use a standard laboratory vacuum cleaner due to the risk of static discharge.

  • Surface Decontamination: Wipe the affected area with a damp cloth and dispose of all cleaning materials in the same solid waste container[4].

SPPS Waste Segregation Logistics

The disposal of Fmoc-D-Orn(Boc)-OH is rarely an isolated event. In practice, this compound is consumed during SPPS, generating complex waste streams. Producing just 1 kg of peptide API can generate between 3,000 and 15,000 kg of solvent waste[5]. Proper segregation is critical for laboratory safety and EPA compliance (40 CFR Part 261)[6].

Causality in Segregation: During SPPS, Fmoc deprotection utilizes basic solutions (e.g., 20% piperidine in DMF)[7], while peptide cleavage utilizes highly acidic cocktails (e.g., 95% Trifluoroacetic acid)[8]. These waste streams must never be mixed. Combining strong acids with basic organic solvents triggers violent exothermic reactions, potentially causing container rupture, boiling of the solvent, and toxic gas release.

G Start Fmoc-D-Orn(Boc)-OH (CAS 118476-89-4) Solid Solid Waste Stream Start->Solid Liquid Liquid Waste Stream (SPPS Solvents) Start->Liquid Powder Unused/Spilled Powder (Combustible Solid) Solid->Powder Resin Spent Peptidyl Resin (Polymer Matrix) Solid->Resin Basic Fmoc Deprotection (Piperidine/DMF) Liquid->Basic Acidic Cleavage Cocktail (TFA/Scavengers) Liquid->Acidic Incinerator High-Temp Incineration (EPA Compliant) Powder->Incinerator Resin->Incinerator Basic->Incinerator Non-Halogenated Acidic->Incinerator Halogenated/Acidic

Fig 1: Decision tree for Fmoc-D-Orn(Boc)-OH and associated SPPS waste stream segregation.

Final Disposal Procedures

To ensure a self-validating disposal system, follow this terminal destruction protocol for the pure compound:

Step-by-Step Disposal Methodology:

  • Waste Characterization: Verify the contents of the waste container. Unused Fmoc-D-Orn(Boc)-OH powder should be classified and labeled as "Non-Hazardous Combustible Solid Waste"[1].

  • Solvent Integration (For Solids): Dissolve or thoroughly mix the solid powder with a highly combustible solvent (such as ethanol or spent, non-halogenated DMF)[9]. Causality: Solid amino acid powders do not burn efficiently on their own. Creating a solvent slurry ensures complete, uniform combustion during processing.

  • Incineration Routing: Transfer the waste to a licensed environmental disposal facility. The material must be destroyed in a chemical incinerator equipped with an afterburner and an alkaline scrubber[9]. Causality: Fmoc-D-Orn(Boc)-OH contains nitrogen (C25H30N2O6). High-temperature incineration without a scrubber will release toxic nitrogen oxides (NOx) into the atmosphere[4]. The scrubber neutralizes these gases, ensuring compliance with environmental emission standards.

Sustainable Alternatives in Peptide Synthesis

As regulatory bodies tighten restrictions on traditional SPPS solvents like DMF and NMP due to their reproductive toxicity and environmental persistence[10], laboratories are transitioning to greener alternatives. The EPA's Green Chemistry initiatives advocate for the reduction of hazardous solvent use in peptide manufacturing[11]. Substituting DMF with greener solvents like γ-valerolactone (GVL) or 2-methyltetrahydrofuran (2-MeTHF) not only reduces the ecological footprint but significantly lowers the financial burden of hazardous waste disposal[12].

References

  • [2] Iris Biotech GmbH. "Safety Data Sheet - Fmoc-D-Orn(Boc)-OH". Source: Iris Biotech. [Link]

  • [8] The Journal of Organic Chemistry. "Total Synthesis of Paenibacterin and Its Analogues". Source: ACS Publications. [Link]

  • [7] Journal of Natural Products. "The Total Chemical Synthesis and Biological Evaluation of the Cationic Antimicrobial Peptides". Source: ACS Publications. [Link]

  • [9] Chemsrc. "Fmoc-6-Aminohexanoic Acid SDS". Source: Chemsrc. [Link]

  • [4] Bigcontent.io. "SAFETY DATA SHEET: DISPOSAL METHODS". Source: Bigcontent.io. [Link]

  • [11] US EPA. "Green Chemistry Challenge: 2017 Greener Reaction Conditions Award". Source: EPA. [Link]

  • [12] The Journal of Organic Chemistry. "Sustainability Challenges in Peptide Synthesis and Purification". Source: ACS Publications. [Link]

  • [5] Green Chemistry. "Evaluation of greener solvents for solid-phase peptide synthesis". Source: Taylor & Francis. [Link]

  • [10] Pengting Peptide. "Green Solvents in SPPS". Source: Pengting Peptide. [Link]

Sources

Handling

Personal protective equipment for handling Fmoc-D-Orn(Boc)-OH

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. Handling Fmoc-D-Orn(Boc)-OH requires a bifurcated safety and o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic extension of the chemistry itself. Handling Fmoc-D-Orn(Boc)-OH requires a bifurcated safety and operational strategy. In its dry powder form, the primary hazard is physical and respiratory. However, once introduced into the Solid-Phase Peptide Synthesis (SPPS) workflow, the risk profile shifts entirely to the highly toxic carrier solvents and coupling reagents[1].

This guide provides a self-validating, step-by-step operational framework for handling Fmoc-D-Orn(Boc)-OH, ensuring both maximum synthetic yield and uncompromising operator safety.

Physicochemical Profiling & Hazard Assessment

Before handling the reagent, it is critical to understand its physicochemical properties. Fmoc-D-Orn(Boc)-OH is a standard building block used to introduce D-ornithine residues during SPPS.

Property / ParameterData / SpecificationMechanistic Safety Implication
CAS Number 118476-89-4Unique identifier for safety tracking.
Molecular Weight 454.52 g/mol Heavy powder; prone to static cling and aerosolization during weighing.
Appearance White to off-white powderFine particulate; presents an inhalation hazard and respiratory sensitization risk.
Storage Temperature 2–8 °C (Refrigerated)Requires thermal equilibration before opening to prevent hydrolytic degradation.
Solubility Soluble in DMF, NMP, DCMCarrier solvents (like DMF) are highly skin-permeable and toxic.
Hazard Class WGK 3 (Combustible Solid)Keep away from open ignition sources; handle in a static-dissipative environment.

Dynamic PPE Matrix & Mechanistic Justification

The most common safety failure in peptide chemistry is using the same Personal Protective Equipment (PPE) for dry powder as for solvent-based reactions. Your PPE must dynamically adapt to the state of the chemical[2].

Workflow StateRequired PPECausality & Mechanistic Justification
Dry Powder Handling Gloves: NitrileResp: N95/P100 or Fume HoodEye: Safety GlassesNitrile provides excellent physical barrier protection against dry particulates. The respirator/hood mitigates the inhalation of fine combustible dust, preventing respiratory sensitization[3].
Solution Handling (DMF/NMP) Gloves: Butyl Rubber or Silver Shield laminateEye: Chemical Splash GogglesBody: Flame-resistant coatCritical: Dimethylformamide (DMF) permeates standard nitrile gloves in under 10 minutes[4]. DMF acts as a universal carrier, transporting dissolved Fmoc-D-Orn(Boc)-OH and toxic coupling agents directly through the skin. Butyl rubber provides >480 minutes of breakthrough resistance[2][5].

Operational Protocol: Handling & SPPS Integration

Every step in this protocol is designed as a self-validating system to ensure chemical integrity and operator safety.

Step 1: Thermal Equilibration (Moisture Prevention)

  • Remove the sealed vial of Fmoc-D-Orn(Boc)-OH from 2–8 °C storage.

  • Place the vial in a desiccator at room temperature for 30–60 minutes before opening[3].

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water acts as a strong nucleophile, leading to premature hydrolysis of the Fmoc protecting group. Furthermore, moisture will react with coupling agents (e.g., DIC) to form insoluble urea byproducts, destroying coupling efficiency[3].

Step 2: Fume Hood Weighing

  • Ensure the fume hood sash is pulled down to the certified operational level.

  • Use an anti-static gun (Zerostat) on the weighing boat to prevent the fine powder from aerosolizing or clinging to the spatula.

  • Weigh the required equivalents (typically 3 eq. relative to resin loading).

  • Self-Validation: After transferring the powder to the reaction vial, place the empty weighing boat back on the scale. It must read exactly 0.000 g. Any residual mass indicates static cling, which will skew your stoichiometric ratios.

Step 3: Activation & Dissolution

  • PPE Shift: Switch from nitrile to Butyl Rubber gloves [2].

  • Dissolve the Fmoc-D-Orn(Boc)-OH in peptide-synthesis grade DMF (approx. 1 mL per 100 mg of resin)[1].

  • Add the coupling reagents: 3 eq. of and 6 eq. of DIEA (Diisopropylethylamine)[1][6].

  • Self-Validation: Allow the mixture to stir for 5 minutes. A clear, complete dissolution indicates successful active ester formation. If the solution is cloudy, moisture contamination has likely caused reagent precipitation.

Step 4: Solid-Phase Coupling & Verification

  • Transfer the activated amino acid solution to the swollen SPPS resin[1].

  • Agitate for 1 hour at room temperature.

  • Drain the reagents and wash the resin with DMF (3 × 1 mL)[1].

  • Self-Validation (Kaiser Test): Perform a ninhydrin (Kaiser) test on a few resin beads[6]. A colorless or pale yellow bead indicates >99% coupling efficiency (all free amines are consumed). A blue bead indicates incomplete coupling, dictating that you must perform a second coupling cycle before proceeding to Fmoc deprotection[6].

Workflow & Safety Logic Visualization

SPPS_Safety_Logic A 1. Cold Storage (2-8°C) Fmoc-D-Orn(Boc)-OH B 2. Thermal Equilibration (Prevent Moisture Condensation) A->B 30-60 mins C 3. Fume Hood Weighing (PPE: N95, Nitrile Gloves) B->C Dry Powder D 4. Solvent Dissolution (DMF) (PPE Shift: Butyl Rubber Gloves) C->D Add Solvent E 5. SPPS Coupling Cycle (DIC/Oxyma Activation) D->E Activated Ester F 6A. Basic/Non-Halogenated Waste (DMF, Piperidine) E->F Deprotection/Wash G 6B. Acidic/Halogenated Waste (TFA, DCM) E->G Cleavage

Figure 1: Operational workflow and safety checkpoints for Fmoc-D-Orn(Boc)-OH in SPPS.

Waste Segregation & Disposal Plan

SPPS generates massive volumes of highly reactive solvent waste[7][8]. Implementing a strict segregation protocol is not just an environmental requirement; it is a critical safety mandate to prevent laboratory fires or explosions.

Stream A: Basic / Non-Halogenated Waste

  • Contents: DMF, NMP, Piperidine (or 4-methylpiperidine used for in-situ Fmoc removal[9][10]), unreacted Fmoc-D-Orn(Boc)-OH, DIEA, and coupling byproducts.

  • Container: High-Density Polyethylene (HDPE) carboy, clearly labeled "Basic Flammable Waste".

Stream B: Acidic / Halogenated Waste

  • Contents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), and cleavage scavengers (e.g., TIPS, EDT)[7].

  • Container: Glass or specialized fluorinated carboy, clearly labeled "Acidic Halogenated Waste".

The Causality of Segregation: NEVER mix Stream A and Stream B. The neutralization reaction between piperidine (a strong base) and TFA (a strong acid) is violently exothermic. Mixing these waste streams in a sealed carboy will cause the solvent to boil, rapidly pressurizing the container until it ruptures, spraying toxic, corrosive, and flammable liquids across the laboratory.

References

  • American Peptide Society. "Peptide Synthesis for Beginners - Peptide Primers." American Peptide Society. [Link]

  • Taylor & Francis. "Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal." Green Chemistry / Taylor & Francis. [Link]

  • Environmental Health and Safety. "OSHA Glove Selection Chart & Chemical Resistance Guide." Florida State University / Ansell. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.